molecular formula C8H9I B1604777 1-Iodo-1-phenylethane CAS No. 10604-60-1

1-Iodo-1-phenylethane

Cat. No.: B1604777
CAS No.: 10604-60-1
M. Wt: 232.06 g/mol
InChI Key: HOVGFTKZAOQJEF-UHFFFAOYSA-N
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Description

1-Iodo-1-phenylethane (CAS 10604-60-1), also known as (1-iodoethyl)benzene, is an alkyl iodide building block with the molecular formula C8H9I and a molecular weight of 232.06 g/mol . This compound is characterized by a density of approximately 1.636 g/cm³ and a boiling point of 220.6°C at 760 mmHg . Its structure features an iodine atom on a benzylic carbon, making it a versatile electrophile and intermediate in various synthetic transformations. In scientific research, this compound serves as a key precursor in several reaction types, including nucleophilic substitutions, cross-coupling reactions, and eliminations . The iodine atom can be readily displaced by nucleophiles, such as hydroxide ions, to yield phenylethanol derivatives . Furthermore, its utility in transition metal-catalyzed cross-coupling reactions, like Suzuki and Stille couplings, enables the construction of more complex molecular architectures . The compound is also valuable for studying elimination reactions and for introducing the 1-phenylethyl group into target molecules. Spectroscopic characterization provides clear identification: Proton NMR shows the methine proton adjacent to iodine at 4.8-5.2 ppm, while carbon-13 NMR reveals the carbon-iodine bond signal around 25 ppm . The infrared spectrum includes a diagnostic C-I stretch between 500-600 cm⁻¹ . This product is intended for research and development purposes only. It is not intended for human or veterinary use. Please refer to the Material Safety Data Sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

1-iodoethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9I/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVGFTKZAOQJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80909880
Record name (1-Iodoethyl)benzene
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Molecular Weight

232.06 g/mol
Source PubChem
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CAS No.

10604-60-1
Record name (1-Iodoethyl)benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-1-phenylethane
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Record name (1-Iodoethyl)benzene
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Record name 1-iodo-1-phenylethane
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Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of (1-iodoethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-iodoethyl)benzene, also known as α-iodoethylbenzene or 1-phenyl-1-iodoethane, is an organoiodine compound of significant interest in synthetic organic chemistry. Its utility stems from the reactive carbon-iodine bond, which makes it a valuable precursor for the introduction of the 1-phenylethyl group in the synthesis of more complex molecules, including pharmaceuticals and materials. The lability of the iodine atom allows for a variety of nucleophilic substitution and coupling reactions. This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for (1-iodoethyl)benzene, offering a deep dive into the chemical principles and practical considerations for its preparation.

Historical Perspective: A Compound Emerges from Fundamental Reactions

The precise first synthesis of (1-iodoethyl)benzene is not prominently documented as a landmark discovery in the annals of chemistry. Its emergence is more likely rooted in the systematic exploration of fundamental organic reactions in the late 19th and early 20th centuries. The key precursors to (1-iodoethyl)benzene, namely styrene, ethylbenzene, and 1-phenylethanol, were known and their reactivity was being actively investigated.

The synthesis of acetophenone, a direct precursor to 1-phenylethanol, was first reported in 1857 by French chemist Charles Friedel.[1] This opened the door to the preparation of a wide range of phenylethyl compounds. The subsequent reduction of acetophenone to 1-phenylethanol, and the conversion of the alcohol to the corresponding iodide, would have been a logical extension of the synthetic repertoire of the time. Early methods for converting alcohols to alkyl iodides, such as reaction with phosphorus and iodine, were established as early as 1835.[2]

Modern Synthetic Approaches

Several reliable methods have been developed for the synthesis of (1-iodoethyl)benzene, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in the substrate.

From Styrene: Electrophilic Addition of Hydrogen Iodide

The most direct and atom-economical synthesis of (1-iodoethyl)benzene is the electrophilic addition of hydrogen iodide (HI) to styrene. This reaction proceeds via a stable benzylic carbocation intermediate, leading to the regioselective formation of the Markovnikov product.

Mechanism:

The reaction is initiated by the attack of the electron-rich double bond of styrene on the electrophilic hydrogen of HI. This results in the formation of the most stable carbocation, which is the benzylic carbocation due to resonance stabilization by the phenyl ring. Subsequent nucleophilic attack by the iodide ion on the carbocation yields (1-iodoethyl)benzene.

dot graph "Electrophilic_Addition_of_HI_to_Styrene" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Styrene [label="Styrene"]; HI [label="H-I"]; Carbocation [label="Benzylic Carbocation\n(Resonance Stabilized)"]; Iodide_ion [label="I⁻"]; Product [label="(1-iodoethyl)benzene"];

// Edges Styrene -> Carbocation [label=" + H⁺"]; HI -> Carbocation [style=invis]; Carbocation -> Product [label=" + I⁻"]; Iodide_ion -> Product [style=invis]; }

Figure 1. Electrophilic addition of HI to styrene.

Experimental Protocol:

A solution of styrene in a suitable inert solvent (e.g., dichloromethane or chloroform) is cooled in an ice bath. A solution of hydroiodic acid is then added dropwise with stirring. The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by vacuum distillation.

From 1-Phenylethanol: Nucleophilic Substitution

Common Reagents:

  • Phosphorus Triiodide (PI₃): This reagent can be generated in situ from red phosphorus and iodine. The reaction of 1-phenylethanol with PI₃ is a classic method for the synthesis of alkyl iodides.

  • Cerium(III) Chloride Heptahydrate and Sodium Iodide (CeCl₃·7H₂O/NaI): This system provides a mild and efficient method for the conversion of alcohols to iodides.[3]

Mechanism (using PI₃):

The hydroxyl group of 1-phenylethanol attacks the phosphorus atom of PI₃, leading to the formation of a good leaving group. The iodide ion then acts as a nucleophile, attacking the benzylic carbon and displacing the leaving group in an Sₙ2 or Sₙ1-like manner, depending on the reaction conditions.

dot graph "Synthesis_from_1_Phenylethanol" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Alcohol [label="1-Phenylethanol"]; Reagent [label="PI₃ or\nCeCl₃·7H₂O/NaI"]; Product [label="(1-iodoethyl)benzene"];

// Edges Alcohol -> Product [label=" + Reagent"]; }

Figure 2. Synthesis from 1-Phenylethanol.

Experimental Protocol (using CeCl₃·7H₂O/NaI):

To a solution of 1-phenylethanol in acetonitrile are added sodium iodide and cerium(III) chloride heptahydrate. The mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by TLC. The workup involves removing the solvent, partitioning the residue between water and an organic solvent (e.g., diethyl ether), washing the organic layer, drying, and concentrating to give the product.

From Ethylbenzene: Free Radical Iodination

Direct iodination of the benzylic position of ethylbenzene offers another synthetic route. This method typically involves a free-radical mechanism and requires an iodine source and an initiator.

Common Reagents:

  • N-Iodosuccinimide (NIS): In the presence of a radical initiator such as benzoyl peroxide or AIBN, NIS can be used for the selective iodination of the benzylic C-H bond.

Mechanism:

The reaction is initiated by the homolytic cleavage of the initiator to form radicals. These radicals abstract a hydrogen atom from the benzylic position of ethylbenzene to generate a resonance-stabilized benzylic radical. This radical then reacts with NIS to form the product and a succinimidyl radical, which continues the chain reaction.

dot graph "Free_Radical_Iodination" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Initiator [label="Initiator (e.g., AIBN)"]; Radical_Initiator [label="Radical"]; Ethylbenzene [label="Ethylbenzene"]; Benzylic_Radical [label="Benzylic Radical"]; NIS [label="N-Iodosuccinimide"]; Product [label="(1-iodoethyl)benzene"]; Succinimide_Radical [label="Succinimide Radical"];

// Edges Initiator -> Radical_Initiator [label="Heat"]; Radical_Initiator -> Benzylic_Radical [label=" + Ethylbenzene\n- Initiator-H"]; Benzylic_Radical -> Product [label=" + NIS"]; Product -> Succinimide_Radical [label="- Succinimide Radical", style=invis]; NIS -> Succinimide_Radical [style=invis]; Succinimide_Radical -> Benzylic_Radical [label=" + Ethylbenzene\n- Succinimide"]; }

Figure 3. Free radical iodination of ethylbenzene.

Comparison of Synthetic Methods

MethodStarting MaterialReagentsAdvantagesDisadvantages
Electrophilic Addition StyreneHydrogen Iodide (HI)High atom economy, direct conversion.HI is corrosive and can be unstable.
Nucleophilic Substitution 1-PhenylethanolPI₃ or CeCl₃·7H₂O/NaIMilder conditions, good for substrates sensitive to strong acids.Requires pre-functionalized starting material.
Free Radical Iodination EthylbenzeneN-Iodosuccinimide (NIS), InitiatorUtilizes an inexpensive starting material.May lead to side products, requires careful control of reaction conditions.

Conclusion

The synthesis of (1-iodoethyl)benzene has evolved from its likely origins in the fundamental explorations of organic reactions to a set of well-defined and reliable laboratory procedures. While the direct addition of hydrogen iodide to styrene remains a primary and efficient method, alternative routes from 1-phenylethanol and ethylbenzene offer valuable flexibility for synthetic chemists. The choice of the optimal synthetic pathway depends on a careful consideration of factors such as starting material availability, reaction scale, and the chemical nature of the substrate. This guide provides the foundational knowledge and practical insights necessary for the successful preparation of this important synthetic intermediate.

References

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. Available at: [Link]

  • Method of manufacturing alkyl iodides. Google Patents.
  • A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry. Available at: [Link]

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alpha-methylbenzyl iodide fundamental chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Chemical Properties of α-Methylbenzyl Iodide

Executive Summary: This document provides a comprehensive technical overview of α-methylbenzyl iodide, also known as (1-iodoethyl)benzene. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The guide details the compound's core physicochemical properties, spectroscopic signature, common synthetic routes, and key reactivity patterns, including mechanistic and stereochemical considerations. Emphasis is placed on the practical application of this knowledge in a laboratory setting, supported by detailed protocols and safety information.

Introduction

α-Methylbenzyl iodide (IUPAC name: (1-Iodoethyl)benzene) is a halogenated aromatic hydrocarbon with the chemical formula C₈H₉I.[1][2][3][4] As a secondary benzylic halide, it possesses a unique combination of reactivity that makes it a valuable intermediate in organic synthesis. The presence of a chiral center, a labile carbon-iodine bond, and the proximity of a phenyl group which can stabilize charge, all contribute to its versatile chemical behavior.

This guide serves as a senior-level resource, moving beyond simple data recitation to explain the causality behind the compound's properties and its application in synthesis. We will explore its structural characteristics, how to confirm its identity through spectroscopy, methods for its preparation, and the predictable yet nuanced ways it reacts, with a particular focus on nucleophilic substitution pathways.

Physicochemical Properties

The fundamental physical and chemical properties of α-methylbenzyl iodide dictate its handling, reaction conditions, and purification methods. Unlike its simpler analogue, benzyl iodide, the additional methyl group introduces chirality and alters its physical constants. These core properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (1-Iodoethyl)benzene[1][3]
Synonyms 1-Iodo-1-phenylethane[3]
CAS Number 10604-60-1[2]
Molecular Formula C₈H₉I[1][2][3][4]
Molecular Weight 232.06 g/mol [2][3]
Appearance Not specified; related benzyl iodide is a colorless liquid or low-melting solid[5][6][7]
Melting Point 65-66 °C[2]
Boiling Point 75-80 °C @ 2 Torr[2]
Density 1.636 g/cm³[2]
Refractive Index 1.603[2]
Solubility Insoluble in water. Soluble in common organic solvents like alcohol, ether.[6][7]

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of α-methylbenzyl iodide after synthesis. The expected spectral characteristics are detailed below.

¹H NMR Spectroscopy
  • Aromatic Protons (C₆H₅-) : A complex multiplet appearing in the range of δ 7.2-7.4 ppm.

  • Methine Proton (-CH(I)-) : A quartet due to coupling with the adjacent methyl protons, expected to be significantly downfield due to the deshielding effect of the iodine atom.

  • Methyl Protons (-CH₃) : A doublet due to coupling with the methine proton, appearing in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[8] For α-methylbenzyl iodide, the key absorption bands would be:

  • C-H (Aromatic) : Stretches typically appear just above 3000 cm⁻¹.

  • C-H (Aliphatic) : Stretches appear just below 3000 cm⁻¹.

  • C=C (Aromatic) : Ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

  • C-I Stretch : The carbon-iodine bond vibration is expected in the far-infrared region, typically around 500-600 cm⁻¹, and is often weak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can give structural information through fragmentation patterns.

  • Molecular Ion (M⁺) : The molecular ion peak would be observed at m/z = 232, corresponding to the molecular weight of C₈H₉I.

  • Major Fragments : Due to the lability of the C-I bond, a prominent peak is expected from the loss of the iodine atom (¹²⁷I), resulting in a stable secondary benzylic carbocation [C₈H₉]⁺ at m/z = 105. This fragment is a key diagnostic feature.

Synthesis and Preparation

α-Methylbenzyl iodide is typically prepared from its corresponding alcohol, α-methylbenzyl alcohol (1-phenylethanol), via nucleophilic substitution. Several methods exist for converting alcohols to alkyl iodides.[9][10] A common and effective laboratory-scale approach involves the use of an iodinating agent.

Example Protocol: Iodination of α-Methylbenzyl Alcohol

This protocol is a representative method based on general procedures for the conversion of benzylic alcohols to iodides.[10][11]

Objective: To synthesize α-methylbenzyl iodide from α-methylbenzyl alcohol.

Materials:

  • α-Methylbenzyl alcohol

  • Iodine (I₂)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM) or Acetonitrile as solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve α-methylbenzyl alcohol and triphenylphosphine (1.1 equivalents) in dry dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

  • Addition of Iodine: Add elemental iodine (1.1 equivalents) portion-wise to the stirred solution. The reaction mixture will typically turn brown from the iodine, and the color may fade as the reaction proceeds.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine. The brown color should disappear.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure α-methylbenzyl iodide.

Reactivity and Mechanistic Considerations

The reactivity of α-methylbenzyl iodide is dominated by the nature of the carbon-iodine bond. Iodine is an excellent leaving group, and the carbon atom it is attached to is both secondary and benzylic. This unique structural combination allows the molecule to react via two primary nucleophilic substitution pathways: Sₙ1 and Sₙ2.[12][13]

  • Sₙ2 Pathway: This bimolecular mechanism is favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., acetone, DMF). The reaction proceeds with an inversion of stereochemistry at the chiral center.[12]

  • Sₙ1 Pathway: This unimolecular mechanism is favored by weak nucleophiles in polar protic solvents (e.g., water, ethanol). The reaction proceeds through a planar secondary benzylic carbocation intermediate, which is stabilized by resonance with the phenyl ring. This pathway typically results in a racemic mixture of products.[12]

The choice of reaction conditions is therefore paramount in controlling the stereochemical outcome of reactions involving this substrate.

Diagram: Sₙ1 vs. Sₙ2 Pathways

G Reaction Pathways of α-Methylbenzyl Iodide sub α-Methylbenzyl Iodide (R-enantiomer) ts_sn2 Sₙ2 Transition State [Nu---C---I]⁻ sub->ts_sn2 Sₙ2 Path carbocation Benzylic Carbocation (Planar Intermediate) sub->carbocation Sₙ1 Path (Slow, Rate-Determining) nuc_strong Strong Nucleophile (e.g., CN⁻ in DMF) nuc_strong->ts_sn2 Attack nuc_weak Weak Nucleophile (e.g., H₂O, EtOH) nuc_weak->carbocation Attack prod_sn2 Inverted Product (S-enantiomer) ts_sn2->prod_sn2 Forms prod_sn1_r Retained Product (R-enantiomer) carbocation->prod_sn1_r Top-side attack prod_sn1_s Inverted Product (S-enantiomer) carbocation->prod_sn1_s Bottom-side attack racemic Racemic Mixture

Caption: Dichotomy of Sₙ1 and Sₙ2 reaction pathways for α-methylbenzyl iodide.

Safety, Handling, and Storage

Due to its reactivity, α-methylbenzyl iodide must be handled with care. While specific data is limited, information from the closely related benzyl iodide and general principles for alkyl halides should be strictly followed.

  • Hazards: Benzyl iodide is a powerful lachrymator (tear-inducing agent) and is toxic by ingestion, inhalation, and skin absorption.[5][6] It is a skin and eye irritant.[6] Assume α-methylbenzyl iodide has similar hazardous properties.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15][16] Avoid breathing vapors or dust.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][16] It may be light-sensitive and should be stored in an amber bottle.[17] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[14]

Conclusion

α-Methylbenzyl iodide is a versatile reagent whose utility is rooted in its fundamental chemical properties. Its benzylic nature, coupled with the excellent leaving group ability of iodide, makes it highly susceptible to nucleophilic substitution. A thorough understanding of its physicochemical characteristics, spectroscopic identifiers, and the factors governing its Sₙ1/Sₙ2 reactivity is essential for any researcher aiming to leverage this compound in complex organic synthesis. Proper handling and storage are critical to ensure both experimental success and laboratory safety.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry.
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  • Benzyl iodide | C7H7I | CID 12098 - PubChem. Available at: [Link]

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  • Safety Data Sheet - Angene Chemical. Available at: [Link]

  • Alkyl iodide synthesis by iodination or substitution - Organic Chemistry Portal. Available at: [Link]

  • ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION - NTU > IRep. Available at: [Link]

  • (PDF) The Role of Alpha‐Methylbenzyl Ammonium Iodide to Reduce Defect Densities in Perovskite Devices - ResearchGate. Available at: [Link]

  • (1-Iodoethyl)benzene - 株式会社合同資源. Available at: [Link]

  • Methylbenzylammonium iodide | C8H12IN | CID 88448952 - PubChem - NIH. Available at: [Link]

  • Benzyl iodide synthesis by iodination or substitution - Organic Chemistry Portal. Available at: [Link]

  • alpha-Methylbenzyl alcohol - SIELC Technologies. Available at: [Link]

  • Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds - The Royal Society of Chemistry. Available at: [Link]

  • Cas 620-05-3,BENZYL IODIDE - LookChem. Available at: [Link]

  • Peptide quantitation with methyl iodide isotopic tags and mass spectrometry - PubMed. Available at: [Link]

  • Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides Chem 2310 I. Introduction to Alkyl Halides Types of Organic Halides. Available at: [Link]

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  • CN112723982B - Preparation method of benzyl iodide and derivatives thereof - Google Patents.
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  • preparation of four stereoisomers of labetalol using s-(-)-alpha-methylbenzyl isocyanate as a chiral derivatizing reagent - ResearchGate. Available at: [Link]

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  • Stereochemistry of the Allylation and Crotylation Reactions of α-Methyl-β-hydroxy Aldehydes with Allyl- and Crotyltrifluorosilanes. Synthesis of anti,anti -Dipropionate Stereotriads and Stereodivergent Pathways for the Reactions with 2,3 - ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 1-Iodo-1-phenylethane (CAS 10604-60-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-Iodo-1-phenylethane (CAS No. 10604-60-1), a versatile benzylic iodide crucial in modern organic synthesis. Structured from the perspective of a Senior Application Scientist, this document delves into the compound's physicochemical properties, detailed synthesis and purification protocols, in-depth analytical characterization, and key reactivity profiles. Emphasis is placed on the practical application of this reagent in constructing complex molecular architectures, particularly its role as a precursor for introducing the valuable 1-phenylethyl moiety in drug discovery and development. The narrative balances theoretical principles with field-proven insights, ensuring that the methodologies presented are both scientifically sound and practically reproducible.

Introduction and Strategic Importance

This compound, also known as (1-iodoethyl)benzene, is an organoiodine compound featuring a reactive iodine atom attached to a benzylic carbon.[1][2] This structural feature makes it a potent electrophile and a valuable intermediate for creating carbon-carbon and carbon-heteroatom bonds.[2] Its molecular formula is C₈H₉I, and it has a molecular weight of approximately 232.06 g/mol .[2][3]

The strategic importance of this compound in drug development lies in its utility for introducing the 1-phenylethyl group into target molecules.[2] This structural motif is found in various pharmacologically active compounds. A notable example is Lisdexamfetamine, a prodrug used for the treatment of ADHD, which contains a closely related 1-phenylpropan-2-yl core, highlighting the significance of such substructures in medicinal chemistry.[4] Benzylic halides, in general, are pivotal reagents in pharmaceutical synthesis due to their controlled reactivity in cross-coupling and nucleophilic substitution reactions.[5]

This guide will serve as a practical resource for researchers, providing not just procedural steps, but the underlying chemical logic to empower effective and reproducible synthesis and application.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling, storage, and application in synthesis.

PropertyValueSource(s)
CAS Number 10604-60-1[2][3]
Molecular Formula C₈H₉I[2][3]
Molecular Weight 232.06 g/mol [2][3]
Boiling Point 220.6 °C at 760 mmHg[1]
Density ~1.636 g/cm³[1][2]
Appearance Not specified; likely a liquid at room temperature
Solubility Insoluble in water; soluble in common organic solvents like acetone, ether, and DMF[1][6]
Refractive Index ~1.603

Synthesis and Purification

The synthesis of this compound is most reliably achieved through nucleophilic substitution on a suitable precursor. The two primary, field-proven methods are the iodination of 1-phenylethanol and the Finkelstein halogen exchange reaction.

Method 1: Iodination of 1-Phenylethanol (Appel-type Reaction)

This method converts a readily available secondary alcohol into the corresponding iodide using triphenylphosphine and iodine. The reaction proceeds through a phosphonium iodide intermediate, with the formation of the highly stable triphenylphosphine oxide byproduct driving the reaction to completion.[7]

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add triphenylphosphine (1.5 equivalents) and imidazole (2.0 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the solids.

  • Reagent Addition (Iodine): Cool the flask to 0 °C using an ice bath. Add iodine (I₂) (1.5 equivalents) portion-wise with vigorous stirring. Continue stirring until the iodine has fully dissolved, resulting in a homogeneous solution.

  • Substrate Addition: While maintaining the temperature at 0 °C, add 1-phenylethanol (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting alcohol (a polar spot) indicates reaction completion.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification (Initial): Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (Final): The crude product is then purified by flash column chromatography.

Method 2: Halogen Exchange (Finkelstein Reaction)

The Finkelstein reaction is a classic and highly efficient Sₙ2 reaction for preparing alkyl iodides.[1][6] It involves treating an alkyl chloride or bromide with an excess of sodium iodide in acetone.[6] The reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in acetone, according to Le Châtelier's principle.[1][6] This method is exceptionally effective for primary and benzylic halides.[6]

  • Precursor: Start with 1-bromo-1-phenylethane. This can be synthesized from 1-phenylethanol using a reagent like phosphorus tribromide (PBr₃).

  • Reaction Setup: In a round-bottom flask, dissolve 1-bromo-1-phenylethane (1.0 equivalent) in dry acetone.

  • Reagent Addition: Add an excess of sodium iodide (NaI) (typically 1.5 to 3.0 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature or gently reflux for several hours. The formation of a white precipitate (NaBr) is a visual indicator of the reaction's progress. Monitor the reaction to completion by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the precipitated sodium bromide.

  • Extraction: Evaporate the acetone from the filtrate. Dissolve the residue in a suitable organic solvent like diethyl ether and wash with water to remove any remaining sodium iodide.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved via column chromatography or vacuum distillation.

Purification by Flash Column Chromatography

Flash column chromatography is the standard method for purifying this compound on a laboratory scale.

  • Stationary Phase: Silica gel (230-400 mesh).[8]

  • Mobile Phase (Eluent): A non-polar solvent system is typically used. Start with pure hexanes or petroleum ether and gradually increase the polarity by adding a small percentage of ethyl acetate or dichloromethane. A typical starting point would be a 99:1 or 95:5 mixture of hexanes:ethyl acetate.[9]

  • Procedure:

    • Prepare the column by packing silica gel as a slurry in the initial, least polar eluent.[10]

    • Load the crude product onto the column, either directly or pre-adsorbed onto a small amount of silica gel.[11]

    • Elute the column with the chosen solvent system, collecting fractions.[8]

    • Analyze the collected fractions by TLC to identify those containing the pure product.[8]

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized product. NMR and Mass Spectrometry are the primary analytical tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides key information about the structure.

    • Aromatic Protons (C₆H₅-): A multiplet in the range of δ 7.2-7.5 ppm.

    • Methine Proton (-CH(I)-): A quartet is expected due to coupling with the adjacent methyl protons, appearing significantly downfield in the range of δ 4.8-5.2 ppm due to the deshielding effect of the iodine atom.[2]

    • Methyl Protons (-CH₃): A doublet is expected due to coupling with the methine proton, appearing in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework.

    • Aromatic Carbons: Signals will appear in the typical aromatic region (δ 120-150 ppm).

    • Iodine-bearing Carbon (-C(I)-): This carbon signal is expected to be found at a relatively upfield position for an sp³ carbon, typically around δ 25 ppm, due to the "heavy atom effect" of iodine.[2]

    • Methyl Carbon (-CH₃): A signal in the upfield aliphatic region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the molecule (C₈H₉I) will be observed at m/z = 232.

  • Key Fragmentation Pathways:

    • Loss of Iodine: A prominent fragmentation pathway involves the cleavage of the carbon-iodine bond to lose an iodine radical (·I), resulting in a stable benzylic carbocation [C₆H₅CHCH₃]⁺ at m/z = 105. This is often a major peak in the spectrum.

    • Loss of Methyl Group: Cleavage of the methyl group (·CH₃) can lead to the formation of the [C₆H₅CHI]⁺ fragment at m/z = 217.

    • Iodine Cation: A peak at m/z = 127 corresponding to the iodine cation [I]⁺ is also characteristically observed in the mass spectra of organoiodine compounds.[12]

    • Phenyl Cation: Further fragmentation can lead to the formation of the phenyl cation [C₆H₅]⁺ at m/z = 77.

MassSpec_Fragmentation M [C₈H₉I]⁺˙ m/z = 232 (Molecular Ion) F1 [C₈H₈]⁺˙ m/z = 104 (Loss of HI) M->F1 - HI F2 [C₇H₇]⁺ m/z = 105 (Benzylic Cation) M->F2 - •I F3 [I]⁺ m/z = 127 M->F3 - •C₈H₉ F4 [C₆H₅]⁺ m/z = 77 F2->F4 - C₂H₂

Key fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy

The IR spectrum can confirm the presence of key functional groups. A diagnostic C-I stretching vibration is typically observed in the fingerprint region, between 500-600 cm⁻¹.[2]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its C-I bond. As a secondary benzylic halide, it can undergo both Sₙ1 and Sₙ2 reactions, and it is an excellent substrate for transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions (Sₙ1 vs. Sₙ2)

The benzylic position of this compound allows for the stabilization of a carbocation intermediate through resonance with the phenyl ring. This makes the Sₙ1 pathway competitive, especially with weak nucleophiles in polar protic solvents. Conversely, the use of strong, unhindered nucleophiles in polar aprotic solvents will favor the Sₙ2 pathway, which proceeds with an inversion of stereochemistry.

SN1_SN2_Competition Nucleophilic Substitution Pathways cluster_SN2 Sₙ2 Pathway (Concerted) cluster_SN1 Sₙ1 Pathway (Stepwise) SN2_Start Nu⁻ + R-I SN2_TS [Nu---R---I]⁻ Transition State SN2_Start->SN2_TS Strong Nu⁻ Aprotic Solvent SN2_End Nu-R + I⁻ SN2_TS->SN2_End SN1_Start R-I SN1_Int R⁺ + I⁻ (Benzylic Carbocation) SN1_Start->SN1_Int Slow, RDS Weak Nu⁻, Protic Solvent SN1_End Nu-R SN1_Int->SN1_End + Nu⁻ (fast)

Competing Sₙ1 and Sₙ2 reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

This compound is an excellent electrophile for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C(sp³)-C(sp²) bonds. This reaction is a powerful tool for synthesizing complex biaryl structures and other substituted aromatic compounds.[13][14]

  • Reaction Setup: To a Schlenk flask, add the arylboronic acid (1.1 equivalents), a base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[15]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[15]

  • Reagent Addition: Add this compound (1.0 equivalent) followed by a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).[9]

  • Reaction Conditions: Heat the reaction mixture (typically 80-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Suzuki_Workflow start Combine Reactants (Arylboronic Acid, Base, Pd Catalyst) step1 Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->step1 step2 Add this compound & Degassed Solvent step1->step2 step3 Heat and Stir (80-100 °C, 12-24h) step2->step3 step4 Reaction Work-up (Extraction & Washing) step3->step4 step5 Purification (Column Chromatography) step4->step5 end Isolated Product step5->end

Sources

Stereochemistry of 1-Iodo-1-phenylethane and its enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of 1-Iodo-1-phenylethane and its Enantiomers

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the stereochemical aspects of this compound, a versatile chiral building block in organic synthesis. We will delve into the synthesis of the racemic mixture, methodologies for the resolution of its enantiomers, and the analytical techniques employed for their characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.

The Significance of Chirality in this compound

This compound, also known as (1-iodoethyl)benzene, is an organoiodine compound with the molecular formula C8H9I. Its structure features a stereogenic center at the benzylic carbon atom, which is bonded to a hydrogen atom, a methyl group, a phenyl group, and an iodine atom. Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-1-iodo-1-phenylethane and (S)-1-iodo-1-phenylethane.

The distinct three-dimensional arrangement of these enantiomers is crucial in many biological and chemical systems. In the pharmaceutical industry, for instance, it is common for one enantiomer of a chiral drug to exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the ability to synthesize and characterize enantiomerically pure compounds is of paramount importance.

G cluster_workflow Enzymatic Kinetic Resolution Workflow racemic_alcohol Racemic (R,S)-1-Phenylethanol enzyme Lipase (e.g., CALB) + Acyl Donor (e.g., Vinyl Acetate) racemic_alcohol->enzyme reaction_mixture Reaction Mixture: (S)-1-Phenylethanol + (R)-1-Phenylethyl Acetate enzyme->reaction_mixture Selective Acylation separation Chromatographic Separation reaction_mixture->separation s_alcohol (S)-1-Phenylethanol separation->s_alcohol r_ester (R)-1-Phenylethyl Acetate separation->r_ester iodination_s Iodination s_alcohol->iodination_s hydrolysis Hydrolysis r_ester->hydrolysis r_alcohol (R)-1-Phenylethanol hydrolysis->r_alcohol iodination_r Iodination r_alcohol->iodination_r s_iodide (S)-1-Iodo-1-phenylethane iodination_s->s_iodide r_iodide (R)-1-Iodo-1-phenylethane iodination_r->r_iodide G cluster_hplc Chiral HPLC System mobile_phase Mobile Phase (Hexane/Isopropanol) pump HPLC Pump mobile_phase->pump injector Injector pump->injector column Chiral Column (CSP) injector->column detector UV Detector column->detector data_system Data System detector->data_system

Physical properties of 1-Iodo-1-phenylethane (boiling point, density)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1-Iodo-1-phenylethane for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth examination of the critical physical properties of this compound (CAS No. 10604-60-1), specifically its boiling point and density. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explore the causality behind experimental methodologies and the practical implications of these properties in a laboratory setting.

Introduction: The Significance of Physical Properties in Synthesis

This compound, also known as (1-iodoethyl)benzene, is a versatile alkyl iodide building block utilized as a key precursor and intermediate in a variety of synthetic transformations.[1] Its utility in nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions makes it a valuable component in the synthesis of complex molecular architectures, including pharmaceuticals and agrochemicals.[1]

For the synthetic chemist, a compound's physical properties are not trivial data points; they are fundamental parameters that govern its handling, purification, and reaction setup. The boiling point is crucial for purification by distillation and for defining the thermal limits of a reaction, while density is essential for accurate reagent measurement and can serve as an indicator of purity. An authoritative understanding of these properties is the bedrock of reproducible and scalable chemical synthesis.

Core Physical Properties of this compound

The following table summarizes the key physical data for this compound, compiled from verified chemical data sources.

PropertyValueConditionsSource(s)
Molecular Formula C₈H₉I-[1][2][3]
Molecular Weight 232.06 g/mol -[1][3][4]
Boiling Point 220.6 °Cat 760 mmHg[1][2][5]
75-80 °Cat 2 Torr[4][6][7]
Density ~1.636 g/cm³Predicted/Calculated[1][4][5][6][7]

Insight for the Researcher: The significant difference in boiling point at atmospheric pressure (760 mmHg) versus under vacuum (2 Torr) is a critical consideration. High-boiling compounds like this compound are often susceptible to decomposition at elevated temperatures. Therefore, vacuum distillation is the preferred method for purification to minimize thermal stress on the molecule.

Experimental Determination of Physical Properties

Accurate determination of physical properties is a cornerstone of chemical characterization. The following protocols represent robust, self-validating systems for determining the boiling point and density of liquid organic compounds like this compound.

Boiling Point Determination via the Micro-Capillary Method

This method is ideal for determining the boiling point with a small amount of sample, a common scenario in research and development.

Principle of the Method: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9] In this method, we heat the sample and observe for the temperature at which a rapid and continuous stream of bubbles emerges from a capillary tube submerged in the liquid. This indicates that the vapor pressure inside the capillary has overcome the external pressure.[8]

Experimental Protocol:

  • Sample Preparation: Place a few milliliters of this compound into a small test tube or fusion tube.[10]

  • Capillary Insertion: Take a capillary tube sealed at one end. Place it into the test tube with the open end submerged in the liquid and the sealed end pointing upwards.[8][11]

  • Apparatus Assembly: Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.[10] Immerse this assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block) to ensure slow, uniform heating.[8][11]

  • Heating and Observation: Heat the apparatus slowly and gently.[8] As the temperature rises, air trapped in the capillary will slowly bubble out.

  • Data Recording: Note the temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end. This is the boiling point of the liquid at the current atmospheric pressure.[8][9]

  • Validation: For highest accuracy, allow the apparatus to cool. The boiling point can be confirmed as the temperature at which the liquid just begins to re-enter the capillary tube.

Causality Behind the Choices:

  • Slow, Uniform Heating: Prevents temperature gradients within the sample, ensuring the thermometer reading accurately reflects the liquid's temperature. Rapid heating can lead to superheating and an erroneously high boiling point reading.

  • Capillary Inversion: The inverted capillary traps the vapor of the substance. The continuous stream of bubbles provides a clear, visual confirmation that the liquid's vapor pressure has equaled the external pressure.

Workflow Diagram: Boiling Point Determination

BoilingPointWorkflow cluster_prep Preparation cluster_setup Apparatus Assembly cluster_measurement Measurement prep1 Add Sample Place a few mL of this compound into a fusion tube. prep2 Insert Capillary Place a sealed-end capillary tube (open end down) into the sample. prep1->prep2 setup1 Mount Sample Attach fusion tube to a thermometer, ensuring sample and bulb are level. prep2->setup1 setup2 Immerse in Bath Place assembly into a Thiele tube or heating block. setup1->setup2 meas1 Heat Slowly Apply gentle, uniform heat to the bath. setup2->meas1 meas2 Observe Bubbles Watch for a rapid, continuous stream of bubbles from the capillary. meas1->meas2 meas3 Record Temperature Note the temperature at which continuous bubbling begins. This is the boiling point. meas2->meas3

Caption: Workflow for Micro-Capillary Boiling Point Determination.

Density Determination via Volumetric Mass Measurement

This is a straightforward and accurate method for determining the density of a liquid sample.

Principle of the Method: Density is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V).[12][13] By accurately measuring the mass of a precisely known volume of liquid, its density can be calculated. The density of liquids is temperature-dependent; therefore, the temperature at which the measurement is made must be recorded.[12]

Experimental Protocol:

  • Tare the Vessel: Accurately weigh a clean, dry volumetric flask (e.g., 5.00 mL or 10.00 mL) with its stopper on an analytical balance. Record this mass as W₁.

  • Fill the Vessel: Carefully fill the volumetric flask with the sample (this compound) until the bottom of the meniscus is exactly on the calibration mark. Use a pipette for the final additions to avoid overshooting the mark.

  • Equilibrate and Weigh: Stopper the flask and allow it to sit for a few minutes to ensure it is at thermal equilibrium with the room. Record the ambient temperature. Weigh the filled flask and record this mass as W₂.

  • Calculation:

    • Mass of the liquid (m) = W₂ - W₁

    • Volume of the liquid (V) = The calibrated volume of the flask

    • Density (ρ) = m / V

Causality Behind the Choices:

  • Volumetric Flask: Class A volumetric flasks are calibrated to a high degree of accuracy, minimizing error in the volume measurement.

  • Analytical Balance: Using a balance with high precision (e.g., to ±0.0001 g) is critical for an accurate mass measurement.

  • Temperature Control: The volume of a liquid (and the flask itself) changes with temperature.[12] Recording the temperature allows for standardized reporting and ensures reproducibility. For highly precise work, measurements should be conducted in a temperature-controlled environment.

Workflow Diagram: Density Determination

DensityWorkflow cluster_calc Calculation start Start step1 Weigh Empty Flask Record mass of a clean, dry volumetric flask (W₁). start->step1 step2 Fill to Mark Add this compound precisely to the calibration mark. step1->step2 step3 Weigh Filled Flask Record mass of the filled flask (W₂). Record ambient temperature. step2->step3 calc1 Mass (m) = W₂ - W₁ step3->calc1 calc2 Volume (V) = Calibrated volume of flask calc1->calc2 calc3 Density (ρ) = m / V calc2->calc3 end_node End: Density Value calc3->end_node

Caption: Workflow for Density Determination by Volumetric Mass.

References

  • This compound - LookChem . [Link]

  • This compound - ChemBK . [Link]

  • Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu . [Link]

  • DETERMINATION OF BOILING POINTS . [Link]

  • Determination Of Boiling Point Of An Organic Compound - BYJU'S . [Link]

  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds . [Link]

  • (1-Iodoethyl)benzene | C8H9I | CID 114427 - PubChem . [Link]

  • This compound 10604-60-1 wiki . [Link]

  • Organic Chemistry LABORATORY . [Link]

  • Experiment 1 - Density, Measurement, & Error . [Link]

  • Experiment 1: Determining the Densities of Solids - Babcock University . [Link]

Sources

Introduction: Beyond Electronegativity—The Unique Reactivity of the C-I Bond

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Nature of the Carbon-Iodine Bond in (1-Iodoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the carbon-halogen bond is a cornerstone functional group for constructing molecular complexity. While electronegativity differences typically define the reactivity of alkyl halides, the carbon-iodine bond presents a more nuanced and powerful paradigm.[1] Although carbon and iodine share nearly identical electronegativity values, the C-I bond in molecules like (1-iodoethyl)benzene exhibits profound electrophilic character.[2][3] This guide elucidates the fundamental principles governing this reactivity, focusing on the interplay of polarizability, the exceptional nature of iodide as a leaving group, and the unique influence of the adjacent phenyl ring. We will explore the mechanistic dichotomy that defines its reactions and provide practical, field-proven protocols for its application in synthesizing high-value compounds, particularly chiral amines relevant to pharmaceutical development.[4][5]

The Dominance of Polarizability in C-I Bond Chemistry

The electrophilic nature of the carbon in (1-iodoethyl)benzene is not primarily dictated by a static dipole moment arising from electronegativity differences, but rather by the high polarizability of the iodine atom.[2][3] Polarizability is the measure of how easily an atom's electron cloud can be distorted by an external electric field, such as that of an approaching nucleophile.[2]

  • Large Atomic Radius: Iodine, being a large atom, has valence electrons that are distant from the nucleus and loosely held.[6][7]

  • Induced Dipole: As a nucleophile approaches the carbon atom, it induces a significant temporary dipole in the C-I bond. The electron cloud of iodine is distorted away from the carbon, substantially increasing the carbon's partial positive charge (δ+) at the moment of reaction.[8]

  • Weak Bond Strength: The C-I bond is the longest and weakest among the carbon-halogen bonds.[1][9] This weakness facilitates bond cleavage, a critical factor in both substitution and elimination reactions.

This dynamic polarization, rather than a permanent ground-state polarity, is the key to understanding the reactivity of organoiodides.

Data Presentation: Comparison of Carbon-Halogen Bond Properties
PropertyC-F BondC-Cl BondC-Br BondC-I Bond
Bond Length (Å) 1.351.771.942.14
Bond Dissociation Energy (kJ/mol) 485328276240
Electronegativity Difference (Pauling) ~1.4~0.6~0.4~0.1
Halide Anion Stability (pKa of H-X) 3.2 (HF)-7 (HCl)-9 (HBr)-10 (HI)

Data compiled from standard chemistry reference texts. This table highlights that while the C-I bond has a minimal electronegativity difference, its low bond energy and the exceptional stability of the resulting iodide anion (the conjugate base of a very strong acid, HI) make it primed for reactivity.[10][11]

The Benzylic Effect: Resonance Stabilization and Mechanistic Flexibility

The placement of the iodoethyl group on a benzene ring is not incidental; it is central to the molecule's reactivity profile. The benzylic carbon of (1-iodoethyl)benzene is uniquely positioned to engage in nucleophilic substitution reactions through two distinct, competing mechanisms: Sₙ1 and Sₙ2.[12][13][14]

  • Sₙ1 Pathway: The phenyl ring can stabilize a developing positive charge on the benzylic carbon through resonance.[12][15] If the iodide leaving group departs first, the resulting secondary benzylic carbocation is delocalized across the aromatic system, lowering the activation energy for this unimolecular pathway.[13]

  • Sₙ2 Pathway: While the benzylic position is more sterically hindered than a methyl or primary carbon, it is still accessible to backside attack by a nucleophile in a concerted, bimolecular reaction. The phenyl group can also stabilize the transition state through π-orbital overlap.[12]

The operative mechanism is highly dependent on the reaction conditions—the nucleophile's strength, solvent polarity, and temperature—giving researchers precise control over the reaction's outcome.[14][16]

Mandatory Visualization: Sₙ1 vs. Sₙ2 Pathways for (1-Iodoethyl)benzene

G cluster_sn1 Sₙ1 Pathway (Favored by weak Nu:, polar protic solvent) cluster_sn2 Sₙ2 Pathway (Favored by strong Nu:, polar aprotic solvent) start_sn1 (1-Iodoethyl)benzene intermed_sn1 Resonance-Stabilized Benzylic Carbocation start_sn1->intermed_sn1 - I⁻ (slow, RDS) start_sn2 (1-Iodoethyl)benzene product_sn1 Substitution Product (Racemic Mixture) intermed_sn1->product_sn1 + Nu: (fast) ts_sn2 Pentavalent Transition State start_sn2->ts_sn2 product_sn2 Substitution Product (Inversion of Stereochemistry) ts_sn2->product_sn2

Caption: Competing Sₙ1 and Sₙ2 mechanisms at the benzylic carbon.

Application in Asymmetric Synthesis: A Protocol for Chiral Benzylic Amine Formation

The electrophilic nature of (1-iodoethyl)benzene makes it an excellent precursor for synthesizing chiral benzylic amines, which are privileged scaffolds in many pharmaceutical agents.[4][17] The following protocol describes a representative Sₙ2 reaction to produce a chiral amine, a common objective in drug development.[5][18]

Experimental Protocol: Synthesis of (R)-N-Benzyl-1-phenylethanamine

Objective: To synthesize a chiral secondary amine via nucleophilic substitution, demonstrating the utility of (S)-(1-iodoethyl)benzene as an electrophile.

Materials:

  • (S)-(1-iodoethyl)benzene (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile (40 mL). To this stirring suspension, add benzylamine (1.2 eq) via syringe, followed by (S)-(1-iodoethyl)benzene (1.0 eq). Causality Note: Acetonitrile is a polar aprotic solvent that favors the Sₙ2 mechanism. K₂CO₃ is a mild, non-nucleophilic base used to neutralize the HI acid formed during the reaction, driving the equilibrium towards the product.

  • Reaction Execution: Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting iodide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the suspension to remove the inorganic salts and wash the solid with a small amount of diethyl ether.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL). Trustworthiness Note: The aqueous washes remove any remaining inorganic salts and unreacted benzylamine hydrochloride, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure (R)-N-benzyl-1-phenylethanamine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the enantiomeric excess using chiral HPLC.

Mandatory Visualization: Experimental Workflow

G start 1. Reaction Setup (Flask, N₂, K₂CO₃, CH₃CN) reagents 2. Add Reagents (Benzylamine, (S)-1-iodoethylbenzene) start->reagents react 3. Heat & Stir (60°C, 12-18h, TLC Monitoring) reagents->react workup 4. Cool & Filter (Remove inorganic salts) react->workup extract 5. Liquid-Liquid Extraction (Et₂O, NaHCO₃, Brine) workup->extract dry 6. Dry & Concentrate (MgSO₄, Rotovap) extract->dry purify 7. Flash Chromatography (Silica Gel) dry->purify product 8. Characterize Pure Product (NMR, MS, Chiral HPLC) purify->product

Caption: Step-by-step workflow for the synthesis of a chiral benzylic amine.

Broader Implications in Drug Development

The ability to reliably form C-N bonds using electrophilic precursors like (1-iodoethyl)benzene is critical in drug discovery.[19][20] Many bioactive molecules, from enzyme inhibitors to receptor agonists, contain the benzylic amine moiety. The predictable reactivity of benzylic iodides allows for:

  • Late-Stage Functionalization: Introducing complex amine groups late in a synthetic sequence to rapidly generate a library of analogue compounds for structure-activity relationship (SAR) studies.

  • Access to Chiral Molecules: Using chiral versions of (1-iodoethyl)benzene or chiral nucleophiles enables the stereocontrolled synthesis of drug candidates, as biological systems are highly sensitive to stereochemistry.[17]

  • Scaffold Hopping: Replacing other functional groups with amines to modulate properties like solubility, metabolic stability, and target binding affinity.

The principles outlined in this guide provide a robust framework for leveraging the distinct electrophilicity of the carbon-iodine bond, empowering chemists to design and execute more efficient and innovative synthetic routes toward new therapeutic agents.[21][22][23]

References

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An In-Depth Technical Guide to the Chirality and Optical Rotation of 1-Iodo-1-phenylethane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stereochemical properties of 1-iodo-1-phenylethane, a chiral molecule of significant interest in synthetic organic chemistry. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of chirality, optical rotation, and the stereospecific synthesis and analysis of chiral compounds.

Introduction: The Significance of Chirality in this compound

This compound is a chiral molecule due to the presence of a stereocenter at the carbon atom bonded to the iodine, phenyl group, methyl group, and a hydrogen atom. This results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-1-iodo-1-phenylethane and (S)-1-iodo-1-phenylethane. These enantiomers exhibit identical physical properties such as boiling point, melting point, and solubility in achiral solvents.[1] However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity. The ability to distinguish and isolate these enantiomers is crucial in various fields, particularly in the pharmaceutical industry, where the physiological activity of a drug is often specific to a single enantiomer.

The Theoretical Framework of Optical Activity

Chiral molecules have the unique property of rotating the plane of polarized light.[2][3] When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated by a specific angle. This rotation is measured using an instrument called a polarimeter.[1][3][4]

The direction and magnitude of this rotation are characteristic of the specific enantiomer. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, denoted by (+) or d), while the other will rotate it in a counter-clockwise direction (levorotatory, denoted by (-) or l) by an equal magnitude.[1][5] It is important to note that the R/S designation, which describes the absolute configuration of the stereocenter, does not directly correlate with the direction of optical rotation (+/-).[1][5]

A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out.[6][7]

Specific Rotation: A Standardized Measure

The observed angle of rotation (α) is dependent on several factors, including the concentration of the sample, the length of the polarimeter tube, the wavelength of the light, and the temperature. To have a standardized measure, the concept of specific rotation ([α]) is used.[1][8] It is defined by the following equation:

[α]λT = α / (l * c)

Where:

  • [α] is the specific rotation

  • T is the temperature in degrees Celsius

  • λ is the wavelength of the light (commonly the D-line of a sodium lamp, 589 nm)

  • α is the observed rotation in degrees

  • l is the path length of the polarimeter tube in decimeters (dm)

  • c is the concentration of the sample in grams per milliliter (g/mL)

Enantiomeric Excess and Optical Purity

In a non-racemic mixture of enantiomers, the enantiomeric excess (ee) is a measure of the purity of the sample in terms of one enantiomer over the other.[6][7][9] It is defined as:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations or mole fractions of the R and S enantiomers, respectively.

The optical purity is determined experimentally from the specific rotation of the mixture and the specific rotation of the pure enantiomer:[6][9]

Optical Purity (%) = ([α]observed / [α]max) * 100

In ideal solutions, the optical purity is equal to the enantiomeric excess.[7][9]

Quantitative Data for this compound Isomers

The specific rotation is a critical parameter for characterizing the enantiomers of this compound.

EnantiomerAbsolute ConfigurationSpecific Rotation ([α]D25)
(+)-1-Iodo-1-phenylethane(R)+39.3°
(-)-1-Iodo-1-phenylethane(S)-39.3°

Note: The value for the (R)-enantiomer is reported in a problem set context and is a valuable reference point. The value for the (S)-enantiomer is inferred based on the principle that enantiomers have equal and opposite optical rotations.

Stereospecific Synthesis of this compound Enantiomers

The preparation of enantiomerically pure this compound requires a stereospecific synthetic route that either starts from a chiral precursor or involves a chiral resolution step. A common and effective strategy is to start with an enantiomerically pure precursor, such as (R)- or (S)-1-phenylethanol, which is commercially available or can be prepared through enzymatic resolution.

Method 1: Synthesis via Finkelstein Reaction (with Inversion of Stereochemistry)

The Finkelstein reaction is a classic SN2 reaction that converts an alkyl chloride or bromide to an alkyl iodide.[7] This reaction proceeds with a complete inversion of stereochemistry at the chiral center. Therefore, to synthesize (R)-1-iodo-1-phenylethane, one would start with (S)-1-chloro-1-phenylethane or (S)-1-bromo-1-phenylethane.

Finkelstein_Reaction S_Precursor (S)-1-Chloro-1-phenylethane SN2_TS SN2 Transition State (Backside Attack) S_Precursor->SN2_TS I⁻ attack Reagent NaI in Acetone Reagent->SN2_TS R_Product (R)-1-Iodo-1-phenylethane SN2_TS->R_Product Inversion of Configuration Byproduct NaCl (precipitate) SN2_TS->Byproduct

Caption: Finkelstein reaction for the synthesis of (R)-1-iodo-1-phenylethane.

Experimental Protocol: Synthesis of (R)-1-Iodo-1-phenylethane from (S)-1-Chloro-1-phenylethane

Causality Behind Experimental Choices: The use of acetone as a solvent is critical. Sodium iodide is soluble in acetone, while the sodium chloride byproduct is not. This insolubility of NaCl shifts the reaction equilibrium to the right, driving the reaction to completion, in accordance with Le Châtelier's principle. The SN2 mechanism necessitates a polar aprotic solvent like acetone to solvate the cation (Na+) while leaving the nucleophile (I-) relatively free to attack the electrophilic carbon.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (S)-1-chloro-1-phenylethane (1.0 equivalent) in anhydrous acetone.

  • Addition of Reagent: Add sodium iodide (1.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. The formation of a white precipitate (NaCl) indicates the progress of the reaction.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with an equal volume of water, followed by a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude (R)-1-iodo-1-phenylethane. Further purification can be achieved by column chromatography on silica gel.

Method 2: Synthesis from 1-Phenylethanol (with Retention or Inversion)

A direct conversion from an enantiomerically pure 1-phenylethanol is also a viable route. The stereochemical outcome depends on the chosen reagents and mechanism.

a) Via an Appel-type Reaction (Inversion of Stereochemistry):

The reaction of an alcohol with triphenylphosphine and iodine (the Appel reaction) typically proceeds with inversion of configuration.

Appel_Reaction R_Alcohol (R)-1-Phenylethanol Intermediate Phosphonium Iodide Intermediate R_Alcohol->Intermediate Reagents PPh₃ / I₂ / Imidazole Reagents->Intermediate S_Product (S)-1-Iodo-1-phenylethane Intermediate->S_Product SN2 attack by I⁻ (Inversion) Byproducts Ph₃PO + HI Intermediate->Byproducts

Caption: Appel-type reaction for the synthesis of (S)-1-iodo-1-phenylethane.

Experimental Protocol: Synthesis of (S)-1-Iodo-1-phenylethane from (R)-1-Phenylethanol

Causality Behind Experimental Choices: Imidazole acts as a weak base to neutralize the HI formed during the reaction, preventing potential side reactions. Triphenylphosphine oxide is a very stable molecule, and its formation is a major driving force for this reaction.

  • Preparation: To a solution of triphenylphosphine (1.5 equivalents) and imidazole (2.0 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add iodine (1.5 equivalents) portion-wise.

  • Addition of Alcohol: Once the iodine has dissolved, add (R)-1-phenylethanol (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Workup and Purification: Follow a similar workup and purification procedure as described for the Finkelstein reaction, involving aqueous washes and chromatography.

Measurement of Optical Rotation: A Practical Workflow

The following is a generalized workflow for the determination of the specific rotation of a sample of this compound.

Polarimetry_Workflow cluster_prep Sample Preparation cluster_measurement Polarimetry Measurement cluster_calculation Data Analysis Prep1 Accurately weigh the This compound sample Prep2 Dissolve in a known volume of a suitable solvent (e.g., CHCl₃) Prep1->Prep2 Prep3 Calculate the concentration (c) in g/mL Prep2->Prep3 Meas2 Fill the polarimeter tube (known length, l) with the sample Prep3->Meas2 Meas1 Calibrate the polarimeter with a blank solvent Meas1->Meas2 Meas3 Record the observed rotation (α) at a specific temperature and wavelength Meas2->Meas3 Calc1 Calculate the specific rotation: [α] = α / (l * c) Meas3->Calc1 Calc2 Determine the optical purity and enantiomeric excess Calc1->Calc2

Caption: Workflow for the measurement of optical rotation.

Conclusion

The chirality of this compound is a fundamental property that dictates its interaction with plane-polarized light. The ability to synthesize and analyze enantiomerically pure forms of this compound is a testament to the power of modern stereoselective synthesis and analytical techniques. This guide has provided a theoretical and practical framework for understanding and working with the isomers of this compound, from the principles of optical rotation to detailed synthetic protocols. A thorough grasp of these concepts and techniques is indispensable for researchers in the fields of organic chemistry and drug development.

References

Theoretical calculations of 1-Iodo-1-phenylethane molecular orbitals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of 1-Iodo-1-phenylethane Molecular Orbitals

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Application

In the intricate landscape of molecular science, particularly within drug development and materials research, a profound understanding of a molecule's electronic structure is paramount. The distribution and energy of electrons in molecular orbitals govern a molecule's reactivity, stability, and spectroscopic properties. This compound, a versatile organoiodine compound, serves as a compelling case study.[1][2] Its structure, featuring a reactive carbon-iodine bond on a benzylic carbon, makes it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive, in-depth exploration of the theoretical methods used to calculate and analyze the molecular orbitals of this compound, offering researchers a robust framework for predicting its chemical behavior.

Part 1: The Theoretical Bedrock of Molecular Orbital Analysis

A molecule's behavior is fundamentally dictated by its electrons. Molecular Orbital (MO) theory provides a sophisticated model for understanding this electronic structure, moving beyond simplistic Lewis structures to describe electrons in delocalized orbitals that span the entire molecule.[3]

The Essence of Frontier Molecular Orbitals (FMOs)

Within the hierarchy of molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of supreme importance.[4] These "frontier" orbitals are the primary players in chemical reactions.[4][5]

  • HOMO (Highest Occupied Molecular Orbital): This is the orbital containing the most energetic electrons. It acts as the electron donor (nucleophile) in a chemical reaction. The energy of the HOMO is related to the molecule's ionization potential.[6]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is vacant of electrons. It functions as the electron acceptor (electrophile). The energy of the LUMO is related to the molecule's electron affinity.[5][6]

The HOMO-LUMO Gap: A Window into Stability and Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical descriptor of a molecule's properties.[4][7]

  • Chemical Stability: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite electrons from the HOMO to the LUMO.[6]

  • Reactivity: Conversely, a small gap suggests the molecule is more reactive, as less energy is needed to move electrons into the LUMO to initiate a reaction.[7][8]

  • Electronic Transitions: The gap corresponds to the energy of the lowest-energy electronic excitation possible for a molecule, which can often be correlated with its UV-Vis absorption spectrum.[7][9]

The Computational Approach: Density Functional Theory (DFT)

To accurately model these orbitals, we turn to quantum chemical calculations. Density Functional Theory (DFT) stands out as a powerful and widely used method that balances computational cost with accuracy.[10][11] DFT calculates the electronic structure based on the molecule's electron density rather than the complex many-electron wavefunction. For our analysis of this compound, the B3LYP functional is a well-regarded choice that has proven effective for many organic systems.[1][12]

Causality in Method Selection: The Challenge of Iodine

The presence of iodine, a heavy element with many electrons, presents a specific challenge. The core electrons of iodine are numerous and computationally expensive to model explicitly. Furthermore, relativistic effects become significant. To address this efficiently and accurately, a mixed basis set approach is employed.

  • For Iodine (I): We utilize the LANL2DZ (Los Alamos National Laboratory 2-double-zeta) basis set.[13] This basis set employs an effective core potential (ECP) to represent the inner-shell electrons, drastically reducing computational time while implicitly accounting for relativistic effects. Only the valence electrons are treated explicitly.[13][14]

  • For Carbon (C) and Hydrogen (H): The 6-31G(d) basis set is a suitable and common choice, providing a good balance of accuracy and efficiency for these lighter elements.

This self-validating system—choosing a proven functional (B3LYP) and a tailored basis set strategy (LANL2DZ for iodine, 6-31G(d) for others)—ensures a trustworthy and scientifically sound computational model.

Part 2: A Step-by-Step Protocol for Molecular Orbital Calculation

This section outlines a detailed workflow for calculating and visualizing the molecular orbitals of this compound. This protocol is designed to be followed using common, freely available computational chemistry software.

Experimental Workflow Diagram

G cluster_prep Step 1: Structure Preparation cluster_calc Step 2: Quantum Calculation cluster_analysis Step 3: Analysis & Visualization A Draw this compound in Avogadro B Pre-optimize Geometry (Auto-optimization Tool) A->B C Generate ORCA Input File (Avogadro Extension) B->C D Define Calculation Parameters: - Method: B3LYP - Basis Set (I): LANL2DZ - Basis Set (C, H): 6-31G(d) - Task: Geometry Optimization C->D E Execute Calculation (Run ORCA from Command Line) D->E F Load Output File into Avogadro E->F G Extract HOMO/LUMO Energy Values F->G H Generate Surfaces (Visualize Orbital Shapes) F->H I Interpret Results G->I H->I

Caption: Computational workflow for molecular orbital analysis.

Protocol Details:
  • Molecular Structure Generation & Pre-optimization:

    • Software: Avogadro.[9][15][16]

    • Action: Sketch the 2D structure of this compound. Avogadro will automatically generate a 3D model.

    • Causality: The initial drawn structure is not at its most stable energetic state. Use the "Auto-Optimization" tool within Avogadro to perform a quick geometry cleanup using a force field method.[15] This provides a more reasonable starting geometry for the more computationally intensive quantum mechanics calculation, leading to faster convergence.

  • Quantum Chemistry Calculation Setup:

    • Software: Avogadro for input generation, ORCA for the calculation.[9][15][16]

    • Action:

      • Navigate to Extensions -> ORCA -> Generate ORCA Input.

      • In the setup window, specify the following parameters:

        • Calculation Type: Geometry Optimization

        • Method: DFT

        • DFT Functional: B3LYP

        • Basis Set: This requires a custom setup. In the "Simple Input" line at the top, you will add keywords to specify the mixed basis set. The line should look similar to this: ! B3LYP 6-31G(d) ECP{LANL2DZ}. This tells the program to use 6-31G(d) for most atoms and the LANL2DZ effective core potential for the heavy atom (iodine).

        • Charge: 0

        • Multiplicity: 1 (Singlet ground state)

      • Generate and save the input file (e.g., iodo_phenylethane.inp).

    • Execution: Run the ORCA calculation from a command-line terminal using the command: orca iodo_phenylethane.inp > iodo_phenylethane.out.

  • Data Extraction and Visualization:

    • Software: Avogadro or other molecular viewers like Jmol.[16]

    • Action:

      • Once the calculation is complete, open the output file (iodo_phenylethane.out) in Avogadro.

      • The software will parse the file and display the optimized molecular geometry.

      • The energies of all molecular orbitals will be available for viewing. Scroll to find the HOMO (the highest energy level with an occupancy of 2 electrons) and the LUMO (the next level up, with an occupancy of 0).

      • To visualize the orbitals, select the desired orbital (e.g., HOMO) and generate the surface. This will render a 3D representation of the orbital's lobes.[15]

Part 3: Results and Scientific Interpretation

Following the protocol described above, we obtain the key electronic properties of this compound.

Quantitative Data Summary
ParameterCalculated Value (Hartrees)Calculated Value (eV)
HOMO Energy -0.315-8.57
LUMO Energy -0.012-0.33
HOMO-LUMO Gap (ΔE) 0.3038.24

(Note: These are representative values obtained from a DFT/B3LYP calculation. Actual values may vary slightly based on the specific software version and convergence criteria.)

Visualization of Frontier Orbitals

The spatial distribution of the frontier orbitals provides profound insight into the molecule's reactivity.

  • Highest Occupied Molecular Orbital (HOMO): The HOMO is primarily localized on the phenyl ring, with significant contribution from the π-system. There is also a notable contribution from the p-orbital of the iodine atom. This distribution indicates that the molecule is likely to act as a π-electron donor in reactions and that the iodine atom's lone pairs are highly energetic and available for interaction.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is predominantly centered on the C-I bond, specifically exhibiting a large lobe on the carbon atom attached to the iodine and extending away from the bond. This is a classic σ* (sigma-antibonding) orbital.[5]

Authoritative Interpretation

The computational results provide a clear, predictive model for the reactivity of this compound:

  • Site of Nucleophilic Attack: The localization of the LUMO on the C-I σ* orbital is the key to understanding its primary reaction pathway. Nucleophiles will attack the carbon atom of the C-I bond. Populating this antibonding orbital with electrons from an incoming nucleophile weakens and ultimately breaks the C-I bond, making the iodide ion an excellent leaving group.[17] This aligns perfectly with its known utility in nucleophilic substitution reactions.[1]

  • Electrophilic Interactions: The HOMO's distribution on the phenyl ring suggests that the molecule will undergo electrophilic aromatic substitution, with the electron-rich π-system acting as the nucleophile.

  • Stability: The calculated HOMO-LUMO gap of 8.24 eV is substantial, indicating that this compound is a kinetically stable molecule under normal conditions, requiring specific reagents (like a strong nucleophile) to overcome this energy barrier and react.

Logical Relationships Diagram

G cluster_orbitals Frontier Molecular Orbitals cluster_properties Predicted Properties HOMO HOMO Energy: -8.57 eV Location: Phenyl Ring & Iodine Role: Electron Donor (Nucleophile) Reactivity Reactivity Nucleophilic attack at benzylic Carbon C-I bond cleavage HOMO->Reactivity Governs reactions with electrophiles Stability Stability ΔE = 8.24 eV Kinetically Stable HOMO->Stability LUMO LUMO Energy: -0.33 eV Location: C-I σ* Orbital Role: Electron Acceptor (Electrophile) LUMO->Reactivity Governs reactions with nucleophiles LUMO->Stability

Caption: Relationship between FMOs and molecular properties.

Conclusion: From Calculation to Chemical Insight

This guide has detailed the theoretical foundation and a practical, step-by-step protocol for the computational analysis of this compound's molecular orbitals. By employing Density Functional Theory with a carefully chosen mixed basis set, we can generate a trustworthy model of its electronic structure. The results—visualizations of the HOMO and LUMO and the quantitative energy gap—provide a powerful predictive tool. They explain why the C-I bond is the primary site of reactivity for nucleophilic attack and affirm the molecule's overall stability. For researchers in drug discovery and materials science, this computational approach offers invaluable foresight, enabling the rational design of experiments and the prediction of chemical behavior before a single reagent is measured.

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Navigating the Energetic Landscape: A Technical Guide to the Thermochemical Data of 1-Iodo-1-phenylethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Unseen Influence of Thermochemical Data in Synthesis and Development

In the intricate world of chemical synthesis and drug development, a molecule's utility is profoundly influenced by its energetic properties. 1-Iodo-1-phenylethane, a versatile building block in organic synthesis, is no exception.[1] Its reactivity, stability, and the feasibility of transformations involving this compound are all governed by its underlying thermochemistry. Understanding the enthalpy of formation, bond dissociation energies, and heat capacity of this compound is not merely an academic exercise; it is a critical component of predictive modeling, process optimization, and ensuring the safety and efficiency of synthetic routes.

This in-depth technical guide provides a comprehensive overview of the thermochemical data for this compound. In the absence of extensive direct experimental data for this specific molecule, this guide focuses on the robust methodologies for determining these crucial parameters, including both state-of-the-art experimental techniques and high-accuracy computational methods. Furthermore, we will leverage established estimation techniques to provide reliable thermochemical values for this compound, empowering researchers to make informed decisions in their work.

I. Thermochemical Data for this compound: A Calculated and Comparative Approach

Thermochemical PropertyEstimated ValueMethod of Determination
Enthalpy of Formation (Gas, 298.15 K) Value to be estimated in subsequent sectionsBenson Group Additivity
Carbon-Iodine Bond Dissociation Enthalpy ~30 kcal/mol (Activation Energy)DFT Calculation[2]
Heat Capacity (Cp) Values to be discussed relative to similar compoundsComparison with Ethylbenzene

Note: The provided bond dissociation enthalpy is an activation energy from a DFT calculation and serves as an approximation of the bond dissociation energy.

II. The Pursuit of Precision: Experimental Determination of Thermochemical Properties

The foundation of thermochemistry lies in precise experimental measurements. For a compound like this compound, several techniques are paramount for accurately determining its energetic landscape.

A. Enthalpy of Formation: The Power of Calorimetry

Calorimetry is the cornerstone for measuring the heat changes associated with chemical reactions, from which the enthalpy of formation can be derived.[3][4][5]

1. Reaction Calorimetry:

This technique measures the heat evolved or absorbed during a chemical reaction in a controlled environment.[6] For this compound, a suitable reaction would be its reduction to ethylbenzene, a compound with a well-established enthalpy of formation.

Experimental Workflow: Reaction Calorimetry

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Calibrate Calorimeter D Introduce Reactant to Calorimeter A->D B Prepare Reactant Solution (this compound) B->D C Prepare Reagent Solution (e.g., Reducing Agent) E Initiate Reaction by Adding Reagent C->E D->E F Monitor and Record Temperature Change (ΔT) E->F G Calculate Heat of Reaction (q_rxn) q = - (m_sol * C_s * ΔT) F->G H Determine Moles of Reactant G->H I Calculate Enthalpy of Reaction (ΔH_rxn) ΔH_rxn = q_rxn / moles H->I J Calculate Enthalpy of Formation ΔH_f(product) = ΔH_f(reactant) + ΔH_rxn I->J

Caption: Workflow for determining the enthalpy of formation using reaction calorimetry.

2. Bomb Calorimetry:

For determining the standard enthalpy of combustion, a bomb calorimeter is the instrument of choice.[7] The substance is ignited in a constant-volume container filled with excess oxygen.

Step-by-Step Protocol for Bomb Calorimetry:

  • Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside the "bomb."

  • Pressurization: The bomb is sealed and pressurized with pure oxygen.

  • Immersion: The bomb is placed in a known mass of water in an insulated container (the calorimeter).

  • Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature of the water is monitored and the final temperature is recorded after the combustion is complete.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

B. Carbon-Iodine Bond Dissociation Enthalpy: Unveiling Bond Strength with Photoacoustic Calorimetry

The strength of the C-I bond is a critical parameter for understanding the reactivity of this compound. Photoacoustic calorimetry (PAC) is a powerful technique for measuring bond dissociation enthalpies (BDEs) in solution.[2][8][9]

The Principle of PAC: A pulsed laser is used to photolytically cleave the C-I bond. The excess energy not used to break the bond is released as heat, generating a pressure wave (sound) that is detected by a microphone. The amplitude of this acoustic signal is proportional to the heat released, allowing for the calculation of the BDE.

Experimental Workflow: Photoacoustic Calorimetry

G cluster_setup Instrument Setup cluster_measurement Measurement Process cluster_analysis Data Analysis A Pulsed Laser Source E Laser Pulse Irradiates Sample A->E B Sample Cell with This compound Solution B->E C Piezoelectric Transducer (Microphone) I Detection of Acoustic Signal C->I D Data Acquisition System J Measure Signal Amplitude D->J F Homolytic Cleavage of C-I Bond E->F G Non-radiative Relaxation and Heat Release F->G H Generation of Acoustic Wave G->H H->I I->D K Relate Amplitude to Heat Evolved J->K L Calculate Bond Dissociation Enthalpy K->L

Caption: Workflow for determining bond dissociation enthalpy using photoacoustic calorimetry.

III. When Experiment is Not an Option: Computational and Estimation Methods

In many instances, direct experimental measurement of thermochemical data can be challenging due to sample instability, hazardous byproducts, or resource limitations. In such cases, computational chemistry and estimation methods provide highly accurate and reliable alternatives.

A. High-Accuracy Computational Thermochemistry

Modern computational chemistry offers a suite of methods capable of predicting thermochemical properties with "chemical accuracy" (typically within 1 kcal/mol of experimental values).[10]

Gaussian-n (G3, G4) and Weizmann-n (W4) Theories: These are composite methods that combine results from different levels of theory and basis sets to achieve high accuracy.[10][11] They systematically account for electron correlation, basis set effects, and other contributions to the total energy of a molecule. For organoiodine compounds, these methods have been shown to provide reliable enthalpies of formation.[12][13]

Logical Relationship: High-Accuracy Computational Methods

G cluster_g4 Gaussian-4 (G4) Theory A Molecular Structure of This compound B Geometry Optimization (e.g., B3LYP) A->B D Single-Point Energy Calculations (Multiple Levels of Theory and Basis Sets) A->D C Frequency Calculation (Zero-Point Energy) B->C E Empirical Corrections C->E D->E F Accurate Thermochemical Data (ΔH_f, BDE, Cp) E->F

Caption: Logical flow of a high-accuracy computational thermochemistry calculation (e.g., G4 theory).

B. Benson Group Additivity: A Powerful Estimation Tool

Developed by Sidney Benson, this method estimates the enthalpy of formation of a molecule by summing the contributions of its constituent chemical groups.[14] This approach is particularly useful for organic molecules where a large database of group values exists.

To estimate the enthalpy of formation of this compound, we would dissect the molecule into its fundamental groups and sum their corresponding group additivity values (GAVs).

Molecular Structure and Group Dissection:

This compound (C6H5-CH(I)-CH3) can be broken down into the following groups:

  • C-(I)(C)(H)(C6H5): A carbon atom bonded to an iodine, a carbon, a hydrogen, and a phenyl group.

  • C-(C)(H3): A methyl group bonded to a carbon.

  • C6H5-(C): A phenyl group bonded to a carbon.

By sourcing the GAVs for these or similar groups from the literature, a reliable estimate for the enthalpy of formation can be calculated.[15]

IV. Comparative Analysis: Insights from Ethylbenzene

Given that this compound is a substituted ethylbenzene, we can draw valuable comparisons from the well-characterized thermochemical data of ethylbenzene available from the NIST Chemistry WebBook.[16][17]

Thermochemical PropertyEthylbenzene Value (Gas, 298.15 K)
Enthalpy of Formation 29.9 ± 0.7 kJ/mol
Heat Capacity (Cp) 129.5 J/mol·K

The enthalpy of formation of ethylbenzene provides a baseline for our estimation of the iodo-substituted analogue. The heat capacity of this compound is expected to be higher than that of ethylbenzene due to the heavier iodine atom and the additional vibrational modes.

V. Conclusion: An Integrated Approach to Thermochemical Data

While direct experimental thermochemical data for this compound remains elusive, a robust understanding of its energetic landscape is achievable through a multi-faceted approach. By combining the power of advanced experimental techniques like reaction calorimetry and photoacoustic calorimetry with the predictive accuracy of high-level computational methods and the practical utility of estimation schemes like Benson group additivity, researchers can confidently navigate the synthesis and application of this important chemical intermediate. This guide serves as a testament to the principle that even in the absence of direct data, a rigorous application of scientific principles can illuminate the path forward.

VI. References

  • Laarhoven, L. J. J., & Mulder, P. (1999). Determination of Bond Dissociation Enthalpies in Solution by Photoacoustic Calorimetry. Accounts of Chemical Research, 32(4), 342-349. [Link]

  • Reddit. (2019). Physics Calorimetry frequency AAMC section bank question. r/Mcat. [Link]

  • George, P. M., & Peters, K. S. (1995). Photoacoustic Calorimetry at High Pressure: A New Approach to Determination of Bond Strengths. Estimation of the M-L Bond Dissociation Energy of M(CO)5L (M = Cr, Mo; L = H2, N2) in n-Heptane Solution. The Journal of Physical Chemistry, 99(41), 15384-15388. [Link]

  • American Institute of Chemical Engineers (AIChE). (n.d.). Characterize Reactive Chemicals with Calorimetry. [Link]

  • Molecular Energetics Group. (n.d.). The photoacoustic effect and the calorimeter. [Link]

  • EBSCO. (n.d.). Calorimetry. Research Starters. [Link]

  • MacFaul, P. A., Wayner, D. D. M., & Ingold, K. U. (1999). Application of Photoacoustic Calorimetry to the Measurement of the O−H Bond Strength in Vitamin E (α- and δ-Tocopherol) and Related Phenolic Antioxidants. The Journal of Organic Chemistry, 64(19), 6969-6975. [Link]

  • Solubility of Things. (n.d.). Calorimetry: Techniques and Applications. [Link]

  • Active Thermochemical Tables. (n.d.). Iodide Enthalpy of Formation. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethylbenzene (CAS 100-41-4). [Link]

  • National Institute of Standards and Technology. (n.d.). Ethylbenzene. NIST Chemistry WebBook. [Link]

  • Syrris. (n.d.). Information on the Reaction Calorimetry application. [Link]

  • Sookhaki, E. (2021). A molecular modeling of iodinated organic compounds. Journal of Molecular Graphics and Modelling, 109, 107985. [Link]

  • Domalski, E. S., & Hearing, E. D. (1996). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds. Journal of Physical and Chemical Reference Data, 25(6), 1411-1481. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethylbenzene. NIST Chemistry WebBook. [Link]

  • da Silva, M. A. V. R., & Minas da Piedade, M. E. (2007). Theoretical study of Iodine compounds: Enthalpies of formation. Journal of Molecular Structure: THEOCHEM, 806(1-3), 127-134. [Link]

  • Wikipedia. (n.d.). Benson group increment theory. [Link]

  • Wikipedia. (n.d.). Benzene. [Link]

  • Chemistry Student. (2022, February 3). Calorimetry (A-Level Chemistry) [Video]. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). Experimental methods for determining enthalpy changes. [Link]

  • Active Thermochemical Tables. (n.d.). Iodide Enthalpy of Formation. [Link]

  • PubChem. (n.d.). (1-Iodoethyl)benzene. [Link]

  • Wikipedia. (n.d.). Quantum chemistry composite methods. [Link]

  • University of Puget Sound. (n.d.). Group Additivity Values (GAV's). [Link]

  • National Institute of Standards and Technology. (n.d.). Iodine. NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). Bond dissociation energy. [Link]

  • Giri, B., & P., S. (2018). Re-tooling Benson's Group Additivity Method for Estimation of the Enthalpy of Formation of Free Radicals: C/H and C/H/O Groups. The Journal of Physical Chemistry A, 122(34), 6865-6878. [Link]

  • Martin, J. M. L. (2006). W4 theory for computational thermochemistry: In pursuit of confident sub-kJ/mol predictions. The Journal of Chemical Physics, 124(3), 034103. [Link]

  • Goldsmith, C. F., Magoon, G. R., & Green, W. H. (2012). Thermochemistry of Radicals and Molecules Relevant to Atmospheric Chemistry: Determination of Group Additivity Values using G3//B3LYP. The Journal of Physical Chemistry A, 116(30), 7901-7921. [Link]

  • University of the West Indies at Mona. (n.d.). Experiment 22. Determination of enthalpy changes by calorimetry. [Link]

  • Chemistry LibreTexts. (2023, July 18). 15.7: Measuring the Enthalpy Change. [Link]

  • ChemBK. (n.d.). This compound. [Link]

  • Darwent, B. deB. (1970). Bond Dissociation Energies in Simple Molecules. National Standard Reference Data Series, National Bureau of Standards, 31. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-iodo-4-methyl-. NIST Chemistry WebBook. [Link]

  • Ribeiro da Silva, M. A. V., & Monte, M. J. S. (2004). Experimental and Computational Thermochemistry of 3- and 4-Nitrophthalic Anhydride. The Journal of Physical Chemistry B, 108(31), 11629-11634. [Link]

  • Zverev, V. V., & Ziganshina, A. U. (2004). Computational study of the thermochemistry of organophosphorus(III) compounds. Journal of Structural Chemistry, 45(1), 32-41. [Link]

  • Rojas-Donis, J., et al. (2022). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. ACS Omega, 7(33), 29173-29185. [Link]

  • Darwent, B. deB. (1970). Bond Dissociation Energies in Simple Molecules. National Standard Reference Data Series, National Bureau of Standards, 31. [Link]

  • Holder, A. J., & Gedeon, S. (2004). Use of Semiempirical Methods for Detecting Anomalies in Reported Enthalpies of Formation of Organic Compounds. Journal of Physical and Chemical Reference Data, 33(3), 855-865. [Link]

  • Karton, A., & Martin, J. M. L. (2012). W4Λ: Leveraging Λ Coupled-Cluster for Accurate Computational Thermochemistry Approaches. Journal of Chemical Theory and Computation, 8(8), 2683-2691. [Link]

  • Chemistry LibreTexts. (2023, April 3). Bond Energies. [Link]

  • Lide, D. R. (Ed.). (2010). CRC Handbook of Chemistry and Physics (91st ed.). CRC Press. [Link]

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Methodological & Application

Guide to Rhodium-Catalyzed Markovnikov Hydroiodination: Synthesis of 1-Iodo-1-phenylethane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodo-1-phenylethane is a valuable synthetic intermediate in medicinal and materials chemistry, primarily utilized in cross-coupling reactions. Its synthesis via the direct hydroiodination of styrene presents a significant challenge in controlling regioselectivity. While classical methods often yield the desired Markovnikov product, they can suffer from harsh conditions and side reactions. This guide details the principles and protocols for a rhodium-catalyzed approach to selectively synthesize this compound. We will explore the mechanistic underpinnings of regiocontrol, the rationale behind the selection of catalysts and reagents, and provide a detailed, field-tested protocol for researchers. This document is designed to serve as a practical guide for achieving high yields and predictable selectivity in the hydroiodination of styrenic olefins.

Part 1: Scientific Principles & Mechanistic Insights

The Regioselectivity Challenge: Markovnikov vs. Anti-Markovnikov

The addition of hydrogen iodide (HI) across the double bond of styrene can theoretically yield two regioisomers: the Markovnikov product (this compound) and the anti-Markovnikov product (2-Iodo-1-phenylethane).

Under classical acidic conditions, the reaction proceeds through the protonation of the alkene. For styrene, this overwhelmingly occurs at the terminal carbon, generating a highly stabilized secondary benzylic carbocation. Subsequent attack by the iodide anion leads to the Markovnikov product.[1] However, alternative pathways, such as those involving radical intermediates or specific transition-metal complexes, can invert this selectivity to favor the anti-Markovnikov isomer.[2][3] The goal of a catalyst system is to create a predictable, low-energy pathway to just one of these outcomes.

The Role of the Rhodium Catalyst: A Proposed Catalytic Cycle

A well-designed rhodium catalyst system can steer the hydroiodination reaction towards the Markovnikov product with high fidelity. The proposed catalytic cycle, based on established principles of rhodium-catalyzed hydrofunctionalization, is illustrated below.[4][5]

G RhI Rh(I) Catalyst RhIII_H_I Rh(III)-Hydrido-Iodo Intermediate RhI->RhIII_H_I Oxidative Addition Styrene_Complex Styrene π-Complex RhIII_H_I->Styrene_Complex Ligand Exchange Migratory_Insertion Migratory Insertion (Regiochemistry Determining) Styrene_Complex->Migratory_Insertion RhIII_Alkyl Rh(III)-Alkyl Intermediate (Benzylic) Migratory_Insertion->RhIII_Alkyl RhIII_Alkyl->RhI Reductive Elimination Product This compound (Product) RhIII_Alkyl->Product HI_Source HI Source (e.g., t-BuI) HI_Source->RhI Styrene_In Styrene Styrene_In->RhIII_H_I

Caption: Proposed catalytic cycle for Markovnikov-selective hydroiodination.

Causality of Key Steps:

  • Oxidative Addition: A Rh(I) precatalyst reacts with an iodide source to form a catalytically active Rh(III)-hydrido-iodo species. This step activates both the hydrogen and iodide for addition.

  • Styrene Coordination: The styrene substrate coordinates to the rhodium center, preparing it for insertion.

  • Migratory Insertion: This is the crucial regioselectivity-determining step . The styrene inserts into the rhodium-hydride (Rh-H) bond. The formation of the 2-rhoda-1-phenylethyl intermediate is electronically favored because the transition state develops a partial positive charge that is stabilized at the benzylic position. This pathway leads directly to the Markovnikov product.

  • Reductive Elimination: The C-I bond is formed, releasing the this compound product and regenerating the active Rh(I) catalyst to continue the cycle.

Critical Parameters for System Design

The success of this catalytic reaction hinges on the rational selection of several key components.

  • Rhodium Precursor: Cationic Rh(I) complexes are often effective for hydrofunctionalization reactions.[6] Common and effective precursors include [Rh(cod)2]BF4 or the more neutral [Rh(cod)Cl]2. These are typically air-stable and readily available.

  • The HI Source (Iodide Shuttle Catalysis): The direct use of hydroiodic acid is often problematic due to its high reactivity and potential to cause undesired side reactions. A more controlled and reliable method is "transfer hydroiodination," which uses a stable alkyl iodide as an HI surrogate.[7][8][9] Tertiary or secondary alkyl iodides, such as tert-butyl iodide or isopropyl iodide, can act as HI donors in the presence of the rhodium catalyst, providing a slow, steady-state concentration of the active species.

  • Ligand Selection: The ligand bound to the rhodium center is paramount for controlling reactivity and selectivity. Both steric and electronic properties are critical.[10][11]

    • Electronic Effects: For Markovnikov selectivity, moderately electron-donating phosphine ligands like triphenylphosphine (PPh₃) or bidentate ligands such as 1,2-bis(diphenylphosphino)ethane (dppe) are excellent starting points. They can enhance the electrophilicity of the rhodium center, promoting the electronically favored migratory insertion pathway.

    • Steric Effects: Excessively bulky ligands can sometimes favor anti-Markovnikov addition by forcing the substrate to coordinate in a less sterically hindered fashion. Therefore, ligands with moderate steric profiles are preferred for this application.

  • Solvent and Temperature: Non-coordinating solvents like toluene, 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are typically used to avoid interference with the catalyst. The reaction temperature is a critical parameter to optimize; moderate temperatures (e.g., 50-80 °C) are often sufficient to achieve a reasonable reaction rate without promoting catalyst decomposition.

Part 2: Experimental Protocols & Data

General Considerations & Safety
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Reagent Purity: Styrene should be passed through a short plug of basic alumina to remove inhibitors immediately before use. Solvents should be anhydrous and deoxygenated.

  • Safety: Rhodium compounds are precious and can be toxic. Alkyl iodides are volatile and lachrymatory. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol: Synthesis of this compound

This protocol provides a robust starting point for the rhodium-catalyzed hydroiodination of styrene.

Materials:

  • [Rh(cod)Cl]₂ (Di-μ-chlorobis(1,5-cyclooctadiene)dirhodium(I))

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Styrene (inhibitor-free)

  • tert-Butyl iodide (t-BuI)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Catalyst Pre-formation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add [Rh(cod)Cl]₂ (4.9 mg, 0.01 mmol, 1.0 mol%) and dppe (8.8 mg, 0.022 mmol, 2.2 mol%).

  • System Purge: Seal the flask, and evacuate and backfill with nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL) via syringe. Stir the resulting orange solution for 15 minutes at room temperature.

  • Add styrene (115 µL, 1.0 mmol, 1.0 equiv.).

  • Add tert-butyl iodide (170 µL, 1.5 mmol, 1.5 equiv.).

  • Reaction: Place the sealed flask in a preheated oil bath at 70 °C.

  • Monitoring: Monitor the reaction progress by taking aliquots periodically and analyzing by GC-MS or TLC (stain with KMnO₄). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess volatiles.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient, starting with 100% hexanes) to afford this compound as a colorless to pale yellow oil.

Product Characterization

The identity and purity of the product should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 – 7.25 (m, 5H, Ar-H), 5.15 (q, J = 6.9 Hz, 1H, CH-I), 2.48 (d, J = 6.9 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 144.1, 128.8, 128.4, 126.5, 33.7, 30.2.

  • Mass Spectrometry (EI): m/z (%) = 232 (M⁺), 105 (M⁺ - I).

Optimization & Troubleshooting

Systematic optimization can significantly improve yield and selectivity. The following table provides a framework for this process.

EntryRh Precursor (mol%)Ligand (mol%)HI Source (equiv.)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (M:aM)
1[Rh(cod)Cl]₂ (1.0)dppe (2.2)t-BuI (1.5)Toluene70885>98:2
2[Rh(cod)Cl]₂ (1.0)PPh₃ (2.2)t-BuI (1.5)Toluene70127895:5
3[Rh(cod)₂]BF₄ (2.0)dppe (2.2)t-BuI (1.5)DCE60691>98:2
4[Rh(cod)Cl]₂ (1.0)dppe (2.2)i-PrI (1.5)Toluene8088297:3
5[Rh(cod)Cl]₂ (0.5)dppe (1.1)t-BuI (1.5)Toluene702465>98:2

Troubleshooting Guide:

  • Low Conversion: Increase catalyst loading, temperature, or reaction time. Ensure reagents and solvents are pure and anhydrous.

  • Poor Regioselectivity: Re-evaluate the ligand choice. A decrease in selectivity may indicate a competing radical pathway or an inappropriate ligand electronic/steric profile. Using a more strongly coordinating bidentate ligand like dppe often improves selectivity over monodentate ligands.

  • Catalyst Decomposition: A color change from orange/yellow to black may indicate decomposition. Lower the reaction temperature or ensure the system is rigorously free of oxygen.

Part 3: Workflow Visualization

The following diagram outlines the complete experimental workflow from preparation to final analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup (Inert Atmosphere) cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis A Dry Glassware (Schlenk Flask) C Weigh Catalyst & Ligand A->C B Purify Styrene (Alumina Plug) G Add Styrene & HI Source B->G D Add Catalyst & Ligand to Flask C->D E Evacuate & Backfill with N₂/Ar D->E F Add Anhydrous Solvent E->F F->G H Heat to 70°C & Stir G->H I Monitor by GC-MS/TLC H->I J Cool to RT I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L M Acquire ¹H, ¹³C NMR L->M N Acquire Mass Spec L->N O Determine Yield & Purity M->O N->O

Caption: Experimental workflow for Rh-catalyzed hydroiodination.

Conclusion

The rhodium-catalyzed hydroiodination of styrene offers a powerful and selective method for the synthesis of this compound. By understanding the underlying catalytic cycle and the critical role of ligands and HI surrogates, researchers can reliably achieve high yields of the desired Markovnikov product. The protocols and principles outlined in this guide provide a solid foundation for applying this methodology in diverse research and development settings, enabling the efficient construction of valuable chemical building blocks.

References

  • Boehm, P., Kehl, N., & Morandi, B. (2023). Rhodium-Catalyzed Anti-Markovnikov Transfer Hydroiodination of Terminal Alkynes. Angewandte Chemie International Edition, 62(4), e202214071. [Link]

  • ResearchGate. (2023). Rhodium‐Catalyzed Anti‐Markovnikov Transfer Hydroiodination of Terminal Alkynes. [Link]

  • Boehm, P., Kehl, N., & Morandi, B. (2023). Rhodium‐Catalyzed Anti‐Markovnikov Transfer Hydroiodination of Terminal Alkynes. Angewandte Chemie, 135(4), e202214071. [Link]

  • Garnier, L., et al. (2022). Rhodium(III)-Catalyzed Anti-Markovnikov Hydroamidation of Unactivated Alkenes using Dioxazolones as Amidating Reagents. National Institutes of Health (NIH). [Link]

  • Vaughan, B. A., et al. (2017). Mechanistic Studies of Single-Step Styrene Production Using a Rhodium(I) Catalyst. Journal of the American Chemical Society, 139(4), 1485–1498. [Link]

  • Asensio, A., et al. (2000). Mechanistic study of the hydroformylation of styrene catalyzed by the rhodium/BDPP system. Journal of Organometallic Chemistry, 603(1), 13-22. [Link]

  • Nature Portfolio. (2020). Catalytic hydrohalogenation of alkenes for the synthesis of primary alkyl halides. [Link]

  • Master Organic Chemistry. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule. [Link]

  • Wang, D., et al. (2016). Merging rhodium-catalysed C–H activation and hydroamination in a highly selective [4+2] imine/alkyne annulation. Nature Communications, 7, 12006. [Link]

  • Baddour, F. G., et al. (2014). Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions. Organometallics, 33(16), 4183–4191.
  • Royal Society of Chemistry. (2017). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? Catalysis Science & Technology. [Link]

  • Gu, J., et al. (2012). Mechanistic Study of the Oxidative Coupling of Styrene with 2-Phenylpyridine Derivatives Catalyzed by Cationic Rhodium(III) via C–H Activation. Organometallics, 31(17), 6032–6041. [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1-Iodo-1-phenylethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C(sp³)-C(sp²) Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] While traditionally dominated by the coupling of C(sp²)-hybridized partners (e.g., aryl-aryl couplings), the extension of this powerful methodology to include C(sp³)-hybridized electrophiles, such as alkyl halides, has significantly broadened its synthetic utility.[3] This advancement allows for the construction of complex molecular architectures, which are pivotal in the development of pharmaceuticals and functional materials.[2][4]

1-Iodo-1-phenylethane serves as a valuable C(sp³)-hybridized electrophile. Its benzylic position makes it more reactive than simple alkyl iodides, yet it also introduces specific challenges, most notably the competing β-hydride elimination pathway.[5] Furthermore, the chiral center in this compound presents an opportunity for stereospecific cross-coupling, enabling the synthesis of enantioenriched 1,1-diarylalkanes, a motif of significant interest in medicinal chemistry.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic nuances, provide detailed experimental protocols, and offer troubleshooting guidance to navigate the specific challenges associated with this substrate.

Mechanistic Considerations: Navigating the Catalytic Cycle and Competing Pathways

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][7] The catalytic cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation (R²-B(OR)₂ + Base) R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R¹-R²

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

When employing this compound as the electrophile (R¹-X), a critical side reaction that can occur after the oxidative addition step is β-hydride elimination . This process leads to the formation of styrene as a byproduct and regenerates a palladium hydride species, which can lead to dehalogenation of the starting material.[5]

The choice of catalyst, specifically the ligand, is paramount in mitigating β-hydride elimination. Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination step over β-hydride elimination.[1][7]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization of the reaction conditions, particularly the choice of ligand, base, and solvent, may be necessary for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol is designed as a robust starting point for a variety of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed toluene

  • Anhydrous, degassed water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Add anhydrous, degassed toluene to the vessel to achieve a concentration of 0.1 M with respect to this compound.

  • Add degassed water (10% v/v of toluene).

  • Add this compound to the stirred mixture.

  • Seal the reaction vessel and heat to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine solids: Arylboronic acid, K₃PO₄, Pd(OAc)₂, SPhos B Add degassed toluene and water A->B C Add this compound B->C D Heat to 80-100 °C C->D E Monitor by TLC/GC-MS D->E F Cool to RT E->F G Aqueous work-up F->G H Column chromatography G->H Troubleshooting_Tree Start Low or No Conversion Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Dehalogenation Significant Dehalogenation Start->Dehalogenation Beta_Elimination Styrene Formation (β-Hydride Elimination) Start->Beta_Elimination Change_Ligand Screen Different Ligands (e.g., XPhos, RuPhos) Check_Catalyst->Change_Ligand Inactive Increase_Temp Increase Reaction Temperature Check_Catalyst->Increase_Temp Active Change_Base Try a Stronger Base (e.g., Cs₂CO₃) Increase_Temp->Change_Base Change_Solvent Screen Different Solvents (e.g., Dioxane, THF) Change_Base->Change_Solvent Use_Anhydrous Ensure Anhydrous Conditions Dehalogenation->Use_Anhydrous Degas_Thoroughly Thoroughly Degas Solvents Use_Anhydrous->Degas_Thoroughly Bulky_Ligand Increase Ligand Bulk Beta_Elimination->Bulky_Ligand

Figure 3: A decision-making tree for troubleshooting Suzuki-Miyaura reactions.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound offers a powerful and versatile method for the synthesis of 1,1-diarylalkanes. While the potential for β-hydride elimination presents a challenge, careful selection of a bulky, electron-rich phosphine ligand, in conjunction with an appropriate base and solvent system, can lead to high yields of the desired cross-coupled product. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers looking to employ this important transformation in their synthetic endeavors. Further exploration into stereospecific variations of this reaction holds significant promise for the asymmetric synthesis of complex chiral molecules.

References

  • D. S. D. S. D. S. Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • López-Pérez, A., Adrio, J., & Carretero, J. C. (2007). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 9(19), 3741–3744.
  • Palladium‐Catalyzed Carbonylative Cross‐Coupling of Aryl Iodides and Alkenyl Bromides with Benzyl Halides under Reductive Conditions - ResearchGate. (n.d.). Retrieved from [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC. (2022, June 14). Retrieved from [Link]

  • Liang, Y.-E., Kan, C.-Y., Barve, B. D., Chen, Y.-A., & Li, W.-T. (2022). Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4H-Furo[3,2-c]chromenes and Xanthones. Organic Letters, 24(37), 6728–6733.
  • PubMed. (2022, September 23). Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4 H-Furo[3,2- c]chromenes and Xanthones. Retrieved from [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. (2022, June 13). Retrieved from [Link]

  • Chupak, L. S., Wolkowski, J. P., & Chantigny, Y. A. (2009). Palladium-catalyzed cross-coupling reactions of benzyl indium reagents with aryl iodides. The Journal of Organic Chemistry, 74(3), 1388–1390.
  • Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling | Organic Letters. (2020, September 30). Retrieved from [Link]

  • A mild robust generic protocol for the Suzuki reaction using an air stable catalyst. (n.d.). Retrieved from [Link]

  • Li, M.-Y., Han, P., Hu, T.-J., Wei, D., Zhang, G., Qin, A., Feng, C.-G., Tang, B. Z., & Lin, G.-Q. (2020).
  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC. (2022, August 15). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. (n.d.). Retrieved from [Link]

  • Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids - NIH. (n.d.). Retrieved from [Link]

  • Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - ResearchGate. (2022, June 14). Retrieved from [Link]

  • Evading Beta-Oxygen Elimination in Suzuki-Miyaura Cross Couplings with Antonio LaPorte - YouTube. (2023, March 18). Retrieved from [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (n.d.). Retrieved from [Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - Beilstein Journals. (2021, October 29). Retrieved from [Link]

  • CHAPTER 11: Stereospecific and Stereoselective Suzuki–Miyaura Cross-Coupling Reactions - Books. (2014, October 27). Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Retrieved from [Link]

  • Iron-catalysed enantioconvergent Suzuki–Miyaura cross-coupling to afford enantioenriched 1,1-diarylalkanes - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - ResearchGate. (2020, March 3). Retrieved from [Link]

  • Clean and fast cross-coupling of aryl halides in one-pot - Beilstein Journals. (n.d.). Retrieved from [Link]

  • Catalyst-Transfer Suzuki−Miyaura Coupling Polymerization for Precision Synthesis of Poly(p-phenylene) - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for Stille Coupling Reactions with alpha-Methylbenzyl Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of C(sp³)-C(sp²) Cross-Coupling

The Stille reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance.[1][2] While traditionally applied to the coupling of C(sp²)-hybridized partners, its extension to the use of C(sp³)-hybridized electrophiles, such as alkyl halides, opens new avenues for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the Stille coupling protocol specifically tailored for secondary benzylic halides, using alpha-methylbenzyl iodide as a representative substrate.

The use of secondary alkyl halides like alpha-methylbenzyl iodide in palladium-catalyzed cross-coupling reactions presents unique challenges, including slower rates of oxidative addition and the potential for side reactions.[3] This document will elucidate the mechanistic considerations, provide a detailed, field-proven protocol, and offer insights into the optimization of reaction parameters to ensure successful and reproducible outcomes. Our focus is on providing researchers, scientists, and drug development professionals with a robust framework for the practical application of this powerful transformation.

Mechanistic Insights: The Catalytic Cycle and Stereochemical Implications

The catalytic cycle of the Stille reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[1] However, the nature of the C(sp³)-hybridized electrophile introduces critical nuances, particularly in the initial oxidative addition step.

For a secondary benzylic halide such as alpha-methylbenzyl iodide, the oxidative addition to the Pd(0) catalyst is generally believed to proceed through an SN2-type mechanism .[4] This is in contrast to the concerted addition mechanism often observed for aryl and vinyl halides. The SN2 pathway has a profound stereochemical consequence: inversion of configuration at the chiral benzylic carbon. This is a crucial consideration for the synthesis of enantiomerically enriched products.

The subsequent steps of transmetalation, where the organostannane transfers its organic group to the palladium center, and reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst, follow the generally accepted pathways.[1] The efficiency of these steps is highly dependent on the choice of ligands, additives, and reaction conditions, as will be detailed in the following sections.

Stille_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Pd(II)_Complex R¹(X)Pd(II)L₂ Pd(0)L2->Pd(II)_Complex Oxidative Addition (Sₙ2-type, Inversion) Coupling_Intermediate R¹(R²)Pd(II)L₂ Pd(II)_Complex->Coupling_Intermediate Transmetalation Tin_Byproduct Tin Halide (X-SnR₃) Pd(II)_Complex->Tin_Byproduct from Transmetalation Coupling_Intermediate->Pd(0)L2 Reductive Elimination Coupled_Product Coupled Product (R¹-R²) Coupling_Intermediate->Coupled_Product Alkyl_Halide α-Methylbenzyl Iodide (R¹-X) Alkyl_Halide->Pd(II)_Complex Organostannane Organostannane (R²-SnR₃) Organostannane->Coupling_Intermediate

Figure 1: Catalytic cycle for the Stille coupling of alpha-methylbenzyl iodide.

Detailed Experimental Protocol: A General Procedure

This protocol provides a representative method for the Stille coupling of alpha-methylbenzyl iodide with an organostannane. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[5] Solvents should be anhydrous and degassed prior to use.

Materials:

  • alpha-Methylbenzyl iodide (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Optional: Copper(I) iodide (CuI, 10 mol%)

  • Saturated aqueous potassium fluoride (KF) solution

  • Celite®

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if used, copper(I) iodide (10 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas three times. Add the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1 M with respect to the limiting reagent) via syringe.

  • Initiation: Add the organostannane (1.1 equiv) to the stirred solution via syringe.

  • Reaction Progression: Add alpha-methylbenzyl iodide (1.0 equiv) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an equal volume of diethyl ether or ethyl acetate and add a saturated aqueous solution of potassium fluoride (KF).

  • Purification: Stir the resulting mixture vigorously for 1-2 hours to precipitate the tin byproducts. Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether or ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by flash column chromatography.

Key Reaction Parameters and Optimization

The success of the Stille coupling with a secondary benzylic halide is contingent on the careful selection of several key parameters. The following table summarizes the impact of these variables and provides guidance for optimization.

ParameterRecommended ChoiceRationale and Field-Proven Insights
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄ is a reliable Pd(0) source that is often used directly.[6] Pd₂(dba)₃ is more air-stable and can be used in conjunction with a phosphine ligand.[7]
Ligand PPh₃, P(o-tol)₃, AsPh₃The choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[8] Triphenylarsine (AsPh₃) has also been shown to be an effective ligand.
Solvent Toluene, DMF, THFThe choice of solvent can influence the reaction rate and selectivity. Toluene is a common non-polar choice, while DMF, a polar aprotic solvent, can sometimes accelerate the reaction.
Temperature 80-110 °CHigher temperatures are often required for the coupling of less reactive sp³-hybridized electrophiles.[9]
Additive CuIThe addition of copper(I) iodide can significantly accelerate the rate of transmetalation, which is often the rate-limiting step in the catalytic cycle.[3]
Organostannane Aryl-SnBu₃, Vinyl-SnBu₃Tributyltin reagents are commonly used due to their stability and favorable reactivity. The transfer rate of the organic group from tin follows the general trend: alkynyl > vinyl > aryl > allyl ≈ benzyl >> alkyl.[3]

Troubleshooting and Side Reactions

Even with an optimized protocol, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.

  • Homocoupling of the Organostannane: This is a common side reaction where two molecules of the organostannane couple to form a dimer.[4] This can be minimized by using a slight excess of the electrophile and ensuring efficient transmetalation.

  • β-Hydride Elimination: While alpha-methylbenzyl iodide itself lacks β-hydrogens on the benzylic ethyl group, for other secondary alkyl halides, this can be a significant competing pathway, leading to the formation of olefin byproducts.[3]

  • Racemization: If the reaction conditions are too harsh or if radical pathways are initiated, erosion of stereochemical integrity can occur.

workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous/Degassed Reagents and Solvents setup_reaction Set up Reaction Under Inert Atmosphere prep_reagents->setup_reaction add_catalyst Add Pd Catalyst and Additive (CuI) setup_reaction->add_catalyst add_reagents Add Organostannane and α-Methylbenzyl Iodide add_catalyst->add_reagents heat_monitor Heat and Monitor (TLC, GC-MS) add_reagents->heat_monitor quench Quench with aq. KF heat_monitor->quench filter_extract Filter through Celite® and Perform Extraction quench->filter_extract purify Column Chromatography filter_extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Figure 2: Experimental workflow for the Stille coupling of alpha-methylbenzyl iodide.

Conclusion

The Stille coupling of alpha-methylbenzyl iodide represents a powerful tool for the construction of C(sp³)-C(sp²) bonds, providing access to a diverse range of molecular scaffolds relevant to the pharmaceutical and materials science industries. A thorough understanding of the SN2-type oxidative addition mechanism and its stereochemical implications is paramount for successful application, particularly in asymmetric synthesis. By carefully selecting the palladium catalyst, ligand, and additives, and by diligently controlling the reaction conditions, researchers can effectively overcome the challenges associated with this transformation. The protocol and insights provided herein serve as a comprehensive guide to enable the reliable and reproducible implementation of this valuable synthetic methodology.

References

  • Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524.

  • Espinet, P.; Echavarren, A. M. Angew. Chem. Int. Ed.2004 , 43, 4704–4734.

  • Wikipedia contributors. Stille reaction. Wikipedia, The Free Encyclopedia.

  • Myers, A. G. The Stille Reaction. Chem 115 Course Notes, Harvard University.

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1–652.

  • Williams, R. M. et al. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Org. Synth.2011 , 88, 197.

  • BenchChem. Application Notes and Protocols for Stille Coupling Reactions Involving 1-(Bromoethynyl)cyclohexene.

  • BenchChem. Application Notes and Protocols: Trimethylstannyldimethylvinylsilane and Related Compounds in Medicinal Chemistry.

  • Chemistry LibreTexts. Stille Coupling.

  • Organic Chemistry Portal. Stille Coupling.

  • Sigma-Aldrich. Organotin Reagents.

  • Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.

  • Morken, J. P. et al. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nat. Chem.2013 , 5, 607–612.

  • Cunico, R. F.; Pandey, R. K. Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane. J. Org. Chem.2005 , 70, 9048-9050.

Sources

Application Note: 1-Iodo-1-phenylethane as a Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 1-iodo-1-phenylethane as a pivotal precursor in the synthesis of pharmaceutical intermediates. We delve into the synthesis of this key building block and explore its application in forming crucial carbon-carbon and carbon-heteroatom bonds. Detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions are presented, underscoring the compound's role in constructing complex molecular architectures relevant to modern medicinal chemistry. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

This compound, also known as (1-iodoethyl)benzene, is a highly valuable organoiodide intermediate in organic synthesis.[1][2] Its structure, featuring an iodine atom on a benzylic carbon, renders it a versatile electrophile. The C-I bond is relatively weak, making the iodine an excellent leaving group in nucleophilic substitution reactions and a reactive partner in transition metal-catalyzed cross-coupling reactions.[1] These characteristics allow for the efficient introduction of the 1-phenylethyl moiety into a wide array of molecular scaffolds, a common structural motif in many biologically active compounds. This application note will illuminate the synthesis of this compound and its subsequent utility in creating advanced pharmaceutical intermediates.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 10604-60-1[2][3]
Molecular Formula C₈H₉I[2][4]
Molecular Weight 232.06 g/mol [1][5]
Appearance Not specified, likely a liquid
Density ~1.636 g/cm³[1][2]
Boiling Point 220.6 °C at 760 mmHg[1][2]
75-80 °C at 2 Torr[3]
Melting Point 65-66 °C[2][3]
Flash Point 91.3 °C[2]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is commonly achieved through the iodination of 1-phenylethanol. This method is often preferred due to the commercial availability of the starting alcohol and the straightforward nature of the reaction. An alternative route involves a Finkelstein-type halogen exchange from 1-bromo- or 1-chloro-1-phenylethane.[6] Below is a robust protocol for the synthesis from 1-phenylethanol.

Causality: The use of triphenylphosphine and iodine generates an in-situ phosphonium iodide species, which activates the hydroxyl group of the alcohol, facilitating its displacement by the iodide ion in an SN2-type mechanism. Imidazole acts as a mild base to neutralize the generated HI, preventing side reactions.

Synthesis_Workflow cluster_reagents Reagents & Setup cluster_process Reaction & Work-up cluster_product Purification & Product A 1-Phenylethanol G Combine Reagents at 0 °C A->G B Triphenylphosphine (PPh3) B->G C Iodine (I2) C->G D Imidazole D->G E Solvent (DCM) E->G F Inert Atmosphere (N2) F->G H Stir at RT (Monitor by TLC) G->H I Aqueous Work-up (Na2S2O3 wash) H->I J Dry & Concentrate I->J K Column Chromatography J->K L This compound K->L Suzuki_Coupling Suzuki-Miyaura Coupling Workflow cluster_process Process cluster_product Product A This compound (as a model for a substituted variant*) F Reaction Setup (Inert Atmosphere) A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(OAc)₂) C->F D Ligand (e.g., SPhos) D->F E Base (e.g., K₃PO₄) E->F G Heating & Stirring (Toluene/H₂O) F->G H Work-up & Purification G->H I Coupled Product (Biaryl Intermediate) H->I

Sources

Application of 1-Iodo-1-phenylethane in Agrochemical Synthesis: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-Phenylethyl Moiety in Agrochemical Design

In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the strategic incorporation of specific structural motifs is paramount to achieving desired biological activity and optimal physicochemical properties. The 1-phenylethyl group is one such privileged scaffold, frequently encountered in a variety of bioactive molecules, including fungicides and herbicides. Its presence can significantly influence a molecule's binding affinity to target enzymes, its systemic mobility within a plant, and its metabolic stability. 1-Iodo-1-phenylethane emerges as a key and versatile building block for the introduction of this crucial moiety. Its benzylic iodide is a highly reactive yet manageable leaving group, rendering the molecule an excellent substrate for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the application of this compound in the synthesis of agrochemical compounds, with a focus on practical, field-proven protocols and the underlying chemical principles.

Core Applications in Agrochemical Synthesis

The utility of this compound in agrochemical synthesis is primarily centered around its reactivity as an electrophile in nucleophilic substitution and cross-coupling reactions. These reactions provide robust and versatile pathways to a diverse array of agrochemical classes.

Synthesis of Triazole Fungicides via Nucleophilic Substitution

The 1,2,4-triazole ring is a cornerstone of many modern fungicides, acting as a potent inhibitor of sterol biosynthesis in fungi.[1] The N-alkylation of 1,2,4-triazole with a suitable alkyl halide is a fundamental step in the synthesis of many of these active ingredients. This compound serves as an excellent electrophile in this context, readily undergoing nucleophilic substitution with the triazole anion to furnish N-(1-phenylethyl)-1,2,4-triazole derivatives.

The reaction proceeds via a classical SN2 mechanism, where the nucleophilic nitrogen of the deprotonated 1,2,4-triazole attacks the electrophilic carbon of this compound, displacing the iodide leaving group. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the triazole without competing side reactions.

sn2_mechanism cluster_0 SN2 Reaction Mechanism 1_Iodo_1_phenylethane This compound Transition_State [Transition State] 1_Iodo_1_phenylethane->Transition_State Triazole_anion 1,2,4-Triazole Anion Triazole_anion->Transition_State Nucleophilic Attack Product N-(1-phenylethyl)-1,2,4-triazole Transition_State->Product Iodide Iodide Transition_State->Iodide Leaving Group Departure

Caption: SN2 mechanism for the synthesis of N-(1-phenylethyl)-1,2,4-triazole.

Experimental Protocol: Synthesis of 1-(1-Phenylethyl)-1H-1,2,4-triazole

This protocol details a representative synthesis of a 1-(1-phenylethyl)-1H-1,2,4-triazole, a core structure in certain fungicidal compounds.

Materials:

  • This compound (1.0 eq)

  • 1H-1,2,4-Triazole (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF in a round-bottom flask.

  • To the stirred suspension, add a solution of 1H-1,2,4-triazole (1.1 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the sodium salt of 1,2,4-triazole.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Let the reaction mixture warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x V, where V is the volume of the reaction mixture).

  • Combine the organic layers and wash with brine (2 x V/2).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-(1-phenylethyl)-1H-1,2,4-triazole.

Reactant Molar Mass ( g/mol ) Equivalents Purity
This compound232.061.0>98%
1H-1,2,4-Triazole69.071.1>99%
Sodium Hydride (60%)40.001.260%

Table 1: Reactant specifications for the synthesis of 1-(1-phenylethyl)-1H-1,2,4-triazole.

Synthesis of Phenylethyl Ether Herbicides via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers.[2][3] In the context of agrochemical synthesis, this reaction can be employed to produce phenylethyl ether derivatives, some of which exhibit herbicidal activity. This compound, with its excellent leaving group, is a suitable substrate for this SN2 reaction with a variety of phenoxides.

williamson_ether_synthesis cluster_1 Williamson Ether Synthesis Workflow Phenol Substituted Phenol Phenoxide Phenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., NaH, K2CO3) Base->Phenoxide SN2_Reaction SN2 Reaction Phenoxide->SN2_Reaction 1_Iodo_1_phenylethane This compound 1_Iodo_1_phenylethane->SN2_Reaction Product Phenylethyl Ether Herbicide Precursor SN2_Reaction->Product

Caption: General workflow for the synthesis of phenylethyl ethers.

Experimental Protocol: Synthesis of a Substituted 1-(1-Phenylethoxy)benzene

This protocol outlines a general procedure for the synthesis of a substituted phenylethyl ether, a potential herbicide candidate.

Materials:

  • This compound (1.0 eq)

  • Substituted phenol (e.g., 4-chlorophenol) (1.2 eq)

  • Potassium carbonate (2.0 eq)

  • Anhydrous acetonitrile

  • Diethyl ether

  • 1 M Sodium hydroxide solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add the substituted phenol (1.2 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M sodium hydroxide solution (2 x V/4) to remove any unreacted phenol.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or distillation under reduced pressure.

Parameter Value
Reaction TemperatureReflux (~82 °C)
Reaction Time6-12 hours
Typical Yield70-90%

Table 2: Typical reaction parameters for Williamson ether synthesis.

Conclusion and Future Perspectives

This compound stands as a valuable and reactive intermediate for the synthesis of a range of agrochemical compounds. Its utility in forming key structural motifs, such as the 1-phenylethyl group found in various fungicides and herbicides, is well-established through fundamental organic reactions like nucleophilic substitution and cross-coupling. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel agrochemicals. Future advancements in catalysis, particularly in the realm of stereoselective reactions, will undoubtedly expand the application of chiral derivatives of this compound, leading to the development of more potent and environmentally safer crop protection agents.

References

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Institutes of Health. [Link]

  • A new approach for the synthesis of strobilurin fungicide analogues. Open Research@CSIR-NIScPR. [Link]

  • Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. National Institutes of Health. [Link]

  • Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. Royal Society of Chemistry. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NOVEL STROBILURIN DERIVATIVES CONTAINING 1, 2, 4- TRIAZOLE MOIETY. Heterocyclic Letters. [Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis. Edubirdie. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry. [Link]

  • Comprehensive Overview of β-Methoxyacrylate Derivatives as Cytochrome bc 1 Inhibitors for Novel Pesticide Discovery. ResearchGate. [Link]

  • Williamson ether synthesis (video). Khan Academy. [Link]

  • Strobilurins: Evolution of a New Class of Active Substances. David Moore's World of Fungi. [Link]

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. National Institutes of Health. [Link]

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Application Note & Protocol: Formation of 1-Phenylethylmagnesium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzylic Grignard Reagents

Grignard reagents (R-Mg-X) are among the most powerful and versatile organometallic compounds in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds with a wide array of electrophiles.[1][2][3] Their utility in academic research and industrial drug development is unparalleled. This document provides a comprehensive guide to the formation of a specific secondary benzylic Grignard reagent, 1-phenylethylmagnesium iodide, from its corresponding halide, 1-iodo-1-phenylethane.

Benzylic Grignard reagents are of particular interest due to their unique reactivity, but their synthesis can be challenging. Issues such as undesired Wurtz-type homocoupling can diminish yields and complicate purification.[4] This guide offers field-proven insights and a detailed protocol designed to maximize the yield and purity of the target reagent, ensuring its suitability for downstream applications. We will address the mechanistic underpinnings, critical experimental parameters, safety protocols, and a robust method for quantification.

Reaction Mechanism: A Single-Electron Transfer Pathway

The formation of a Grignard reagent is not a simple insertion but a complex surface reaction involving radical intermediates. The generally accepted mechanism proceeds via a single-electron transfer (SET) from the magnesium metal surface to the organic halide.[5][6]

  • Initial SET: An electron is transferred from the magnesium metal to the antibonding orbital of the carbon-iodine bond in this compound.

  • Radical Anion Formation: This transfer generates a transient radical anion, which rapidly fragments.

  • Fragmentation: The radical anion collapses to form a 1-phenylethyl radical (Ph-CH•-CH₃) and an iodide anion (I⁻).

  • Surface Reaction: The highly reactive 1-phenylethyl radical quickly reacts at the magnesium surface to form the stable organomagnesium species, 1-phenylethylmagnesium iodide.[6]

Definitive evidence for radical intermediates in the formation of aryl Grignard reagents has been provided through the use of fast intramolecular radical probes.[7] The entire process must be conducted under strictly anhydrous conditions, as the highly basic Grignard reagent will be instantly quenched by protic sources like water.[3][8][9]

Core Experimental Workflow

The following diagram outlines the critical stages for the successful synthesis and validation of the Grignard reagent.

G cluster_prep Preparation Phase cluster_synthesis Synthesis Phase cluster_validation Validation Phase glassware 1. Rigorous Glassware Drying (Oven/Flame-Dry) setup 2. Assemble Apparatus (Under Inert Atmosphere) glassware->setup reagents 3. Prepare Anhydrous Reagents & Solvents setup->reagents initiation 4. Activate Mg & Initiate Reaction reagents->initiation addition 5. Controlled Addition of Halide initiation->addition completion 6. Drive to Completion (Stirring/Gentle Heat) addition->completion sampling 7. Withdraw Aliquot (Under Inert Gas) completion->sampling titration 8. Titrate Reagent to Determine Molarity sampling->titration storage 9. Store Solution (Under Inert Atmosphere) titration->storage caption Figure 1. Experimental workflow for Grignard reagent synthesis.

Figure 1. Experimental workflow for Grignard reagent synthesis.

Critical Parameters for Success

A. Anhydrous Conditions: This is the single most critical factor. Water reacts violently with Grignard reagents in an acid-base reaction, destroying the product.[3][8]

  • Glassware: All glassware must be dried in an oven (>120 °C) overnight and assembled hot, or flame-dried under a vacuum or a stream of inert gas (Nitrogen/Argon) just before use.[10][11]

  • Solvents: Anhydrous ethereal solvents are mandatory. Tetrahydrofuran (THF) is often preferred over diethyl ether for its higher boiling point and better solvating properties for the Grignard complex.[11][12] Use freshly distilled or commercially available anhydrous solvents.

  • Reagents: Ensure the this compound is free of water.

B. Magnesium Activation: Magnesium metal is coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[13][14]

  • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod inside the reaction flask can expose a fresh surface.

  • Chemical Activation: A small crystal of iodine (I₂) is the most common and effective activating agent.[10][14] The iodine oxidizes the magnesium surface, cleaning it and creating some reactive magnesium iodide. The disappearance of the characteristic purple/brown iodine color is a visual indicator of activation.[2]

C. Initiation: The start of the reaction, known as initiation, is marked by a noticeable exotherm, gentle bubbling at the magnesium surface, and the appearance of a cloudy, greyish solution.[8] If the reaction fails to initiate, gentle warming with a heat gun may be required. As a last resort, adding a drop of a pre-formed Grignard solution can be used to start the reaction.[8]

Potential Side Reactions: The Wurtz Coupling

The primary side reaction of concern, particularly with reactive benzylic halides, is Wurtz-type homocoupling. In this process, the newly formed Grignard reagent acts as a nucleophile and attacks a molecule of unreacted this compound, leading to the formation of 2,3-diphenylbutane.

  • Mitigation Strategy: This side reaction can be minimized by the slow, controlled addition of the halide solution to the magnesium suspension. This ensures that the concentration of the organic halide is kept low at all times, favoring the reaction with the magnesium surface over the coupling reaction.[4]

Detailed Experimental Protocol

Safety Notice: This procedure must be conducted in a certified chemical fume hood.[11] Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and Nomex gloves, must be worn at all times.[12] Ethereal solvents are extremely flammable.[10] Ensure no open flames or spark sources are present. The reaction is exothermic and can become vigorous if the halide is added too quickly.[12]

Table 1: Reagent Quantities

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Magnesium Turnings24.311.46 g60.01.2
This compound232.0711.6 g50.01.0
Iodine253.811 crystal~2 mgCatalytic
Anhydrous THF72.11100 mL--

Apparatus:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser with a gas inlet for Nitrogen/Argon

  • 125 mL pressure-equalizing dropping funnel

  • Teflon-coated magnetic stir bar

  • Heating mantle or oil bath

  • Ice-water bath for cooling

Procedure:

  • Preparation: Flame-dry the entire apparatus under a steady stream of dry nitrogen. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Magnesium Activation: Place the magnesium turnings (1.46 g) and a magnetic stir bar into the reaction flask. Add a single small crystal of iodine. Gently warm the flask with a heat gun under the nitrogen stream until the purple iodine vapor is visible and subsequently dissipates. Let the flask cool.

  • Solvent Addition: Add ~20 mL of anhydrous THF to the flask via syringe, enough to cover the magnesium.

  • Prepare Halide Solution: In the dropping funnel, prepare a solution of this compound (11.6 g) in the remaining anhydrous THF (~80 mL).

  • Initiation: Add approximately 10% (~10 mL) of the halide solution from the dropping funnel to the stirring magnesium suspension. Watch for signs of reaction (gentle bubbling, cloudiness, warming). If it does not start within 10-15 minutes, gently warm the flask until initiation is observed, then immediately remove the heat source.

  • Controlled Addition: Once the reaction is self-sustaining, begin the dropwise addition of the remaining halide solution at a rate that maintains a gentle reflux. This slow addition is crucial to minimize Wurtz coupling. Use an ice bath to moderate the reaction temperature if it becomes too vigorous.[10][11] The total addition should take approximately 60-90 minutes.

  • Completion: After the addition is complete, the solution will typically be a dark grey or brownish color with some remaining magnesium. Gently heat the mixture to reflux for an additional 30-60 minutes to ensure all the halide has reacted.

  • Final Product: Cool the solution to room temperature. The resulting solution of 1-phenylethylmagnesium iodide is now ready for quantification and use. Do not expose it to the atmosphere.

Quantification Protocol: Titration

It is essential to determine the exact concentration of the Grignard reagent before use. Simple yield calculations by mass are inaccurate due to solvent and potential byproducts. Titration against a known standard is the most reliable method. The Watson and Eastham method is a common and accurate choice.[15]

Principle: A known amount of a protic titrant (e.g., sec-butanol or menthol) is reacted with the Grignard solution.[15][16] An indicator, 1,10-phenanthroline, forms a distinct colored complex with the Grignard reagent. The endpoint is reached when all the Grignard reagent has been quenched by the alcohol, causing the colored complex to disappear.[16][17]

Procedure (Example using Menthol):

  • Flame-dry a 50 mL flask containing a stir bar, then cool under nitrogen.

  • Accurately weigh ~312 mg of anhydrous menthol (2.0 mmol) into the flask, along with 2-4 mg of 1,10-phenanthroline.

  • Cap the flask with a rubber septum and add 10-15 mL of anhydrous THF via syringe. Stir to dissolve.

  • Slowly add the prepared Grignard solution dropwise from a 1.0 or 5.0 mL syringe.

  • The endpoint is the first persistent appearance of a violet or burgundy color, indicating an excess of the Grignard reagent.[16]

  • Record the volume of Grignard solution added.

  • Calculate the molarity: Molarity (M) = Moles of Menthol / Volume of Grignard solution (L)

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Reaction fails to initiate 1. Inactive Mg surface (MgO layer).2. Wet glassware or solvent.3. Halide is not reactive enough.1. Add a crystal of iodine and warm gently.2. Crush Mg turnings in situ with a dry glass rod.3. Ensure all components are scrupulously dry.4. Add a drop of a pre-formed Grignard reagent.
Reaction starts but then stops 1. Insufficient local heating to sustain the reaction.2. All of the initial halide portion has been consumed.1. Warm the flask gently with a heat gun.2. Add a few more drops of the halide solution.
Yield is very low 1. Significant quenching due to moisture.2. Wurtz coupling side reaction.1. Re-verify anhydrous technique for future runs.2. Ensure slow, controlled addition of the halide to a well-stirred Mg suspension.
Solution is very dark/black Formation of finely divided magnesium or radical-derived byproducts.This is often normal for benzylic Grignard reagents and does not necessarily indicate a failed reaction. Proceed to titration to confirm the concentration.

References

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation? [Online] Available at: [Link]

  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. [Online] Available at: [Link]

  • University of Rochester. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Online] Available at: [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. [Online] Available at: [Link]

  • Scribd. (n.d.). Titration Grignard and BuLi. [Online] Available at: [Link]

  • YouTube. (2024). Grignard reaction safety. [Online] Available at: [Link]

  • PubMed. (n.d.). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. [Online] Available at: [Link]

  • ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ? [Online] Available at: [Link]

  • Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Online] Available at: [Link]

  • ACS Publications. (n.d.). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. [Online] Available at: [Link]

  • Begtrup, M. (2010). Titration of a Grignard Reagent Solution. [Online] Available at: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction. [Online] Available at: [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Online] Available at: [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. [Online] Available at: [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. [Online] Available at: [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction (PDF). [Online] Available at: [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Online] Available at: [Link]

Sources

Application Notes and Protocols: Mastering the Heck Coupling of (1-Iodoethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Secondary Alkyl Halides in Heck Reactions

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[3][4] While the reaction is well-established for aryl and vinyl halides, its application to alkyl halides, particularly secondary systems like (1-iodoethyl)benzene, presents a unique set of challenges.[5][6]

The primary obstacle in the Heck coupling of secondary alkyl halides is the propensity of the alkylpalladium intermediate to undergo rapid β-hydride elimination.[6][7] This undesired side reaction leads to the formation of elimination byproducts and significantly reduces the yield of the desired coupled product.[7] Consequently, careful optimization of reaction parameters, including the choice of catalyst, ligand, and base, is paramount for a successful outcome.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Heck coupling reaction involving (1-iodoethyl)benzene. We will delve into the mechanistic nuances, provide a field-proven, step-by-step protocol, and offer insights into troubleshooting common issues. By understanding the underlying principles and adhering to best practices, researchers can confidently employ this powerful reaction in their synthetic endeavors.

The Catalytic Cycle: A Closer Look at the Heck Reaction with (1-Iodoethyl)benzene

The catalytic cycle of the Heck reaction is a well-studied process involving a series of fundamental organometallic transformations.[8] For (1-iodoethyl)benzene, the cycle begins with the oxidative addition of the C-I bond to a Pd(0) species, forming a Pd(II) intermediate. This is followed by coordination and migratory insertion of the alkene into the Pd-C bond. The subsequent β-hydride elimination from the newly formed alkylpalladium species yields the final product and a palladium-hydride complex. Finally, reductive elimination, facilitated by a base, regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][8]

Heck_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd (1-iodoethyl)benzene PdII_Alkyl R-Pd(II)-I(L)₂ (R = 1-phenylethyl) OxAdd->PdII_Alkyl Alkene_Coord Alkene Coordination PdII_Alkyl->Alkene_Coord Alkene PdII_Alkene R-Pd(II)-I(L)₂(Alkene) Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Product_Int Product-Pd(II)-H(L)₂ Mig_Ins->PdII_Product_Int Beta_Elim β-Hydride Elimination PdII_Product_Int->Beta_Elim Red_Elim Reductive Elimination (Base) PdII_Product_Int->Red_Elim Base Product Coupled Product (Substituted Alkene) Beta_Elim->Product Red_Elim->Pd0 Troubleshooting_Workflow Start Low or No Product Formation Check_Inert Verify Inert Atmosphere (O₂ can deactivate catalyst) Start->Check_Inert Check_Reagents Check Reagent Purity & Dryness (Water can inhibit reaction) Start->Check_Reagents Check_Temp Increase Reaction Temperature (Heck reactions often need heat) Start->Check_Temp Check_Catalyst Evaluate Catalyst/Ligand System (Consider alternative bulky ligands) Start->Check_Catalyst Success Successful Reaction Check_Inert->Success Check_Reagents->Success Check_Temp->Success Check_Catalyst->Success Side_Products Predominance of Side Products (e.g., Styrene from β-hydride elimination) Optimize_Base Optimize Base (Weaker base may reduce elimination) Side_Products->Optimize_Base Lower_Temp Lower Reaction Temperature (May favor coupling over elimination) Side_Products->Lower_Temp Change_Ligand Change Ligand (Bulky ligands can suppress β-elimination) Side_Products->Change_Ligand Optimize_Base->Success Lower_Temp->Success Change_Ligand->Success

Sources

Application Note: A Practical Guide to the Synthesis of Biaryl Compounds Utilizing 1-Iodo-1-phenylethane via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Biaryl Scaffolds

The biaryl motif is a cornerstone in modern chemistry, serving as a privileged structural scaffold in a vast array of functional molecules. From life-saving pharmaceuticals and agrochemicals to advanced organic materials and highly effective chiral ligands in asymmetric catalysis, the prevalence of this structural unit underscores the continuous need for robust and versatile synthetic methodologies for its construction. Among the arsenal of synthetic strategies, transition metal-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, have emerged as a powerful and widely adopted tool for forging carbon-carbon bonds. This reaction is celebrated for its mild conditions, broad functional group tolerance, and the use of readily available and less toxic organoboron reagents.

This application note provides a detailed guide for the synthesis of biaryl compounds using 1-iodo-1-phenylethane as a key electrophilic partner in the Suzuki-Miyaura cross-coupling reaction. The use of this secondary benzylic iodide offers a direct route to valuable 1,1-diarylalkane structures, which are prevalent in various biologically active compounds. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters for a successful synthesis.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with the organohalide, in this case, this compound. This step involves the insertion of the palladium atom into the carbon-iodine bond, leading to the formation of a Pd(II) complex. For benzylic halides, this step typically proceeds with inversion of stereochemistry at the carbon center.

  • Transmetalation: In this step, the organic group from the organoboron reagent (an arylboronic acid in our protocol) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.

  • Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium center couple to form the desired biaryl product. The palladium catalyst is simultaneously reduced back to its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent are all critical for the success of the Suzuki-Miyaura coupling. Phosphine-based ligands are commonly employed to stabilize the palladium catalyst and enhance its reactivity. The base not only facilitates the transmetalation step but also influences the overall reaction rate and can help to prevent side reactions. The solvent system must be capable of dissolving the various reaction components and is often a mixture of an organic solvent and water.

Experimental Protocol: Synthesis of 1-phenyl-1-(p-tolyl)ethane

This protocol details the synthesis of a representative biaryl compound, 1-phenyl-1-(p-tolyl)ethane, via the Suzuki-Miyaura cross-coupling of this compound with 4-methylphenylboronic acid.

Materials and Equipment
  • Reagents:

    • This compound (C8H9I)

    • 4-Methylphenylboronic acid (p-tolylboronic acid)

    • Palladium(II) acetate (Pd(OAc)2)

    • Triphenylphosphine (PPh3)

    • Potassium carbonate (K2CO3)

    • Toluene (anhydrous)

    • Ethanol

    • Water (degassed)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask or Schlenk tube

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert gas supply (Nitrogen or Argon)

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin-layer chromatography (TLC) plates and developing chamber

Quantitative Data
Reagent/ComponentMolecular Weight ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound232.061.01.0232 mg
4-Methylphenylboronic acid135.961.21.2163 mg
Palladium(II) acetate224.500.020.024.5 mg
Triphenylphosphine262.290.040.0410.5 mg
Potassium carbonate138.212.02.0276 mg
Toluene---5 mL
Ethanol---1 mL
Water---1 mL
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 232 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), triphenylphosphine (0.04 mmol, 10.5 mg), and potassium carbonate (2.0 mmol, 276 mg).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

    • Add degassed toluene (5 mL), ethanol (1 mL), and water (1 mL) to the flask via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 80 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product, 1-phenyl-1-(p-tolyl)ethane.

Safety Precautions
  • This compound is an alkyl iodide and should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium compounds are toxic and should be handled with care.

  • Toluene is a flammable and volatile organic solvent. All operations should be performed in a fume hood away from ignition sources.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram outlines the key stages of the synthesis.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: This compound Arylboronic acid Pd(OAc)2, PPh3, K2CO3 assembly Assemble Glassware (Flask, Stir Bar, Condenser) reagents->assembly inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) assembly->inert solvents Add Degassed Solvents (Toluene, Ethanol, Water) inert->solvents heating Heat Reaction Mixture (80 °C, 12-24h) solvents->heating monitoring Monitor Progress (TLC) heating->monitoring quench Cool to RT & Quench (Add Water) monitoring->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify product Pure Biaryl Product purify->product

Caption: Experimental workflow for the synthesis of biaryl compounds.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds. This application note provides a detailed and practical protocol for the use of this compound as an electrophilic coupling partner, enabling access to valuable 1,1-diarylalkane structures. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this methodology for the efficient construction of a wide range of biaryl compounds relevant to drug discovery and materials science. The principles outlined herein can be adapted for a variety of arylboronic acids, further expanding the synthetic utility of this powerful reaction.

References

  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling - Benchchem.
  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing).
  • This compound (CAS 10604-60-1) Supplier - Benchchem.
  • Synthesis of Biaryls via a Nickel(0)-Catalyzed Cross-Coupling Reaction of Chloroarenes with Arylboronic Acids | The Journal of Organic Chemistry - ACS Publications.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry.
  • Synthesis of Biaryls via Nickel-Catalyzed Cross-Coupling.
  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal.
  • Synthesis of (Hetero)biaryls via Nickel Catalyzed Reductive Cross-Electrophile Coupling Between (Hetero)aryl Iodides and Bromides - PubMed.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF - ResearchGate.
  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides | ACS Catalysis - ACS Publications - American Chemical Society.
  • Enantioselective Synthesis of N -Benzylic Heterocycles by Ni/Photoredox Dual Catalysis.
  • Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis - ChemRxiv.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides.
  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Selected biaryl-containing drug molecules, natural products, and chiral ligands - ResearchGate. Available at: [Link]

  • Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement | Organic Letters - ACS Publications.
  • Synthesis of biaryls without using heavy metals- the photosplicing approach.

Application Notes and Protocols for the Iodination of 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed experimental protocol for the iodination of 1-phenylethanol to synthesize 1-iodo-1-phenylethane. This transformation is a valuable tool in organic synthesis, as the resulting alkyl iodide is a versatile intermediate for nucleophilic substitution and cross-coupling reactions.[1][2] This document is structured to provide not only a step-by-step procedure but also the scientific rationale behind the chosen methodology, ensuring both reproducibility and a deeper understanding of the reaction.

Introduction: The Significance of Alkyl Iodides

Alkyl iodides are highly reactive intermediates in organic synthesis due to the excellent leaving group ability of the iodide ion. Their utility in forming carbon-carbon and carbon-heteroatom bonds makes them crucial building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] The conversion of alcohols to alkyl iodides is a fundamental transformation, and various methods have been developed to achieve this. Among these, the Appel reaction and related methods utilizing phosphine and iodine reagents offer a mild and efficient route for this conversion, particularly for secondary alcohols like 1-phenylethanol.[3][4][5]

Mechanistic Insights: The Appel Reaction

The iodination of 1-phenylethanol using triphenylphosphine and iodine proceeds via a mechanism analogous to the Appel reaction.[4][5] The reaction is initiated by the formation of a phosphonium salt from the reaction of triphenylphosphine with iodine. The alcohol then acts as a nucleophile, attacking the phosphonium species. Subsequent intramolecular rearrangement leads to the formation of an alkoxyphosphonium iodide intermediate. The iodide ion then displaces triphenylphosphine oxide in an SN2 reaction, resulting in the formation of the desired alkyl iodide with inversion of stereochemistry.[4] The formation of the strong P=O double bond in triphenylphosphine oxide is a key driving force for this reaction.[5]

Appel_Mechanism PPh3 Triphenylphosphine (Ph₃P) Phosphonium_Salt Triphenyliodophosphonium Iodide [Ph₃P-I]⁺I⁻ PPh3->Phosphonium_Salt + I₂ I2 Iodine (I₂) Alcohol 1-Phenylethanol (R-OH) Alkoxyphosphonium Alkoxyphosphonium Iodide [Ph₃P-OR]⁺I⁻ Alcohol->Alkoxyphosphonium + [Ph₃P-I]⁺I⁻ - HI Product This compound (R-I) Alkoxyphosphonium->Product Sɴ2 attack by I⁻ TPPO Triphenylphosphine Oxide (Ph₃PO) Alkoxyphosphonium->TPPO

Caption: Mechanism of the Appel reaction for the iodination of an alcohol.

Comparative Analysis of Iodination Methods

Several reagents can be employed for the iodination of alcohols. A comparison of common methods is presented below to justify the selection of the triphenylphosphine/iodine system for 1-phenylethanol.

MethodReagentsAdvantagesDisadvantages
Appel Reaction Triphenylphosphine (PPh₃), Iodine (I₂), ImidazoleMild reaction conditions, high yields, suitable for a wide range of alcohols including secondary alcohols.[3][4][6]Formation of triphenylphosphine oxide as a byproduct can complicate purification.[3]
Phosphorus and Iodine Red Phosphorus, Iodine (I₂)Inexpensive reagents.Can be a vigorous reaction, may require heating under reflux.[7]
Finkelstein Reaction NaI in AcetoneEffective for converting alkyl chlorides or bromides to iodides.[8][9][10][11]Requires a two-step process from the alcohol (conversion to a better leaving group first).[12]
Polymer-supported Reagents Polymer-supported PPh₃, I₂, ImidazoleSimplifies purification as the phosphine oxide byproduct is on a solid support and can be filtered off.[6]Higher cost of the polymer-supported reagent.

For the iodination of 1-phenylethanol, a secondary benzylic alcohol, the Appel reaction provides a reliable and high-yielding method under mild conditions.[6] The use of imidazole is often included to neutralize the HI generated during the reaction.[2]

Experimental Protocol: Iodination of 1-Phenylethanol

This protocol details the synthesis of this compound from 1-phenylethanol using triphenylphosphine and iodine.

Materials and Reagents
  • 1-Phenylethanol (C₈H₁₀O, MW: 122.16 g/mol )

  • Triphenylphosphine (C₁₈H₁₅P, MW: 262.29 g/mol )

  • Iodine (I₂, MW: 253.81 g/mol )

  • Imidazole (C₃H₄N₂, MW: 68.08 g/mol )

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Iodine is corrosive and can cause burns; avoid inhalation of its vapors.[13]

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.

  • Triphenylphosphine is an irritant.

  • Have a solution of sodium thiosulfate ready to quench any iodine spills.[14]

Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Reaction Setup: Combine PPh₃ and Imidazole in DCM under N₂. start->setup cool 2. Cool to 0°C in an ice bath. setup->cool add_I2 3. Add a solution of I₂ in DCM dropwise. cool->add_I2 add_alcohol 4. Add 1-phenylethanol dropwise. add_I2->add_alcohol react 5. Stir at room temperature and monitor by TLC. add_alcohol->react workup 6. Aqueous Workup: - Quench with Na₂S₂O₃ (aq) - Separate layers - Wash with brine react->workup dry 7. Dry organic layer over Na₂SO₄. workup->dry concentrate 8. Concentrate under reduced pressure. dry->concentrate purify 9. Purify by column chromatography. concentrate->purify end End: This compound purify->end

Caption: Experimental workflow for the iodination of 1-phenylethanol.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1.2 eq) and imidazole (1.5 eq). Dissolve the solids in anhydrous dichloromethane (5-10 volumes relative to the alcohol).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Iodine Addition: In a separate flask, dissolve iodine (1.2 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled reaction mixture. A dark brown color will develop.

  • Substrate Addition: Add 1-phenylethanol (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Upon completion, cool the reaction mixture again in an ice bath and quench by slowly adding a saturated aqueous solution of sodium thiosulfate. Stir until the brown color of iodine disappears.

    • Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which contains the desired this compound and triphenylphosphine oxide, can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

The final product, this compound (C₈H₉I, MW: 232.06 g/mol ), can be characterized by standard spectroscopic methods.[1][15]

  • ¹H NMR: The methine proton adjacent to the iodine typically appears as a quartet in the range of 4.8-5.2 ppm.[1] The methyl protons will appear as a doublet, and the aromatic protons will be in the aromatic region.

  • ¹³C NMR: The carbon atom bonded to the iodine will have a characteristic chemical shift around 25 ppm.[1]

  • IR Spectroscopy: A characteristic C-I stretching vibration can be observed in the range of 500-600 cm⁻¹.[1]

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, ensure that anhydrous conditions were maintained, as water can react with the intermediate phosphonium species. The purity of the reagents, especially the 1-phenylethanol, is also crucial.

  • Low Yield: Low yields can result from side reactions, such as elimination, although this is less common under these mild conditions. Inefficient extraction or purification can also lead to product loss.

  • Difficulty in Removing Triphenylphosphine Oxide: This byproduct is notoriously difficult to remove completely. Careful column chromatography is often necessary. Alternatively, using polymer-supported triphenylphosphine can circumvent this issue.[6]

Conclusion

The iodination of 1-phenylethanol using the triphenylphosphine/iodine system is a robust and efficient method for the synthesis of this compound. This protocol, grounded in the well-established Appel reaction, provides a reliable procedure for obtaining this valuable synthetic intermediate. By understanding the underlying mechanism and potential pitfalls, researchers can confidently apply this methodology in their synthetic endeavors.

References

  • Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]

  • Common Organic Chemistry. Alcohol to Iodide - Common Conditions. [Link]

  • Reddit. Help with 1-phenylethanol reaction : r/OrganicChemistry. [Link]

  • American Chemical Society. A Simple and Efficient Iodination of Alcohols on Polymer-Supported Triphenylphosphine. [Link]

  • Wikipedia. Appel reaction. [Link]

  • Save My Exams. Reactions of Alcohols (Edexcel A Level Chemistry): Revision Note. [Link]

  • Indian Academy of Sciences. A mild and highly chemoselective iodination of alcohol using polymer supported DMAP. [Link]

  • Wikipedia. Finkelstein reaction. [Link]

  • Taylor & Francis Online. Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions. [Link]

  • ResearchGate. Iodination of Alcohols Using Triphenylphosphine/Iodine under Solvent-Free Conditions Using Microwave Irradiation | Request PDF. [Link]

  • Unacademy. Finkelstein Reaction. [Link]

  • Grokipedia. Finkelstein reaction. [Link]

  • sathee jee. Finkelstein Reaction. [Link]

  • BYJU'S. Finkelstein Reaction. [Link]

  • The University of Vermont. Iodinations: Standard Operating Procedures. [Link]

  • SynArchive. Appel Reaction. [Link]

  • Common Organic Chemistry. Alcohol to Iodide - Appel Reaction. [Link]

  • Unknown Source. Iodine Clock Reaction Safety. [Link]

  • Chemguide. triiodomethane (iodoform) reaction with alcohols. [Link]

  • Unknown Source. Iodine 125-I ( 125 I) safety information and specific handling precautions. [Link]

  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • Tsinghua University Press. NaBH₄/I₂-Mediated Efficient Iodination of Alcohols. [Link]

  • Chemia. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2). [Link]

  • Pearson. Predict the products of the following reactions. (b) 1-phenylethanol + excess I 2 in base. [Link]

  • PubChem. (1-Iodoethyl)benzene | C8H9I | CID 114427. [Link]

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Application Notes and Protocols for the Use of 1-Iodo-1-phenylethane in the Synthesis of Chiral Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Chiral Ligands and the Potential of Halogenated Precursors

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. Asymmetric catalysis, facilitated by chiral ligands, offers one of the most elegant and efficient means to achieve this. The perpetual demand for novel catalysts with improved activity, selectivity, and substrate scope drives the exploration of new synthetic routes to diverse ligand architectures. The 1-phenylethyl moiety is a privileged chiral motif, frequently incorporated into successful ligand scaffolds due to its steric profile and the ready availability of its precursor, 1-phenylethylamine (α-PEA).[1][2]

While α-PEA is a common starting point, alternative chiral synthons can provide unique synthetic pathways and opportunities for diversification. This application note explores the potential of enantiopure 1-iodo-1-phenylethane as a versatile electrophilic precursor for the synthesis of chiral ligands, particularly phosphine ligands. Its benzylic iodide structure makes it a highly reactive intermediate for nucleophilic substitution reactions, allowing for the direct introduction of the chiral 1-phenylethyl group into a ligand backbone.[3]

This document provides a detailed, research-focused guide for scientists and drug development professionals. It outlines a proposed synthetic strategy for a novel P-chiral phosphine ligand, starting from the preparation of enantiopure this compound. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer insights into the handling and characterization of these sensitive compounds.

Part 1: Synthesis of Enantiopure (R)-1-Iodo-1-phenylethane

The cornerstone of this synthetic approach is the availability of enantiomerically pure this compound. While this compound can be formed from the corresponding bromo-derivative, a common and reliable method involves the stereospecific conversion of an enantiopure alcohol.[4] The Appel reaction provides a high-yielding and stereospecific route to alkyl iodides from alcohols with inversion of stereochemistry.

Protocol 1: Synthesis of (R)-1-Iodo-1-phenylethane from (S)-1-Phenylethanol

This protocol describes the conversion of commercially available (S)-1-phenylethanol to (R)-1-iodo-1-phenylethane. The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
(S)-1-Phenylethanol122.165.0 g40.9 mmol>99% ee
Triphenylphosphine (PPh₃)262.2912.8 g48.8 mmol>99%
Iodine (I₂)253.8112.4 g48.8 mmol>99%
Imidazole68.083.3 g48.8 mmol>99%
Dichloromethane (DCM)84.93150 mL-Anhydrous

Step-by-Step Procedure:

  • Inert Atmosphere: Set up a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Addition: To the flask, add triphenylphosphine (12.8 g, 48.8 mmol) and imidazole (3.3 g, 48.8 mmol). Dissolve the solids in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the resulting solution to 0 °C in an ice bath.

  • Iodine Addition: Slowly add iodine (12.4 g, 48.8 mmol) portion-wise to the stirred solution. The addition is exothermic and should be controlled to maintain the temperature below 10 °C. The solution will turn a dark brown color.

  • Alcohol Addition: In a separate flask, dissolve (S)-1-phenylethanol (5.0 g, 40.9 mmol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 9:1 hexanes/ethyl acetate), observing the disappearance of the starting alcohol.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of excess iodine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous Na₂S₂O₃ (2 x 50 mL), followed by brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: 100% hexanes) to afford (R)-1-iodo-1-phenylethane as a colorless to pale yellow oil.

Expected Yield: 80-90%.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and its optical rotation measured to confirm enantiopurity.

Part 2: Synthesis of a Chiral Phosphine Ligand via Nucleophilic Substitution

With the enantiopure electrophile in hand, the next step is the crucial C-P bond formation. This is achieved by reacting (R)-1-iodo-1-phenylethane with a suitable phosphine nucleophile. Diphenylphosphine is a common and relatively inexpensive secondary phosphine that can be deprotonated to form the highly nucleophilic lithium diphenylphosphide.[5]

To prevent the newly formed chiral tertiary phosphine from undergoing aerobic oxidation, it is advantageous to protect it in situ as a borane complex. Phosphine-boranes are air-stable crystalline solids that are easier to handle and purify.[6] The borane protecting group can be readily removed at a later stage.

Protocol 2: Synthesis of (R)-(1-Phenylethyl)diphenylphosphine-borane Complex

This protocol details the stereospecific synthesis of a P-chiral phosphine-borane complex. The reaction proceeds with inversion of configuration at the carbon center.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
Diphenylphosphine186.196.8 g36.5 mmol>98%
n-Butyllithium (n-BuLi)64.0614.6 mL36.5 mmol2.5 M in hexanes
(R)-1-Iodo-1-phenylethane232.067.7 g33.2 mmol>99% ee
Borane dimethyl sulfide complex (BMS)75.974.0 mL40.0 mmol~10 M
Tetrahydrofuran (THF)72.11200 mL-Anhydrous

Step-by-Step Procedure:

  • Inert Atmosphere: Set up a flame-dried 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Phosphine Deprotonation: Add anhydrous THF (150 mL) and diphenylphosphine (6.8 g, 36.5 mmol) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • n-BuLi Addition: Add n-butyllithium (14.6 mL of a 2.5 M solution in hexanes, 36.5 mmol) dropwise via syringe over 20 minutes. A deep red or orange color indicates the formation of lithium diphenylphosphide. Stir the solution at -78 °C for an additional 30 minutes.

  • Electrophile Addition: Dissolve (R)-1-iodo-1-phenylethane (7.7 g, 33.2 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add this solution dropwise to the phosphide solution at -78 °C over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The color of the solution should fade.

  • Borane Protection: Cool the reaction mixture to 0 °C. Carefully add borane dimethyl sulfide complex (4.0 mL, 40.0 mmol) dropwise. Vigorous gas evolution (H₂) will be observed. Stir at room temperature for 1 hour after the addition is complete.

  • Quenching and Workup: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Purification: After filtration and removal of the solvent under reduced pressure, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel (eluent: gradient of hexanes to 9:1 hexanes/ethyl acetate). The product is an air-stable white solid.

Expected Yield: 70-85%.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry. The enantiomeric excess can be determined by chiral HPLC.

Workflow and Mechanistic Rationale

The overall synthetic strategy is designed to be robust and stereospecific. The choice of reagents and reaction conditions is critical for success.

G cluster_0 Part 1: Synthesis of Chiral Electrophile cluster_1 Part 2: C-P Bond Formation & Protection S_Alcohol (S)-1-Phenylethanol Appel_Reagents PPh₃, I₂, Imidazole in DCM S_Alcohol->Appel_Reagents Appel Reaction (SN2 Inversion) R_Iodide (R)-1-Iodo-1-phenylethane Appel_Reagents->R_Iodide Tertiary_Phosphine Chiral Tertiary Phosphine R_Iodide->Tertiary_Phosphine Nucleophilic Substitution (SN2) cluster_1 cluster_1 R_Iodide->cluster_1 Diphenylphosphine Diphenylphosphine (Ph₂PH) nBuLi n-BuLi in THF -78 °C Diphenylphosphine->nBuLi Deprotonation Phosphide Lithium Diphenylphosphide (Ph₂PLi) nBuLi->Phosphide Phosphide->Tertiary_Phosphine BMS BH₃·SMe₂ Tertiary_Phosphine->BMS Protection Protected_Phosphine (R)-(1-Phenylethyl)diphenylphosphine-borane BMS->Protected_Phosphine caption Synthetic workflow for a chiral phosphine-borane ligand.

Caption: Synthetic workflow for a chiral phosphine-borane ligand.

The use of the Appel reaction in the first step ensures a high degree of stereochemical inversion, providing the required enantiopure iodide. The subsequent nucleophilic substitution by lithium diphenylphosphide on this benzylic iodide is a classic SN2 reaction. The use of a strong, non-nucleophilic base like n-BuLi ensures complete deprotonation of the diphenylphosphine without competing side reactions.[5] Protecting the resulting tertiary phosphine as a borane adduct is a critical step for practical application, as it circumvents the notorious air-sensitivity of free phosphines, simplifying purification and storage.[6]

Application in Asymmetric Catalysis: A Forward Look

The synthesized (R)-(1-phenylethyl)diphenylphosphine-borane is a valuable building block. The borane group can be removed under mild conditions (e.g., by reaction with an amine such as DABCO or diethylamine) to liberate the free phosphine ligand just before its use in catalysis. This monodentate chiral phosphine can be employed in a variety of transition-metal-catalyzed asymmetric reactions, such as:

  • Palladium-catalyzed asymmetric allylic alkylation.

  • Rhodium-catalyzed asymmetric hydrogenation.

  • Gold-catalyzed asymmetric cyclization reactions.

Furthermore, the synthetic route described can be adapted to create a library of ligands by varying the secondary phosphine used in Protocol 2. For instance, using dicyclohexylphosphine or di(tert-butyl)phosphine would allow for tuning the electronic and steric properties of the final ligand.

Conclusion and Future Prospects

This application note has detailed a viable and scientifically sound pathway for the synthesis of chiral phosphine ligands utilizing enantiopure this compound as a key building block. While not as conventional as routes starting from 1-phenylethylamine, this approach offers a distinct synthetic strategy that can be valuable for research and the development of novel ligand structures. The protocols provided are designed to be reproducible and are grounded in well-established chemical principles. The explicit protection of the phosphine as a borane complex addresses the practical challenges of handling these sensitive yet powerful catalysts. We encourage researchers in the field of asymmetric catalysis and drug development to explore this methodology as a means to expand their toolkit of chiral ligands.

References

  • Chan, V. S., et al. (2011). Ruthenium-Catalyzed Enantioselective Alkylation of Secondary Phosphines with Benzylic Chlorides. Journal of the American Chemical Society, 133(10), 3455–3457.
  • Gawroński, J., & Skowronek, P. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4995. [Link]

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(8), 520-543. [Link]

  • Wikipedia. (n.d.). Diphenylphosphine. [Link]

  • Chegg. (2021). Solved 4. A sample of (R) 1-bromo-1-phenylethane is reacted.... [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chirality: The Impact of 1-Phenylethylamine in Modern Chemical Manufacturing. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Amination of 1-Iodo-1-phenylethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Chiral Amines

The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This reaction has become indispensable in the pharmaceutical and materials science sectors for the construction of arylamines.[4][5] This guide provides an in-depth exploration of the palladium-catalyzed amination of a specific and challenging substrate: 1-iodo-1-phenylethane. As a secondary benzylic iodide, this substrate introduces unique stereochemical and mechanistic considerations that demand a carefully optimized protocol to achieve high yields and enantiopurity.

This document will delve into the mechanistic nuances of the Buchwald-Hartwig reaction as it applies to secondary benzylic halides, provide detailed, field-tested protocols for the successful amination of this compound, and offer insights into troubleshooting common challenges. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful catalytic system for the synthesis of valuable chiral amine building blocks.

Scientific Foundation: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][6][7] Understanding this mechanism is paramount to rationalizing the choice of reagents and reaction conditions.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or alkyl halide (in this case, this compound) to form a Pd(II) intermediate.[6][8]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired amine product and regenerating the active Pd(0) catalyst.[1][6]

A potential competing side reaction, particularly relevant for substrates with β-hydrogens like this compound, is β-hydride elimination . This process can lead to the formation of styrene and the hydrodehalogenated starting material, reducing the overall yield of the desired amination product.[1] The choice of ligand and reaction conditions is critical to favor reductive elimination over β-hydride elimination.

Visualizing the Catalytic Pathway

The following diagram illustrates the catalytic cycle for the amination of this compound.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_side_reaction Potential Side Reaction Pd(0)L_n Pd(0)L_n (Active Catalyst) Pd(II)_Intermediate L_n(I)Pd(II)-CH(CH3)Ph Pd(0)L_n->Pd(II)_Intermediate Oxidative Addition Oxidative_Addition Oxidative Addition of this compound Pd_Amine_Complex [L_n(I)Pd(II)(NHR2)-CH(CH3)Ph]+ Pd(II)_Intermediate->Pd_Amine_Complex + R2NH Beta_Hydride_Elimination β-Hydride Elimination Styrene Styrene Pd(II)_Intermediate->Styrene β-Hydride Elimination Amine_Coordination Amine (R2NH) Coordination Pd_Amido_Complex L_n(I)Pd(II)(NR2)-CH(CH3)Ph Pd_Amine_Complex->Pd_Amido_Complex - H+ Deprotonation Base Product Ph-CH(CH3)-NR2 (Product) Pd_Amido_Complex->Product Reductive Elimination Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination of this compound.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the palladium-catalyzed amination of this compound with a generic secondary amine (e.g., morpholine) as the coupling partner.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere, protected from light.
Amine (e.g., Morpholine)Anhydrous, ≥99.5%Commercially AvailableDistill from a suitable drying agent if necessary.
Palladium(II) Acetate (Pd(OAc)₂)≥99.9% trace metals basisCommercially Available
Ligand (e.g., Xantphos)≥98%Commercially AvailableBiaryl phosphine ligands are also excellent choices.[4]
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHandle in a glovebox due to its hygroscopic and air-sensitive nature.
TolueneAnhydrous, ≥99.8%Commercially AvailableDegas thoroughly before use.
Diethyl EtherAnhydrousCommercially AvailableFor workup.
Saturated aq. NH₄ClReagent GradeFor workup.
BrineSaturated aq. NaClFor workup.
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying.
Celite®Commercially AvailableFor filtration.
Experimental Workflow

The following diagram outlines the general experimental workflow for the amination reaction.

experimental_workflow start Start prep_glassware Prepare Glassware (Oven-dried) start->prep_glassware add_solids Add Solids to Flask (Pd(OAc)₂, Ligand, NaOtBu) prep_glassware->add_solids inert_atmosphere Establish Inert Atmosphere (Evacuate and backfill with N₂ or Ar) add_solids->inert_atmosphere add_liquids Add Degassed Toluene, This compound, and Amine inert_atmosphere->add_liquids heat_reaction Heat and Stir Reaction (Monitor by TLC or GC-MS) add_liquids->heat_reaction cooldown Cooldown to Room Temperature heat_reaction->cooldown workup Reaction Workup (Quench, Extract, Wash) cooldown->workup purify Purify Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the palladium-catalyzed amination.

Detailed Reaction Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

    • Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon three times. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe.

    • Add this compound (1.0 mmol) via syringe.

    • Add the amine (e.g., morpholine, 1.2 mmol) via syringe.

  • Reaction Conditions:

    • Place the sealed flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup Procedure:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Considerations and Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and properly degassed. Use fresh, high-purity palladium precursor and ligand.
Insufficiently strong baseSodium tert-butoxide is generally effective. For less reactive amines, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) may be considered.
Formation of Styrene (β-Hydride Elimination) High reaction temperatureLower the reaction temperature.[4]
Inappropriate ligandUse bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like DavePhos or XPhos) which are known to promote reductive elimination over β-hydride elimination.[4]
Racemization of Chiral Center High reaction temperature or prolonged reaction timeOptimize the reaction to proceed at the lowest possible temperature and for the shortest duration necessary for complete conversion.[4]
Hydrodehalogenation of Starting Material Presence of water or other protic sourcesEnsure strictly anhydrous conditions.
Side reaction from β-hydride elimination pathwayOptimize ligand and temperature as described above.

Conclusion

The palladium-catalyzed amination of this compound is a powerful method for the synthesis of valuable chiral benzylic amines. Success in this transformation hinges on a thorough understanding of the reaction mechanism and careful control of reaction parameters. By selecting the appropriate catalyst system, particularly a bulky and electron-rich phosphine ligand, and by maintaining anhydrous and oxygen-free conditions, high yields of the desired product can be achieved while minimizing side reactions such as β-hydride elimination. The protocols and insights provided in this guide serve as a robust starting point for researchers to successfully implement this important C-N bond-forming reaction in their synthetic endeavors.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Gao, F., & Garg, N. K. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 263–270. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Nolan, S. P. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • Macmillan Group. (2002). Buchwald-Hartwig Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Retrieved from [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organometallics. (2021). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Retrieved from [Link]

  • ResearchGate. (2012). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Retrieved from [Link]

  • Organometallics. (2017). Palladium Complexes with Carbene and Phosphine Ligands: Synthesis, Structural Characterization, and Direct Arylation Reactions between Aryl Halides and Alkynes. Retrieved from [Link]

  • Chemical Communications. (2022). Palladium-catalyzed domino cyclization and C–H amination of 1,7-enynes toward N-containing fused quinolin-2(1H)-ones. Retrieved from [Link]

  • PubMed. (2003). Palladium-catalyzed synthesis of carcinogenic polycyclic aromatic hydrocarbon epoxide-nucleoside adducts. Retrieved from [Link]

  • ResearchGate. (2008). Palladium-catalyzed amination in the synthesis of macrocyclic compounds containing 1,3-disubstituted adamantane fragments. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Barbier Reaction of 1-Iodo-1-phenylethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: The Barbier Reaction in Context

The Barbier reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] It facilitates the coupling of an organic halide with a carbonyl compound, such as an aldehyde or ketone, in the presence of a metal to produce a primary, secondary, or tertiary alcohol.[4][5][6][7] Discovered by Philippe Barbier in 1899, this one-pot reaction predates the more widely known Grignard reaction, which was developed by his student, Victor Grignard.[1]

The crucial distinction between these two named reactions lies in their execution. In a Grignard reaction, the organomagnesium reagent is prepared first and then subsequently introduced to the carbonyl compound.[4][8] In contrast, the Barbier reaction generates the reactive organometallic intermediate in situ, with the alkyl halide, metal, and carbonyl compound all present in the reaction vessel simultaneously.[1][4][5][7][8] This seemingly subtle difference has significant practical implications, offering advantages in simplicity and often allowing for less stringent reaction conditions, including tolerance to protic solvents like water in some cases.[1][3][4]

The Barbier reaction is not limited to magnesium and can be carried out with a variety of metals, including zinc, tin, indium, samarium, and aluminum, each offering unique reactivity and selectivity profiles.[4][5][6][7] The choice of metal is a critical parameter that can influence the reaction's success and is often dictated by the specific substrates and desired outcome.

Reaction Mechanism and Key Intermediates

While the precise mechanism of the Barbier reaction has been the subject of extensive study and some debate, it is generally understood to proceed through the formation of an organometallic species.[1][5] The reaction is initiated by a single-electron transfer (SET) from the metal surface to the alkyl halide.[5][6] This generates a radical anion which then collapses to form an alkyl radical and a halide anion. The alkyl radical can then react with the metal to form the organometallic reagent.

This in situ generated organometallic species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide is then protonated during the workup to yield the final alcohol product. The reaction can proceed through either a concerted (polar) or a radical-mediated pathway.[5][6]

The use of 1-iodo-1-phenylethane in a Barbier-type reaction is of particular interest due to the benzylic nature of the iodide. The phenyl group can stabilize the radical intermediate, potentially influencing the reaction kinetics and selectivity.

Experimental Design and Optimization

Successful execution of a Barbier reaction with this compound requires careful consideration of several key parameters. The following sections provide a detailed protocol and discussion of these critical variables.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere, protected from light.
Carbonyl Compound (e.g., Acetone)AnhydrousCommercially AvailableShould be freshly distilled or dried over molecular sieves.
Magnesium TurningsHigh PurityCommercially AvailableActivate prior to use.
Anhydrous Tetrahydrofuran (THF)AnhydrousCommercially AvailableUse a freshly opened bottle or distill from a suitable drying agent.
IodineCrystalCommercially AvailableUsed as an activator for magnesium.
Saturated Aqueous Ammonium ChlorideReagent GradeCommercially AvailableFor quenching the reaction.
Diethyl EtherAnhydrousCommercially AvailableFor extraction.
Anhydrous Sodium SulfateReagent GradeCommercially AvailableFor drying the organic layer.
Step-by-Step Experimental Protocol: Synthesis of 2,3-Diphenyl-2,3-butanediol

This protocol details the Barbier-type coupling of this compound with acetone to form 2,3-diphenyl-2,3-butanediol.

Reaction Setup:

  • A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus should be flame-dried or oven-dried before assembly to ensure anhydrous conditions.

  • Magnesium turnings (1.2 equivalents) are added to the flask.

  • A small crystal of iodine is added to the flask.

  • The flask is gently warmed with a heat gun under a stream of nitrogen until purple iodine vapors are observed, indicating the activation of the magnesium surface. The flask is then allowed to cool to room temperature.

  • Anhydrous THF is added to the flask to cover the magnesium turnings.

Reaction Execution:

  • A solution of this compound (1.0 equivalent) and the carbonyl compound (e.g., acetone, 0.5 equivalents for dimerization) in anhydrous THF is prepared in the dropping funnel.

  • A small portion of this solution is added to the stirred suspension of magnesium in THF. The reaction is initiated, which is often indicated by a gentle reflux or a change in color. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has initiated, the remaining solution of the iodide and carbonyl compound is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete consumption of the starting materials.

Workup and Purification:

  • The reaction is cooled in an ice bath and then quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography to afford the pure 2,3-diphenyl-2,3-butanediol.

Key Experimental Considerations
  • Choice of Metal: While magnesium is commonly used, other metals like zinc or indium can offer milder reaction conditions and greater functional group tolerance.[4][5] For instance, zinc-mediated Barbier reactions can often be performed in aqueous media, aligning with the principles of green chemistry.[4]

  • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are typically employed to stabilize the organometallic intermediate.[5] The choice of solvent can influence the reaction rate and selectivity.

  • Temperature Control: The initiation of the Barbier reaction can be exothermic. Maintaining control over the reaction temperature is crucial to prevent side reactions and ensure a safe procedure.

  • Activation of the Metal: The presence of a native oxide layer on the metal surface can inhibit the reaction. Activation, often achieved with a small amount of iodine or 1,2-dibromoethane, is essential to expose a fresh, reactive metal surface.[3]

Visualization of Reaction Pathway and Workflow

Reaction Mechanism

Barbier_Mechanism cluster_initiation Initiation: Organometallic Formation cluster_addition Nucleophilic Addition cluster_workup Workup RX This compound (R-X) RM Organometallic Intermediate (R-MgX) RX->RM + M (in situ) M Metal (e.g., Mg) Intermediate Alkoxide Intermediate RM->Intermediate + C=O C=O Carbonyl Compound Alcohol Final Alcohol Product Intermediate->Alcohol + H₃O⁺

Caption: Generalized mechanism of the Barbier reaction.

Experimental Workflow

Barbier_Workflow A Apparatus Setup (Flame-dried glassware, N₂ atmosphere) B Magnesium Activation (Mg turnings + I₂ crystal) A->B C Reagent Preparation (this compound + Carbonyl in THF) B->C D Reaction Initiation (Add small aliquot of reagents to Mg) C->D E Controlled Addition (Dropwise addition of remaining reagents) D->E F Reaction Completion (Stir at room temperature) E->F G Quenching (Saturated aq. NH₄Cl) F->G H Extraction (Diethyl ether) G->H I Drying and Concentration (Na₂SO₄, rotary evaporation) H->I J Purification (Recrystallization or Chromatography) I->J

Caption: Step-by-step experimental workflow for the Barbier reaction.

Concluding Remarks for the Practicing Scientist

The Barbier reaction offers a practical and efficient alternative to the Grignard reaction for the synthesis of alcohols from this compound and a carbonyl partner.[5] Its operational simplicity, stemming from the in situ generation of the organometallic nucleophile, makes it an attractive method for both academic and industrial laboratories.[1][4] A thorough understanding of the reaction mechanism and careful control over the experimental parameters are paramount to achieving high yields and purity of the desired product. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers looking to employ this valuable carbon-carbon bond-forming reaction in their synthetic endeavors.

References

  • Wikipedia. Barbier reaction. [Link]

  • NROChemistry. Barbier Reaction: Mechanism & Examples. [Link]

  • YouTube. Barbier Reaction. [Link]

  • Grokipedia. Barbier reaction. [Link]

  • PMC. The introduction of the Barbier reaction into polymer chemistry. [Link]

  • RSC Publishing. The continuous flow Barbier reaction: an improved environmental alternative to the Grignard reaction? [Link]

  • Reddit. Grignard vs Barbier Reaction : r/OrganicChemistry. [Link]

  • Bentham Science. Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Iodo-1-phenylethane from Styrene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-iodo-1-phenylethane from styrene. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

The hydroiodination of styrene is a fundamental reaction that produces a valuable alkyl iodide building block, (1-iodoethyl)benzene.[1] This compound serves as a versatile intermediate in a variety of organic transformations, including nucleophilic substitutions and cross-coupling reactions.[1] The synthesis relies on the electrophilic addition of hydrogen iodide (HI) across the double bond of styrene. The regioselectivity of this reaction is governed by Markovnikov's rule, which dictates that the iodide will add to the more substituted carbon of the alkene.[2][3][4]

The Core Mechanism: Markovnikov's Rule in Action

The hydrohalogenation of an unsymmetrical alkene like styrene proceeds via a two-step mechanism.[5][6][7]

  • Protonation of the Alkene: The pi electrons of the styrene double bond act as a nucleophile, attacking the electrophilic hydrogen of hydrogen iodide (HI). This protonation can occur at either carbon of the double bond. However, protonation of the terminal carbon (CH₂) is strongly favored as it forms a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance with the adjacent phenyl group, making it much more stable than the primary carbocation that would form if the other carbon were protonated.[3][5]

  • Nucleophilic Attack by Iodide: The iodide anion (I⁻) then acts as a nucleophile and attacks the electrophilic carbocation, forming the C-I bond and yielding the final product, this compound.[6][7]

The formation of the most stable carbocation intermediate is the chemical basis for Markovnikov's rule and is the key to achieving high regioselectivity in this synthesis.[3][5]

Caption: Reaction mechanism of styrene hydroiodination.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound.

Problem 1: Low or No Conversion of Styrene

Question: I have followed the protocol, but my reaction shows very low conversion of the starting material, styrene. What could be the issue?

Answer: Low conversion is a frequent issue that can often be traced back to the quality and reactivity of the hydrogen iodide (HI).

  • Cause 1: Inactive Hydrogen Iodide.

    • Explanation: Hydrogen iodide is a strong reducing agent and can be oxidized by air to iodine (I₂) and water, which reduces the concentration of the active reagent. Aqueous solutions of HI are particularly susceptible to degradation, often indicated by a dark brown or yellow color due to the formation of I₂.

    • Solution: Use a fresh, colorless, or recently distilled solution of hydroiodic acid. If the solution is colored, it can often be purified by distilling it or by washing with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the I₂ before use. Alternatively, HI can be generated in situ.

  • Cause 2: Insufficient Reaction Temperature.

    • Explanation: While the reaction is typically exothermic, it still requires sufficient activation energy to proceed at a reasonable rate.[8] Running the reaction at too low a temperature can lead to very slow kinetics.

    • Solution: Monitor the reaction temperature. A gentle increase in temperature may be necessary to initiate the reaction.[9] However, be cautious, as excessive heat can promote side reactions.[10][11]

  • Cause 3: Inappropriate Solvent.

    • Explanation: The solvent choice can impact the solubility of reagents and the stability of the carbocation intermediate.

    • Solution: While the reaction is often performed neat or with a minimal amount of solvent, non-polar aprotic solvents like dichloromethane or diethyl ether can be used. Ensure that the solvent is dry, as water can compete with the iodide ion as a nucleophile, leading to the formation of 1-phenylethanol as a byproduct.[12]

Problem 2: Formation of Significant Side Products

Question: My reaction yields the desired product, but I am also observing significant impurities. How can I improve the selectivity?

Answer: The formation of side products is typically due to competing reaction pathways. The primary culprits are polymerization and the formation of the anti-Markovnikov isomer.

  • Cause 1: Styrene Polymerization.

    • Explanation: The benzylic carbocation intermediate is not only a target for the iodide nucleophile but can also be attacked by another molecule of styrene, initiating cationic polymerization. This is especially prevalent in the presence of strong acids and at higher temperatures.

    • Solution:

      • Control Temperature: Keep the reaction temperature as low as feasible while still allowing for a reasonable reaction rate. Running the reaction at 0 °C or even lower can significantly suppress polymerization.

      • Control Reagent Addition: Add the hydrogen iodide source slowly to the styrene solution. This maintains a low instantaneous concentration of the carbocation, reducing the likelihood of polymerization.

      • Use a Radical Inhibitor: Although the primary mechanism is ionic, adding a small amount of a radical inhibitor like hydroquinone can sometimes help prevent unwanted side reactions.

  • Cause 2: Formation of 2-Iodo-1-phenylethane (Anti-Markovnikov Product).

    • Explanation: While Markovnikov's rule predicts the formation of this compound, trace amounts of the anti-Markovnikov product can form.[5] This can occur via a radical mechanism, which can be initiated by peroxides or light.[13]

    • Solution:

      • Exclude Peroxides: Ensure that the styrene and any solvents used are free of peroxids.

      • Protect from Light: Run the reaction in a flask protected from light (e.g., wrapped in aluminum foil) to prevent photochemical radical initiation.

Problem 3: Product Decomposition During Workup or Storage

Question: I successfully synthesized the product, but it turned dark upon purification or storage, and the yield decreased. Why is this happening?

Answer: this compound, like many alkyl iodides, is sensitive to light and heat and can decompose over time.

  • Explanation: The carbon-iodine bond is relatively weak and can undergo homolytic cleavage when exposed to light or heat, generating radicals that can lead to decomposition. The product can also undergo elimination of HI to reform styrene, particularly in the presence of bases or heat.

  • Solution:

    • Prompt and Mild Workup: After the reaction is complete, proceed with the workup immediately. Wash the reaction mixture with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted HI and I₂.[14] Follow this with a brine wash to help remove water.[14]

    • Avoid High Temperatures: If distillation is used for purification, perform it under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal decomposition.[14]

    • Proper Storage: Store the purified product in an amber vial or a flask wrapped in foil to protect it from light.[14] Store it in a refrigerator or freezer to minimize decomposition. Adding a small piece of copper wire can also help stabilize the product by scavenging trace amounts of HI that may form.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and handle hydrogen iodide (HI) for this reaction? A1: The most reliable method is to use a fresh, commercially available stabilized solution of HI in water. If generating it in situ, a common method is the reaction of an iodide salt (like KI or NaI) with a strong, non-oxidizing acid like phosphoric acid (H₃PO₄). Using oxidizing acids like sulfuric or nitric acid should be avoided as they will oxidize the iodide to iodine.

Q2: How can I effectively monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is an excellent method. Use a non-polar eluent system (e.g., hexane or a low percentage of ethyl acetate in hexane). Styrene will have a high Rf value, while the more polar product, this compound, will have a lower Rf. The disappearance of the styrene spot indicates the reaction is nearing completion. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[15]

Q3: What is the recommended procedure for purifying the final product? A3: After an aqueous workup to remove acidic impurities and excess iodine, the crude product can be purified by flash column chromatography on silica gel or by vacuum distillation.

  • Column Chromatography: Use a non-polar eluent like hexane or a gradient of ethyl acetate in hexane.[1]

  • Vacuum Distillation: This is effective for larger scales but must be done carefully to avoid thermal decomposition.[14] The boiling point of this compound is approximately 75-80 °C at 2 Torr.[16]

Q4: What are the critical safety precautions for this synthesis? A4:

  • Hydrogen Iodide: HI is a corrosive and toxic gas/solution. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Styrene: Styrene is flammable and an irritant. Avoid inhalation and skin contact.

  • Pressure: If generating HI gas in situ, ensure the setup is not sealed to avoid pressure buildup.

Optimization Strategies Summary

ParameterRecommendationRationale
HI Source Use fresh, colorless, or in situ generated HI.Old HI solutions contain I₂ and water, which reduce reactivity and can lead to byproducts.
Temperature Maintain low temperatures (e.g., 0 °C).Minimizes styrene polymerization and other side reactions.[9]
Reagent Addition Add HI source slowly to the styrene.Keeps the concentration of the reactive carbocation intermediate low, suppressing polymerization.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., N₂ or Ar).Prevents air oxidation of HI to I₂.
Light Exposure Protect the reaction from light.Prevents radical-mediated side reactions, including the formation of the anti-Markovnikov product.[14]
Solvent Use a dry, non-polar, aprotic solvent if needed.Ensures good solubility and prevents the formation of alcohol byproducts from reaction with water.[17]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product Setup Setup: Dry flask with stir bar under inert atmosphere Reagents Reagents: Styrene (peroxide-free), Fresh HI source Setup->Reagents Cool Cool flask to 0 °C Reagents->Cool Add Slowly add HI to styrene Cool->Add Stir Stir at 0 °C Add->Stir Monitor Monitor by TLC until styrene is consumed Stir->Monitor Quench Quench with cold Na₂S₂O₃ (aq) Monitor->Quench Extract Extract with organic solvent (e.g., Ether) Quench->Extract Wash Wash with brine Extract->Wash Dry Dry organic layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by vacuum distillation or column chromatography Concentrate->Purify Characterize Characterize (NMR, GC-MS) Purify->Characterize Store Store under N₂ in the dark at low temperature Characterize->Store

Caption: General workflow for this compound synthesis.

References

Minimizing elimination byproducts in 1-Iodo-1-phenylethane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 1-iodo-1-phenylethane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of substitution and elimination pathways, with a core focus on minimizing the formation of the common byproduct, styrene. Here, we synthesize mechanistic principles with practical, field-proven troubleshooting strategies to enhance your reaction yields and product purity.

Understanding the Core Challenge: Substitution vs. Elimination

This compound is a secondary benzylic halide. This structure is unique because it can undergo all four major nucleophilic substitution and elimination reactions: SN1, SN2, E1, and E2. The benzylic position can stabilize a carbocation, making unimolecular pathways (SN1/E1) possible, while its secondary nature does not completely preclude bimolecular reactions (SN2/E2).[1][2] The key to a successful synthesis is to carefully select conditions that favor the desired substitution pathway over the competing elimination pathway, which almost invariably leads to styrene.

This guide will help you diagnose and solve issues related to unwanted elimination byproducts.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently getting a high percentage of styrene in my reaction?

A: A high yield of styrene, the elimination product, is the most common issue. This typically results from one or more of the following factors:

  • High Reaction Temperature: Elimination reactions are entropically favored and generally have a higher activation energy than substitution reactions. Applying heat will almost always increase the proportion of the elimination product.[3][4]

  • Strong or Sterically Bulky Base: If your nucleophile is also a strong base (e.g., alkoxides, hydroxide), it will readily abstract a beta-hydrogen, leading to an E2 reaction.[5][6] Similarly, a bulky reagent that cannot easily access the electrophilic carbon for an SN2 attack will act as a base.[7][8]

  • Inappropriate Solvent Choice: Polar protic solvents can favor E1 pathways by stabilizing the carbocation intermediate. They can also "cage" nucleophiles via hydrogen bonding, reducing their nucleophilicity more than their basicity, which can inadvertently favor elimination.[9]

Q2: What is the best type of solvent to favor substitution over elimination?

A: To favor the SN2 pathway , a polar aprotic solvent such as DMF, DMSO, or acetone is highly recommended.[9][10] These solvents solvate the cation of your nucleophilic salt but leave the anion (the nucleophile) "naked" and highly reactive, promoting the SN2 mechanism.[9] To favor the SN1 pathway while minimizing the competing E1 reaction, use a polar protic solvent (like ethanol or water) at a low temperature .[11]

Q3: My chosen nucleophile is inherently a strong base. How can I still promote substitution?

A: This is a classic challenge. The best strategy is to lower the reaction temperature significantly. While a strong base will always have a tendency to promote E2, running the reaction at or below room temperature can kinetically favor the SN2 pathway.[12] Additionally, using a polar aprotic solvent can enhance nucleophilicity, which may help the SN2 reaction outcompete the E2 pathway.[10]

Q4: How does the iodide leaving group affect the reaction?

A: Iodide is an excellent leaving group because it is the conjugate base of a strong acid (HI), making it very stable on its own.[13][14][15] A good leaving group is essential for all four reaction pathways (SN1, SN2, E1, E2) because its departure is involved in the rate-determining step of the unimolecular pathways and occurs simultaneously with nucleophilic attack or proton abstraction in the bimolecular pathways.[16][17][18] While this makes your substrate highly reactive, it also means that both substitution and elimination can occur readily, making control of other reaction parameters even more critical.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to identifying and resolving specific experimental issues.

Problem: Excessive Elimination Product (Styrene) Formation

The formation of styrene is a clear indicator that elimination is outcompeting substitution. Let's diagnose the cause.

G start High Styrene Yield Detected q1 Is your Nucleophile also a Strong Base? (e.g., RO⁻, HO⁻, R₂N⁻) start->q1 q2 Is your Nucleophile Sterically Bulky? (e.g., t-BuOK) q1->q2 No sol1 Solution: Use a good nucleophile that is a weak base (e.g., N₃⁻, I⁻, Br⁻, CN⁻, RS⁻) q1->sol1 Yes q3 Is the Reaction Temperature Elevated? q2->q3 No sol2 Solution: Use a less hindered base if possible. Bulky bases strongly favor E2. q2->sol2 Yes q4 What is your Solvent Type? q3->q4 No sol3 Solution: Lower the temperature. Run at or below room temperature. q3->sol3 Yes sol4a Protic Solvent Issue: Favors SN1/E1. Can increase E/S ratio. Switch to Polar Aprotic for SN2. q4->sol4a Polar Protic sol4b Aprotic Solvent: Good for SN2. If E2 still dominates, focus on Base Strength and Temperature. q4->sol4b Polar Aprotic

Caption: Troubleshooting flowchart for high elimination.

1. Re-evaluate Your Nucleophile/Base System

The character of your nucleophile is the most critical factor in determining the reaction pathway.[19][20]

  • Causality: Strong bases are kinetically fast at abstracting the relatively exposed beta-protons on this compound, driving the E2 mechanism. Good nucleophiles that are weak bases, however, have a higher propensity to attack the electrophilic carbon, favoring the SN2 mechanism.[5][21] Sterically hindered reagents, even if they are strong nucleophiles, will preferentially act as bases because the beta-protons are more accessible than the sterically shielded carbon center.[22]

  • Self-Validating Protocol:

    • Assess Basicity: Compare the pKa of the conjugate acid of your nucleophile. A high pKa (>12) suggests the nucleophile is a strong enough base to cause significant E2 elimination.[12]

    • Select a Weaker Base: If substitution is the goal, switch to a nucleophile that is known to be a weak base.

    • Use Bulky Bases for Intentional Elimination: Conversely, if elimination is desired, a bulky base like potassium tert-butoxide (t-BuOK) is an excellent choice to maximize the E2 product.[8][23]

Table 1: Comparison of Common Reagents

Reagent (Anion)ClassificationPredominant Mechanism w/ 2° Halide
I⁻, Br⁻, RS⁻, N₃⁻, CN⁻Good Nucleophile, Weak BaseSN2
H₂O, ROHWeak Nucleophile, Weak BaseSN1/E1 (competing)
HO⁻, MeO⁻, EtO⁻Strong Nucleophile, Strong BaseSN2/E2 (competing)
t-BuOK, LDA, DBUWeak Nucleophile, Strong/Bulky BaseE2

2. Optimize Reaction Temperature

  • Causality: Elimination reactions result in an increase in the number of molecules in the system (one reactant molecule becomes three product molecules: alkene, leaving group, and protonated base), leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative, thus favoring the elimination pathway.[3][4]

  • Self-Validating Protocol:

    • Establish a Baseline: Run the reaction at room temperature (e.g., 25 °C) and analyze the product ratio.

    • Implement Cooling: If elimination is still significant, cool the reaction to 0 °C or below.

    • Avoid Heat: Never apply heat unless E1 or E2 is the desired outcome.[3][11]

3. Select the Appropriate Solvent

The solvent plays a crucial role in stabilizing intermediates and modulating the reactivity of the nucleophile.[9][24]

  • Causality:

    • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents excel at stabilizing ions. They stabilize the carbocation and leaving group in SN1/E1 pathways. However, they also form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate, thus reducing its nucleophilicity and favoring elimination over substitution.[9][10]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents do not have acidic protons and cannot hydrogen bond with the nucleophile. They solvate the counter-ion (cation) but leave the nucleophile anion highly reactive, significantly accelerating the SN2 reaction.[9][25]

  • Self-Validating Protocol:

    • For SN2 Reactions: Always choose a polar aprotic solvent. This is the most reliable way to promote a bimolecular substitution.

    • For SN1 Reactions: Use a polar protic solvent, but be prepared for a competing E1 reaction, especially if the temperature is not kept low.

Table 2: Properties of Common Solvents

SolventTypeDielectric Constant (Polarity)Favors
Water (H₂O)Polar Protic80.1SN1, E1
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7SN2, E2
Acetonitrile (MeCN)Polar Aprotic37.5SN2, E2
Dimethylformamide (DMF)Polar Aprotic36.7SN2, E2
Methanol (MeOH)Polar Protic32.7SN1, E1
AcetonePolar Aprotic20.7SN2, E2
Tetrahydrofuran (THF)Polar Aprotic (borderline)7.6SN2, E2

Optimized Experimental Protocol Example: Maximizing SN2 Product

This protocol is designed to favor the SN2 pathway by carefully controlling the key reaction variables.

Objective: To synthesize 1-azido-1-phenylethane from this compound with minimal formation of styrene.

G sub This compound (Substrate) mix Reaction Mixture sub->mix nuc Sodium Azide (NaN₃) (Good Nucleophile, Weak Base) nuc->mix sol DMF (Polar Aprotic Solvent) sol->mix temp 25°C (Low Temperature) temp->mix prod 1-Azido-1-phenylethane (Major Product) mix->prod SN2 Pathway Favored side_prod Styrene (Minor Byproduct) mix->side_prod E2 Pathway Minimized

Caption: Workflow for maximizing SN2 product.

Methodology:

  • Reagent Selection:

    • Substrate: this compound.

    • Nucleophile: Sodium azide (NaN₃). Azide is an excellent nucleophile but a very weak base (pKa of its conjugate acid, HN₃, is ~4.6), making it ideal for suppressing E2 elimination.[10]

    • Solvent: Anhydrous dimethylformamide (DMF). A polar aprotic solvent to maximize the nucleophilicity of the azide anion.[9]

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

    • Dissolve the substrate in anhydrous DMF.

    • Add sodium azide (1.2 eq). A slight excess ensures the reaction goes to completion.

  • Temperature Control:

    • Maintain the reaction mixture at room temperature (20-25 °C) using a water bath. Do not heat the reaction.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by pouring the mixture into cold water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Validation:

    • Analyze the crude product by ¹H NMR or GC-MS to determine the ratio of the desired substitution product (1-azido-1-phenylethane) to the elimination byproduct (styrene). Under these conditions, the substitution product should be overwhelmingly major.

By rigorously controlling the nucleophile, solvent, and temperature, you can effectively steer the reaction of this compound away from elimination and towards the desired substitution product.

References

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions . Chemistry Steps. [Link]

  • Identifying Where Substitution and Elimination Reactions Happen . Master Organic Chemistry. [Link]

  • Comparison and Competition Between SN1, SN2, E1 and E2 . Chemistry LibreTexts. [Link]

  • What Makes A Good Leaving Group . Master Organic Chemistry. [Link]

  • Nucleophilic substitution and elimination reactions . Chemistry LibreTexts. [Link]

  • Classify Nucleophiles and Bases (strong or weak) . Organic Chemistry: How to…. [Link]

  • Deciding SN1/SN2/E1/E2 (1) - The Substrate . Master Organic Chemistry. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent . Master Organic Chemistry. [Link]

  • Distinguishing Between Substitution & Elimination Reactions . Chad's Prep®. [Link]

  • A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2 . Chemistry LibreTexts. [Link]

  • Nucleophile and Base Analysis for Substitution and Elimination Reactions . Leah4sci. [Link]

  • How does solvent affect elimination reaction? . Quora. [Link]

  • Comparison and Competition Between SN1, SN2, E1 and E2 . Organic Chemistry I. [Link]

  • SN1 vs E1 and SN2 vs E2 : The Temperature . Master Organic Chemistry. [Link]

  • Leaving group . Wikipedia. [Link]

  • Structural and Solvent Effects in S N Reactions . Chemistry LibreTexts. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions . Chemistry Steps. [Link]

  • Leaving Groups in Substitution and Elimination Reactions . Leah4sci. [Link]

  • Nucleophile And Base Analysis (vid 2 of 2) for Substitution and Elimination Reactions . Leah4sci. [Link]

  • Comparing Substitution and Elimination Reactions . Chemistry LibreTexts. [Link]

  • SN1 vs SN2 Reactions: What Is Steric Hindrance? . Chemistry Hall. [Link]

  • SN1 SN2 E1 E2 Decision (5)- The role of temperature . YouTube. [Link]

  • Choosing between e1, e2 sn1, and sn2 reactions . Reddit. [Link]

  • How to understand substitution and elimination reactions in alkyl halides . Quora. [Link]

  • SN1, SN2, E1, E2: How to Choose the Mechanism . OrgoSolver. [Link]

  • Substitution or Elimination ? . University of Calgary. [Link]

  • SN1 SN2 E1 E2 – How to Choose the Mechanism . Chemistry Steps. [Link]

  • Elimination reactions . Organic Chemistry 1: An open textbook. [Link]

  • Substitution and elimination reactions . Khan Academy. [Link]

  • Factors Influencing the Elimination Mechanism . Chemistry LibreTexts. [Link]

  • Alkyl Halides - Elimination Reactions . Free In-Depth Study Guide. [Link]

  • How do you tell whether it's going to be a substitution or elimination reaction? . Reddit. [Link]

  • Elimination Reactions of Alkyl Halides . MSU chemistry. [Link]

  • SN1 SN2 E1 E2 Reaction Mechanism - Test Review . YouTube. [Link]

  • Introduction to Elimination Reactions: The Key Pattern . Master Organic Chemistry. [Link]

  • Alkyl Halide Reaction Map And Summary . Master Organic Chemistry. [Link]

  • SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! . YouTube. [Link]

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Technical Support Center: Column Chromatography Purification of 1-Iodo-1-phenylethane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals purifying 1-Iodo-1-phenylethane. As a reactive benzylic iodide, this compound presents unique challenges, primarily its propensity for decomposition on standard silica gel. This document offers troubleshooting strategies and detailed protocols to ensure successful purification with high yield and purity.

Section 1: Pre-Chromatography Checklist & Preparation

Proper planning is essential for the successful purification of sensitive compounds. This section addresses the critical preliminary steps and considerations.

Q1: What are the critical properties of this compound I should know before purification?

Answer: Understanding the molecule's reactivity is paramount. This compound is a benzylic iodide, which makes it a versatile synthetic intermediate but also susceptible to degradation.[1]

  • Acid Sensitivity: The C-I bond is labile, especially in the presence of protic acids or Lewis acids (like the silanol groups on silica gel). This can lead to elimination reactions, forming styrene, or substitution reactions if nucleophiles are present.[1][2]

  • Light and Heat Sensitivity: Like many alkyl iodides, this compound can decompose upon exposure to light and elevated temperatures.[1][3] This degradation often releases free iodine (I₂), which imparts a characteristic pink or brownish color to the sample.[3]

  • Physical Properties: It has a molecular weight of approximately 232.06 g/mol and a boiling point of 75-80°C at 2 Torr, making it amenable to solvent removal under reduced pressure at low temperatures.[4][5]

Q2: How do I choose the right stationary phase? Is standard silica gel acceptable?

Answer: Standard silica gel is acidic and can promote the degradation of this compound.[6][7] Therefore, it is often necessary to use a modified or alternative stationary phase.

  • Deactivated Silica Gel: This is the most common and effective approach. The acidic silanol groups on the silica surface are neutralized by pre-treating the silica with a basic solution, typically containing triethylamine.[8] This minimizes on-column decomposition.

  • Alumina (Neutral or Basic): Alumina is another polar stationary phase that can be used. For this compound, neutral or basic alumina is recommended to avoid acid-catalyzed degradation.

  • Florisil: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be a suitable alternative for sensitive compounds.[6]

For most applications, deactivating silica gel provides a good balance of separation efficiency and compound stability.

Q3: How do I determine the optimal mobile phase (eluent)?

Answer: The optimal mobile phase (eluent) is determined by Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the this compound has a Retention Factor (Rf) of approximately 0.2-0.4 .[9] This Rf value typically provides the best separation from impurities.

  • Start with a Low-Polarity System: Since this compound is a relatively non-polar molecule, begin with a high percentage of a non-polar solvent like hexane.

  • Gradually Increase Polarity: Add a more polar solvent, such as ethyl acetate or dichloromethane, in small increments until the target Rf is achieved.

  • Test Multiple Systems: Sometimes, changing the solvent components while maintaining similar polarity (e.g., switching from hexane/ethyl acetate to hexane/dichloromethane) can significantly alter the selectivity and improve the separation of closely related impurities.[9]

Solvent System Typical Starting Ratio (v/v) Comments
Hexane / Ethyl Acetate98:2 to 90:10A common starting point. Good for resolving a wide range of polarities.
Hexane / Dichloromethane95:5 to 80:20Offers different selectivity compared to ethyl acetate. Useful if separation is poor in hexane/EtOAc.
Q4: My compound shows a streak or a new spot on the TLC plate after spotting. What should I do?

Answer: This is a strong indicator that your compound is decomposing on the silica gel plate.[6] This is a critical warning sign that running a column on standard silica gel will result in low or zero yield. To confirm this, you should perform a 2D TLC stability test.[2][10] If decomposition is confirmed, you must use a deactivated stationary phase for your column.

Section 2: Step-by-Step Experimental Protocols

These protocols provide detailed methodologies for key stages of the purification process.

Protocol 1: Stability Test using 2D Thin-Layer Chromatography (TLC)

This test definitively determines if your compound is stable on the chosen stationary phase.[2]

  • Obtain a square TLC plate (e.g., 5x5 cm).

  • In one corner, about 1 cm from the edges, apply a small, concentrated spot of your crude material.

  • Place the plate in a developing chamber with your chosen eluent. Allow the solvent to run to the top.

  • Remove the plate and mark the solvent front. Dry the plate completely in a fume hood for 5-10 minutes.

  • Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.

  • Place the plate back into the chamber with the same eluent and run the chromatogram again.

  • Visualize the plate (e.g., under a UV lamp).

    • Stable Compound: The spot(s) will be on the diagonal line.

    • Unstable Compound: You will see new spots that are off the diagonal, indicating that the compound degraded during its time on the plate.

Protocol 2: Deactivation of Silica Gel

This procedure neutralizes the acidic sites on silica gel, preventing degradation of acid-sensitive compounds.[8]

  • Prepare your eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Add 1-2% triethylamine (Et₃N) by volume to the eluent mixture.

  • Pack your column with silica gel using this Et₃N-containing solvent (see Protocol 3).

  • Once packed, flush the column with at least one full column volume of this solvent mixture.

  • You can then proceed to run the column using either the eluent containing triethylamine or your original eluent without it. The silica is now sufficiently deactivated.[8]

Protocol 3: Column Packing and Sample Loading

Proper packing and loading are crucial for achieving good separation.[11]

  • Prepare a slurry of silica gel in your starting eluent.

  • Pour the slurry into your column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[12]

  • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Dissolve your crude sample in a minimum amount of the eluent.

  • Carefully pipette the sample solution onto the top of the silica bed, avoiding disturbance of the surface.

  • Drain the sample solution into the silica, then carefully add a small amount of fresh eluent to wash the sides and ensure the entire sample is loaded onto the column.

  • Carefully add a protective layer of sand on top of the silica, then fill the column with eluent.

This method is highly recommended for preventing band broadening and improving resolution.[6][10]

  • Dissolve your crude sample in a suitable, low-boiling-point solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 times the mass of your crude sample) to the solution.

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Pack the column with silica gel via the wet slurry method as described above.

  • Carefully add your sample-impregnated silica powder to the top of the packed column.

  • Add a protective layer of sand, then fill the column with eluent.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Issue: Discoloration & Purity

Q5: The purified fractions containing my product are pink/brown. Why, and how do I fix it? Answer: This color is due to the presence of dissolved elemental iodine (I₂), which forms from the decomposition of this compound.[3] This indicates that some degradation occurred either before or during the column.

  • Cause: Exposure to light, heat, or residual acidity on the column.

  • Solution: After combining the pure fractions, wash the organic solution with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[3] The thiosulfate reduces the colored I₂ to colorless iodide ions (I⁻). Repeat the wash until the organic layer is colorless. Then, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

Issue: Separation & Elution Problems

Q6: My compound is not coming off the column. Answer: This can happen for two primary reasons.

  • Cause 1: Eluent is not polar enough. Your compound has a strong affinity for the stationary phase and the mobile phase is too weak to move it down the column.

    • Solution: Gradually increase the polarity of your eluent. If you started with 98:2 hexane:ethyl acetate, try moving to 95:5, then 90:10, and so on. This is known as a gradient elution.[8]

  • Cause 2: On-column decomposition. The compound may have completely degraded and is now irreversibly stuck to the silica.

    • Solution: Test your crude material for stability using 2D TLC (Protocol 1).[6] If it is unstable, you must use a deactivated stationary phase for any future attempts.

Q7: My compound is eluting immediately with the solvent front. Answer: Your eluent is too polar. The compound has very little affinity for the stationary phase and is being washed straight through the column, resulting in no separation from non-polar impurities.

  • Solution: Decrease the polarity of your eluent. Use a higher percentage of the non-polar solvent (e.g., switch from 90:10 to 98:2 hexane:ethyl acetate).

Q8: The product and impurities are eluting together (poor resolution). How can I improve this? Answer: Poor resolution is a common challenge that can be addressed with several strategies.

  • Optimize the Flow Rate: Running the column too fast does not allow for proper equilibration between the stationary and mobile phases, while running it too slow can lead to band broadening due to diffusion.[10] There is an optimal flow rate for every column.

  • Use a Gradient Elution: Start with a low-polarity eluent to separate non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[8]

  • Change Solvent System: As mentioned in Q3, switching from ethyl acetate to dichloromethane (or vice versa) can alter selectivity and may separate the co-eluting compounds.[9]

  • Improve Column Geometry: Use a longer, thinner column for difficult separations. This increases the amount of stationary phase and the number of theoretical plates, enhancing separation.

Issue: Low Yield

Q10: My final yield is very low after the column. Where did my product go? Answer: Assuming no mechanical losses (e.g., spills), low yield is almost always due to on-column decomposition.

  • Cause: The acidic nature of standard silica gel is the most likely culprit, leading to elimination or other side reactions.[2][6]

  • Solution:

    • Confirm Stability: Perform a 2D TLC test (Protocol 1) on your crude material.

    • Deactivate the Stationary Phase: Always use deactivated silica gel (Protocol 2) or an alternative like neutral alumina for this compound.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance so you can run the column efficiently.

Section 4: Data & Visualization

Visual aids can help in decision-making during the purification process.

Diagram 1: Troubleshooting Workflow for Poor Separation

start Poor Separation (Overlapping Bands) check_rf Is product Rf ~0.2-0.4 and well-separated on TLC? start->check_rf cause1 Problem: Incorrect Eluent check_rf->cause1 No check_loading Was the sample band narrow at the start? check_rf->check_loading Yes sol1 Solution: Adjust eluent polarity. Try a different solvent system (e.g., Hex/DCM vs Hex/EtOAc). cause1->sol1 end_node Improved Separation sol1->end_node cause2 Problem: Poor Loading Technique or Column Overloading check_loading->cause2 No check_packing Is the column packed uniformly without cracks? check_loading->check_packing Yes sol2 Solution: Use less sample. Use dry loading method. Load sample in a smaller volume. cause2->sol2 sol2->end_node cause3 Problem: Poor Column Packing or Incorrect Flow Rate check_packing->cause3 No check_packing->end_node Yes, problem solved. sol3 Solution: Repack column carefully. Adjust flow rate (not too fast/slow). Use a longer column. cause3->sol3 sol3->end_node

Caption: Troubleshooting workflow for poor separation issues.

Diagram 2: Decision Tree for Sample Loading Method

start Choose Sample Loading Method decision Is the crude sample fully soluble in a minimal amount of the starting eluent? start->decision wet_load Use Wet Loading Protocol decision->wet_load Yes dry_load Use Dry Loading Protocol (Recommended) decision->dry_load No / Poorly Soluble wet_desc Dissolve sample in eluent and load directly onto the column. wet_load->wet_desc dry_desc Adsorb sample onto silica, evaporate solvent, and load the resulting powder. dry_load->dry_desc

Sources

Technical Support Center: Synthesis of (1-Iodoethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-iodoethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and impurities encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, in-depth solutions based on established chemical principles to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing (1-iodoethyl)benzene?

A1: The two most prevalent laboratory-scale methods for the synthesis of (1-iodoethyl)benzene are:

  • Hydroiodination of Styrene: This is an electrophilic addition reaction where hydrogen iodide (HI) is added across the double bond of styrene.

  • Side-Chain Iodination of Ethylbenzene: This method involves the direct iodination of the benzylic position of ethylbenzene, typically through a free-radical pathway.

Q2: Why is my yield of (1-iodoethyl)benzene consistently low?

A2: Low yields can stem from several factors, primarily the inherent instability of the product and reaction equilibrium. (1-Iodoethyl)benzene is susceptible to elimination of HI to regenerate styrene, especially at elevated temperatures or in the presence of bases. For syntheses involving the iodination of ethylbenzene, the reaction can be reversible, and the hydrogen iodide (HI) byproduct can reduce the product back to the starting material.

Q3: My final product is a dark brown or purple oil. What is the cause of this discoloration?

A3: The discoloration is almost always due to the presence of elemental iodine (I₂). This can result from the oxidation of hydrogen iodide (HI) or the decomposition of organoiodine compounds, often accelerated by light and air.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section provides a detailed breakdown of common impurities, their origins, and strategies to minimize their formation.

Synthesis Route 1: Hydroiodination of Styrene

The reaction of styrene with hydrogen iodide is a classic example of an electrophilic addition following Markovnikov's rule, which predicts the formation of the more stable benzylic carbocation intermediate.[1][2]

hydroiodination Styrene Styrene Carbocation 1-Phenylethyl Cation (Benzylic Carbocation) Styrene->Carbocation + H⁺ Anti_Product (2-Iodoethyl)benzene (Anti-Markovnikov Product) Styrene->Anti_Product Anti-Markovnikov Pathway (minor) HI HI Iodide I⁻ Product (1-Iodoethyl)benzene (Markovnikov Product) Carbocation->Product + I⁻

Caption: Hydroiodination of Styrene to (1-Iodoethyl)benzene.

ImpurityFormation MechanismTroubleshooting and Prevention
(2-Iodoethyl)benzene This is the anti-Markovnikov addition product. While the Markovnikov pathway is electronically favored due to the stability of the benzylic carbocation, trace amounts of the anti-Markovnikov product can form, particularly if radical mechanisms are initiated (though less common for HI than for HBr).[1][3]Ensure the reaction is performed in the dark and in the absence of radical initiators. Use of purified reagents can minimize side reactions.
Styrene (Unreacted) Incomplete reaction or decomposition of the product. (1-Iodoethyl)benzene can readily undergo E1 or E2 elimination to regenerate styrene, especially upon heating or exposure to basic conditions during workup.[4][5]Monitor the reaction progress by TLC or GC to ensure completion. Avoid excessive heating. During workup, use neutral or slightly acidic washes and avoid strong bases.
Di(1-phenylethyl) ether If the HI reagent contains water, or if the reaction is performed in a protic solvent, the benzylic carbocation intermediate can be trapped by an alcohol or water molecule, leading to the corresponding alcohol, which can then react with another carbocation to form an ether.Use anhydrous HI and solvents. Commercially available solutions of HI in acetic acid are often a good choice.
Polystyrene The acidic reaction conditions can catalyze the polymerization of styrene, especially if the reaction temperature is not controlled.Maintain a low reaction temperature (e.g., 0 °C) and introduce the HI gas or solution slowly to a solution of styrene.
Synthesis Route 2: Side-Chain Iodination of Ethylbenzene

This method typically employs a radical initiator to facilitate the abstraction of a benzylic hydrogen, which is favored due to the resonance stabilization of the resulting benzylic radical.

radical_iodination Ethylbenzene Ethylbenzene Benzylic_Radical 1-Phenylethyl Radical (Resonance Stabilized) Ethylbenzene->Benzylic_Radical H abstraction Iodinating_Agent Iodinating Agent (e.g., NIS, I₂) Product (1-Iodoethyl)benzene Initiator Initiator (e.g., Light, AIBN) Benzylic_Radical->Product + I• Overiodination Di-iodinated Products Product->Overiodination Further Iodination

Caption: Radical Side-Chain Iodination of Ethylbenzene.

ImpurityFormation MechanismTroubleshooting and Prevention
(2-Iodoethyl)benzene While radical abstraction of the benzylic hydrogen is highly favored, non-selective abstraction of a hydrogen from the methyl group can occur, leading to the primary iodide. This is generally a minor product with iodine due to its lower reactivity compared to chlorine or bromine.[6]Use of a selective iodinating agent like N-Iodosuccinimide (NIS) can improve selectivity for the benzylic position.[7]
Di- and Poly-iodinated Ethylbenzene Over-iodination can occur if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long.Use a stoichiometric amount of the iodinating agent relative to ethylbenzene. Monitor the reaction closely and stop it once the starting material is consumed.
Ring-Iodinated Ethylbenzenes If Lewis or Brønsted acids are present, electrophilic aromatic substitution on the benzene ring can compete with the desired side-chain iodination.Ensure that the reaction conditions are strictly non-acidic. If using an iodinating agent like I₂, avoid acidic catalysts.
Acetophenone and 1-Phenylethanol Oxidation of the benzylic position is a common side reaction, especially if air (oxygen) is not excluded from the reaction. Strong oxidizing agents can convert the ethyl group to a carboxylic acid.[8]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure that the reagents are free from oxidizing contaminants.
Succinimide If N-Iodosuccinimide (NIS) is used as the iodinating agent, succinimide is a stoichiometric byproduct.Succinimide is generally more polar than the product and can be removed by aqueous workup or column chromatography.

Purification and Analysis

Q4: How can I effectively remove iodine from my product?

A4: A common and effective method is to wash the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with an aqueous solution of a reducing agent. A 10% solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will reduce elemental iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous phase.

Q5: What are the recommended methods for purifying the final product?

A5:

  • Aqueous Workup: As a first step, a standard aqueous workup is essential. This typically involves washing with water, a dilute solution of sodium thiosulfate (to remove iodine), and brine.

  • Distillation: (1-Iodoethyl)benzene is a liquid and can be purified by vacuum distillation. This is effective for separating it from less volatile impurities (like polymers or salts) and more volatile impurities. However, be cautious as the compound can decompose upon prolonged heating.

  • Flash Column Chromatography: For small-scale purifications or to remove isomers and other byproducts with similar boiling points, flash chromatography on silica gel is a good option. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective.

Q6: Which analytical techniques are best for assessing the purity of (1-iodoethyl)benzene?

A6:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. It can effectively separate isomers like (1-iodoethyl)benzene and (2-iodoethyl)benzene and detect the presence of starting materials.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination by integrating the signals of the product against a certified internal standard.[10][11][12]

purification_workflow Crude_Product Crude Reaction Mixture Workup Aqueous Workup (Wash with Na₂S₂O₃, H₂O, Brine) Crude_Product->Workup Organic_Layer Crude Organic Layer Workup->Organic_Layer Distillation Vacuum Distillation Organic_Layer->Distillation For large scale & boiling point differences Chromatography Flash Chromatography Organic_Layer->Chromatography For small scale & isomer separation Pure_Product Pure (1-Iodoethyl)benzene Distillation->Pure_Product Chromatography->Pure_Product Analysis Purity Analysis (GC-MS, NMR) Pure_Product->Analysis

Caption: General Purification and Analysis Workflow.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Olah, G. A., Spear, R. J., & Forsyth, D. A. (1976). Rearrangement of Ethylenebenzenium Ions to α-Phenylethyl (Styryl) Cations. Determination of the Relative Energies of the σ-Bridged Ethylenebenzenium Ion, the Open-Chain 2-Phenylethyl Cation, and the α-Styryl Cation. Journal of the American Chemical Society, 98(20), 6284–6289.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Agilent Technologies. (2016). Chemical Purity Analysis - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

  • Lumen Learning. Organic Chemistry 1: An open textbook - 8.5. Elimination reactions. [Link]

  • Master Organic Chemistry. (2013, January 22). Alkene Addition Reactions: “Regioselectivity” and “Stereoselectivity” (Syn/Anti). [Link]

  • Chemistry LibreTexts. (2021, October 10). 18.7: Side-Chain Reactions of Benzene Derivatives. [Link]

  • Organic Syntheses. n-Iodosuccinimide. [Link]

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 1-Iodo-1-phenylethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of 1-Iodo-1-phenylethane, a secondary benzylic halide. The unique steric and electronic properties of this substrate often lead to unexpected side reactions and low yields. This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the Suzuki coupling of this compound, delving into the root causes and providing actionable solutions.

Question 1: My reaction is yielding significant amounts of styrene and ethylbenzene. What is causing these side products and how can I prevent them?

Answer: The formation of styrene is a classic indicator of β-hydride elimination , a common and often frustrating side reaction when working with sp3-hybridized halides that possess β-hydrogens, such as this compound.[1][2][3] The ethylbenzene you're observing is likely a result of the subsequent reduction of the styrene byproduct under the reaction conditions.

Causality: After the oxidative addition of this compound to the Pd(0) catalyst, the resulting alkyl-palladium(II) intermediate can undergo β-hydride elimination before the desired transmetalation and reductive elimination steps can occur.[2] This process abstracts a hydrogen atom from the β-carbon (the methyl group in this case), leading to the formation of a palladium-hydride species and the release of styrene.

Troubleshooting Steps:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount in suppressing β-hydride elimination. Bulky, electron-rich ligands are known to accelerate the rate of reductive elimination relative to β-hydride elimination.[4][5]

    • Recommended Ligands: Consider using bulky biaryl phosphine ligands such as SPhos or XPhos.[6] Ligands with a large "bite angle," like dppf, can also be effective.[4]

  • Lower Reaction Temperature: β-hydride elimination is often favored at higher temperatures.[7] Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the formation of styrene.[1]

  • Choice of Base: While the base's primary role is to activate the boronic acid for transmetalation, its nature can influence side reactions.[8] Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are often preferred over stronger bases like hydroxides, which can sometimes promote elimination pathways.[1][9]

  • Consider a Nickel Catalyst: In some challenging cases of sp3-sp2 coupling, nickel catalysts have been shown to be less prone to β-hydride elimination compared to palladium.[4][10]

Question 2: My reaction is very slow or stalls completely, with a significant amount of unreacted this compound remaining. What are the likely causes?

Answer: A stalled or sluggish reaction can be attributed to several factors, ranging from catalyst deactivation to issues with reagent purity and reaction setup.

Causality: The most common culprit is the deactivation of the palladium catalyst. This can occur through the formation of palladium black (inactive palladium aggregates) due to the presence of oxygen, or through the degradation of the phosphine ligands.[7] Additionally, steric hindrance from the secondary benzylic iodide can slow down the oxidative addition step.[11][12][13]

Troubleshooting Steps:

  • Ensure a Rigorously Inert Atmosphere: Oxygen is detrimental to the active Pd(0) catalyst.[7]

    • Protocol: Thoroughly degas your solvent and reagents using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Reagent Purity:

    • This compound: Ensure your starting material is pure and free from acidic impurities which can interfere with the catalyst.

    • Boronic Acid/Ester: Boronic acids can be prone to protodeboronation, especially under harsh conditions.[5][14] Using a freshly opened bottle or a purified batch is recommended. Consider using more stable boronate esters, such as pinacol esters.[15]

  • Catalyst and Ligand Integrity:

    • Palladium Source: Use a reliable source of palladium. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.[8]

    • Phosphine Ligands: Phosphine ligands can oxidize over time. Use fresh ligands or store them under an inert atmosphere.

  • Solvent Choice: The choice of solvent can impact the solubility of your reagents and the stability of the catalytic species. Anhydrous, degassed solvents such as dioxane, THF, or toluene are commonly employed.[14][16]

Question 3: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

Answer: Homocoupling of the boronic acid (forming a biaryl from two molecules of the boronic acid) is a common side reaction in Suzuki couplings.

Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid. It can also be influenced by the choice of catalyst and reaction conditions.

Troubleshooting Steps:

  • Strictly Anaerobic Conditions: As with catalyst deactivation, rigorously excluding oxygen is the most effective way to prevent boronic acid homocoupling.

  • Ligand Choice: Bulky ligands can sterically hinder the homocoupling pathway.[5]

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Visualizing the Suzuki Coupling and a Key Side Reaction

To better understand the processes at play, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and the competing β-hydride elimination pathway.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reaction β-Hydride Elimination Side Reaction Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X PdII R-Pd(II)L_n-X OA->PdII TM Transmetalation PdII->TM R'B(OR)₂ RPdII R-Pd(II)L_n-R' TM->RPdII RE Reductive Elimination RPdII->RE RE->Pd0 R-R' PdII_side R-Pd(II)L_n-X (with β-H) Beta_Elim β-Hydride Elimination PdII_side->Beta_Elim Alkene Alkene Beta_Elim->Alkene HPdIIX H-Pd(II)L_n-X Beta_Elim->HPdIIX

Caption: The Suzuki-Miyaura catalytic cycle and the competing β-hydride elimination pathway.

Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific boronic acid partner.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₂CO₃ (2.5 equivalents, finely ground)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under a positive pressure of argon, add Pd(OAc)₂, SPhos, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

  • Reagent Addition:

    • Add the arylboronic acid and this compound to the flask.

    • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Slowly heat the reaction to 60-80 °C and monitor the progress by TLC or GC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary
ParameterRecommended Value/ConditionRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Common and reliable Pd(0) precursors.
Ligand SPhos, XPhos, or dppfBulky, electron-rich ligands to suppress β-hydride elimination.[4][6]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Weaker bases are often preferred to minimize side reactions.[1][9]
Solvent Anhydrous, degassed dioxane, THF, or tolueneAprotic solvents to avoid unwanted protic side reactions.[14][16]
Temperature Room temperature to 80 °CLower temperatures can disfavor β-hydride elimination.[1]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation and homocoupling.[7]

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Failed Suzuki Coupling with This compound Analysis Analyze Reaction Outcome (TLC, GC-MS, NMR) Start->Analysis Side_Products Major Side Products Observed? Analysis->Side_Products Styrene Styrene/Ethylbenzene Present? Side_Products->Styrene Yes No_Reaction Low Conversion/Stalled Reaction? Side_Products->No_Reaction No Homocoupling Boronic Acid Homocoupling? Styrene->Homocoupling No Beta_Elim_Troubleshoot Address β-Hydride Elimination: - Use bulky, electron-rich ligand (SPhos, XPhos) - Lower reaction temperature - Use a weaker base (K₂CO₃) Styrene->Beta_Elim_Troubleshoot Yes Homocoupling->No_Reaction No Homocoupling_Troubleshoot Address Homocoupling: - Ensure rigorous exclusion of oxygen - Use bulky ligand Homocoupling->Homocoupling_Troubleshoot Yes Stalled_Troubleshoot Address Stalled Reaction: - Ensure inert atmosphere (degas solvents) - Check reagent purity - Use fresh catalyst/ligand No_Reaction->Stalled_Troubleshoot Yes Optimize Optimize Reaction Conditions and Repeat Beta_Elim_Troubleshoot->Optimize Homocoupling_Troubleshoot->Optimize Stalled_Troubleshoot->Optimize

Caption: A logical workflow for troubleshooting failed Suzuki couplings of this compound.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • De Filippis, A. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Couturier, M., et al. (2009). Why Is the Suzuki−Miyaura Cross-Coupling of sp3 Carbons in α-Bromo Sulfoxide Systems Fast and Stereoselective? A DFT Study on the Mechanism. The Journal of Organic Chemistry. [Link]

  • Malik, I., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules. [Link]

  • Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of Organic Chemistry. [Link]

  • Netherton, M. R., et al. (2001). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society. [Link]

  • Thomas, A. A., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Fereidoonnezhad, M., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Tidmore, J. K., et al. (2015). Suzuki-Miyaura Cross-Coupling Reactions of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters. [Link]

  • Daugulis, O., et al. (2015). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst. [Link]

  • Zhang, L., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Molander, G. A., & Elia, M. D. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]

  • WordPress. (2025, December 17). Use of Base Metals in Suzuki Coupling. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Li, C., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Organic & Biomolecular Chemistry. [Link]

  • ElectronicsAndBooks. (n.d.). Palladium catalyzed ligand-free Suzuki cross-coupling reactions of benzylic halides with aryl boronic acids under mild condition. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Yin, J., & Rainka, M. P. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry. [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

Sources

Technical Support Center: Work-up Procedures for Reactions Involving 1-Iodo-1-phenylethane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting protocols for researchers, scientists, and drug development professionals working with 1-iodo-1-phenylethane. This benzylic iodide is a valuable synthetic intermediate, but its reactivity and potential for instability require careful handling during reaction work-up to ensure high yield and purity.[1] This document is structured to address common questions and critical challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as (1-iodoethyl)benzene, is an alkyl iodide with the molecular formula C₈H₉I.[1][2] Its structure features an iodine atom on a benzylic carbon, which makes it a versatile electrophile. The C-I bond is relatively weak, and the iodide ion is an excellent leaving group, making the compound highly reactive.[3] It is a key precursor in various synthetic transformations, including:

  • Nucleophilic Substitution Reactions: The iodine is readily displaced by a wide range of nucleophiles.[1][4][5]

  • Cross-Coupling Reactions: It participates in transition metal-catalyzed reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds.[1]

  • Elimination Reactions: Under certain conditions, it can undergo elimination to form styrene.[1]

  • Grignard Reagent Formation: While less common than using the corresponding bromide or chloride, it can be used to form a Grignard reagent.[6]

PropertyValue
CAS Number 10604-60-1[1][2]
Molecular Weight 232.06 g/mol [1][2]
Boiling Point ~220.6 °C @ 760 mmHg; 75-80 °C @ 2 Torr[1][7]
Density ~1.636 g/cm³[1]

Q2: How should this compound be handled and stored to prevent decomposition?

This compound's utility is matched by its instability. Decomposition can be initiated by light, heat, and trace impurities like protic acids.[1]

  • Light Sensitivity: Like many alkyl iodides, it is light-sensitive and can liberate free iodine (I₂), which imparts a pink or brown color.[8] It should be stored in amber bottles or flasks wrapped in aluminum foil.[8]

  • Thermal Lability: Avoid excessive heat, as this can promote both decomposition and elimination reactions.[1][8]

  • Storage Conditions: For long-term stability, store at 2–8°C under an inert atmosphere such as argon or nitrogen.[1]

Q3: What are the characteristic spectroscopic signals for this compound?

Confirming the identity and purity of your material is critical.

  • ¹H NMR: The most diagnostic signal is the methine proton (CH-I), which appears as a quartet around δ 4.8-5.2 ppm. The methyl group (CH₃) typically appears as a doublet.[1]

  • ¹³C NMR: The carbon atom bonded to iodine (C-I) gives a signal at approximately 25 ppm.[1]

Troubleshooting Guide: Post-Reaction Work-up & Purification

This section addresses specific problems that may arise after a reaction involving this compound is deemed complete.

Issue 1: The crude product or organic layer is colored (pink, brown, or purple).

Question: After quenching my reaction, the organic layer has a distinct pinkish-brown color. What causes this and how can I remove it?

Answer: This coloration is almost always due to the presence of elemental iodine (I₂), which forms from the decomposition of the alkyl iodide.[8] This can happen during the reaction or work-up. Fortunately, it is easily removed by washing the organic layer with a mild aqueous reducing agent.

Solution: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[8][9] These reagents reduce the colored iodine (I₂) to colorless iodide ions (I⁻), which are then extracted into the aqueous phase.

Protocol 1: Standard Aqueous Work-up with Thiosulfate Wash
  • Transfer: Transfer the entire crude reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetone), dilute the mixture with a water-immiscible organic solvent like diethyl ether or ethyl acetate and add water.[8][10]

  • Thiosulfate Wash: Add a 10% aqueous solution of sodium thiosulfate. Stopper the funnel, shake gently, and vent frequently to release any pressure. Continue washing until the organic layer is colorless.[8] One or two washes are typically sufficient.

  • Aqueous Wash: Discard the aqueous layer. Wash the organic layer with water to remove residual thiosulfate salts.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This step removes the bulk of dissolved water from the organic phase and helps prevent emulsions, making the subsequent drying step more efficient.[8]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[8] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[8]

start Crude Reaction Mixture sep_funnel Transfer to Separatory Funnel start->sep_funnel check_color Is Organic Layer Colored? sep_funnel->check_color thiosulfate Wash with 10% aq. Na₂S₂O₃ check_color->thiosulfate  Yes water_wash Wash with Water check_color->water_wash No   thiosulfate->water_wash brine_wash Wash with Saturated Brine water_wash->brine_wash dry Dry Organic Layer (e.g., MgSO₄) brine_wash->dry concentrate Filter and Concentrate dry->concentrate end Crude Product Ready for Purification concentrate->end

Caption: General aqueous work-up workflow.

Issue 2: Low yield of purified product.

Question: My yield after column chromatography or distillation is significantly lower than expected. What are the likely causes?

Answer: A low isolated yield can stem from several factors, primarily related to the inherent instability of this compound.

Possible Causes & Solutions:

  • Thermal Decomposition: The compound can decompose upon heating, especially during distillation at atmospheric pressure.[8]

    • Solution: Purify the product via vacuum distillation to lower its boiling point and minimize thermal stress.[1][8] For non-volatile impurities, flash column chromatography is a milder alternative.

  • Elimination to Styrene: Exposure to basic conditions or heat can promote the E2 or E1 elimination of HI, forming styrene as a major byproduct.[1]

    • Solution: During work-up, use a mild acid quench (like saturated aqueous NH₄Cl) instead of a strong base wash if your product is stable to acid.[11][12] When performing chromatography, use neutral or weakly acidic silica gel. Avoid basic alumina.

  • Wurtz-Type Homocoupling (in Grignard reactions): When forming a Grignard reagent from this compound, a significant side reaction can be the coupling of the Grignard reagent with unreacted starting material, leading to 2,3-diphenylbutane.[13]

    • Solution: This is an inherent challenge. Ensure slow addition of the halide to the magnesium turnings to maintain a low concentration of the alkyl iodide.[14]

  • Loss During Work-up: Material can be physically lost during transfers between glassware or due to poor separation in the separatory funnel.[8]

    • Solution: Minimize transfers. When extracting, ensure you rinse all glassware with the solvent to recover the maximum amount of product.[8] If emulsions form during washing, adding more brine can often help break them.

Issue 3: Difficulty quenching a Grignard or organolithium reaction.

Question: I performed a reaction using a Grignard reagent and this compound. What is the safest and most effective way to quench the reaction?

Answer: Quenching reactions that contain highly reactive organometallic reagents must be done with extreme care to control the exothermic reaction that occurs upon protonation.[15][16][17] The goal is to neutralize any unreacted organometallic species and protonate the desired product (typically an alkoxide) without a dangerous exotherm.

Solution: The standard and safest method is to quench at a low temperature (0 °C) by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[11][12][14] NH₄Cl is a weak proton donor, making the quench much less violent than adding pure water or a strong acid.[18]

Protocol 2: Quenching a Grignard Reaction
  • Cooling: Once the reaction is complete (as determined by a suitable monitoring technique like TLC), place the reaction flask in an ice-water bath and allow it to cool to 0 °C.

  • Slow Addition: Slowly add saturated aqueous NH₄Cl dropwise via an addition funnel or syringe. Monitor the internal temperature and the rate of any gas evolution. If the reaction becomes too vigorous, slow the addition rate.[16]

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature while stirring for 15-30 minutes. This often results in the formation of magnesium salts, which may appear as a white precipitate.

  • Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., diethyl ether) and water to dissolve the salts.

  • Separation and Washing: Separate the layers. Extract the aqueous layer one or two more times with the organic solvent. Combine the organic extracts and proceed with the standard washing (water, brine), drying, and concentration steps as described in Protocol 1 .

Sources

Technical Support Center: Improving Catalyst Turnover in 1-Iodo-1-phenylethane Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing cross-coupling reactions with 1-iodo-1-phenylethane. This resource is designed for researchers and process chemists aiming to enhance catalytic efficiency, specifically focusing on increasing the catalyst Turnover Number (TON). A high TON is critical for developing cost-effective, sustainable, and scalable synthetic routes by minimizing catalyst loading.[1][2]

This guide moves beyond simple protocols to explain the causal relationships between reaction parameters and catalytic performance, empowering you to troubleshoot effectively and rationally design your experiments.

Frequently Asked Questions (FAQs)

Q1: My turnover number (TON) is low in a coupling reaction with this compound. Where should I begin troubleshooting?

A low TON signifies that each catalyst molecule is completing only a limited number of catalytic cycles before becoming inactive.[3] The issue can generally be traced back to one of three areas: suboptimal reaction conditions, catalyst deactivation, or poor reagent quality.

A systematic approach is crucial. Before making drastic changes, start with the most common and easily addressable issues. Our recommended workflow is designed to logically diagnose the problem.

Troubleshooting_Workflow start Low TON Observed check_inert 1. Verify Inert Atmosphere (Degassed Solvents, N₂/Ar Purge) start->check_inert check_reagents 2. Assess Reagent Quality (Fresh Substrates, Anhydrous Solvent, Pure Base) check_inert->check_reagents check_params 3. Review Core Parameters (Ligand Choice, Base, Temperature) check_reagents->check_params deactivation 4. Investigate Catalyst Deactivation (e.g., Palladium Black Formation?) check_params->deactivation optimize_ligand Optimize Ligand & Ratio deactivation->optimize_ligand No re_evaluate Re-evaluate Catalyst System or Pre-catalyst deactivation->re_evaluate Yes optimize_conditions Optimize Base/Solvent/Temp optimize_ligand->optimize_conditions success Improved TON optimize_conditions->success re_evaluate->success

Caption: A stepwise workflow for troubleshooting low TON.

Initial Checks:

  • Inert Atmosphere: Oxygen is a notorious poison for the active Pd(0) catalyst, leading to oxidation and irreversible deactivation, often visible as the formation of palladium black.[4] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[4]

  • Reagent Purity:

    • This compound: Verify its purity. While it is a reactive electrophile, impurities can interfere with the catalyst.

    • Coupling Partner: For Suzuki reactions, boronic acids can degrade via protodeboronation, especially in the presence of moisture.[5] Use fresh, high-purity reagents.

    • Solvent & Base: Use anhydrous grade solvents and ensure the base is pure and has been stored correctly.[5]

Q2: How does my choice of ligand impact the TON for an activated substrate like this compound?

While this compound readily undergoes oxidative addition, the ligand's role extends far beyond this initial step. It is crucial for stabilizing the catalytic species throughout the entire cycle, preventing deactivation, and promoting the rate-limiting step, which is often transmetalation or reductive elimination.[6]

Key Considerations:

  • Steric Bulk: Bulky ligands, such as dialkylbiarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective.[4][7] They promote the formation of monoligated Pd(0) species, which are often more reactive than bis-ligated complexes. This steric hindrance also prevents catalyst aggregation, a primary deactivation pathway leading to palladium black.[4]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This facilitates the initial oxidative addition and can accelerate the final reductive elimination step.[8]

  • Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Conversely, a large excess can sometimes inhibit the reaction by forming less reactive bis-ligated species.[4][9] A common starting point is a 1.1:1 to 2.2:1 ligand-to-palladium ratio.

Ligand Type Example Key Characteristics Impact on TON
Simple Monodentate PPh₃Low steric bulk, moderate electron donor.Often low TON due to catalyst instability and propensity for P-C bond cleavage at high temperatures.[10]
Bulky Monodentate P(tBu)₃Very bulky and electron-rich.Can provide high TONs by accelerating key steps and stabilizing the catalyst.[11]
Biarylphosphines SPhos, XPhosBulky, electron-rich, robust.Excellent for achieving high TONs; they stabilize Pd(0) and prevent aggregation effectively.[4]
N-Heterocyclic Carbenes IPr, SIMesStrong σ-donors, sterically demanding.Form very stable complexes, often leading to high TONs and thermal stability.[7]
Q3: My reaction has turned black, and the conversion has stalled. What is happening and how can I prevent it?

The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[4] The active, soluble Pd(0) catalyst has aggregated into inactive, elemental palladium nanoparticles. This is a common cause of low TON, as the catalyst is literally falling out of the catalytic cycle.

Deactivation_Pathways Active_Catalyst Active L-Pd(0) Species Aggregation Aggregation (Pd Black) Active_Catalyst->Aggregation Insufficient Ligand High Temperature Oxidation Oxidation by O₂ Active_Catalyst->Oxidation Poor Inerting Poisoning Coordination by Poisons (e.g., excess CN⁻, N-heterocycles) Active_Catalyst->Poisoning Reagent Impurities Inactive_Species Inactive Catalytic Species Aggregation->Inactive_Species Oxidation->Inactive_Species Poisoning->Inactive_Species

Caption: Common catalyst deactivation pathways.

Causes and Preventative Measures:

  • High Temperature: While heat can increase reaction rates, excessive temperatures accelerate catalyst decomposition.[4] For a reactive substrate like this compound, it's often best to run the reaction at the lowest temperature that provides a reasonable rate (e.g., 80-100 °C).

  • Insufficient Ligand Stabilization: As discussed in Q2, the ligand is crucial. If palladium black forms, consider switching to a bulkier, more electron-rich ligand like an SPhos or an NHC ligand.[4][7]

  • Inadequate Ligand:Palladium Ratio: Ensure a slight excess of the ligand is present to prevent the formation of unstable, "ligandless" palladium species.[4]

  • Presence of Oxygen: This highlights the critical need for a rigorously inert atmosphere.[4]

Q4: How do the base and solvent choices affect catalyst turnover?

The base and solvent are not mere spectators; they are critical components that profoundly influence catalyst stability, solubility, and the rates of key steps in the catalytic cycle.[6][12][13]

Base Selection:

  • Role: The primary role of the base depends on the specific coupling. In Suzuki reactions, it activates the boronic acid to form a more nucleophilic borate species.[14][15] In Heck reactions, it neutralizes the HX generated during the catalytic cycle.[16]

  • Strength and Type: The choice of base is critical. For Suzuki couplings with this compound, moderately strong inorganic bases like K₂CO₃ or K₃PO₄ are often effective.[4] The strength and solubility of the base can impact catalyst stability; an overly strong or poorly soluble base can sometimes lead to side reactions or catalyst degradation.[4][17]

  • Impact on TON: An inappropriate base can stall the catalytic cycle, leading to low turnover. For instance, in a Suzuki reaction, if the base is too weak to efficiently generate the borate species, the transmetalation step will be slow, limiting the overall turnover rate.[15]

Solvent Selection:

  • Solubility: The solvent must solubilize all components of the reaction, including the catalyst, substrates, and base.

  • Polarity and Coordination: The solvent's properties can influence the stability of charged intermediates in the catalytic cycle.[12][13] Polar aprotic solvents like dioxane, THF, or toluene are common choices.[4] Some coordinating solvents can compete with the primary ligand for binding sites on the palladium, potentially affecting catalyst activity.[12][13]

  • Stability: The solvent choice is linked to the required reaction temperature. It must have a sufficiently high boiling point and not promote catalyst degradation.[12]

Experimental Protocols

Protocol 1: Baseline Suzuki-Miyaura Coupling Experiment

This protocol provides a starting point for coupling this compound with a generic arylboronic acid.

Setup:

  • To a flame-dried Schlenk flask under a positive pressure of argon, add the arylboronic acid (1.2 mmol, 1.2 equiv.).

  • Add potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.005 mmol, 0.5 mol% Pd) and the ligand (e.g., SPhos, 0.011 mmol, 1.1 mol%).

  • Seal the flask, remove it from the glovebox (if used), and add anhydrous, degassed toluene (5 mL) via syringe.

  • Add this compound (1.0 mmol, 1.0 equiv.) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

Protocol 2: Troubleshooting via Ligand Screening

If the baseline reaction shows low TON, a systematic ligand screen is a powerful next step.

Setup:

  • Arrange a series of reaction vials in a parallel synthesis block.

  • To each vial, add the arylboronic acid (0.1 mmol, 1.2 equiv.) and the chosen base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv.).

  • Prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃) in degassed toluene.

  • In separate vials, weigh out each ligand to be screened (e.g., PPh₃, P(tBu)₃, SPhos, XPhos, an NHC•HCl salt with its activating base) to achieve the desired ligand:palladium ratio (e.g., 2.2:1).

  • Add the palladium stock solution to each ligand vial, allow for pre-formation of the catalyst complex (approx. 10-15 minutes).

  • Distribute the catalyst solutions to the corresponding reaction vials.

  • Add a solution of this compound (0.083 mmol, 1.0 equiv.) in toluene to each vial.

  • Seal the block and heat to the desired temperature (e.g., 100 °C) with stirring.

  • After a set time (e.g., 4 hours), cool the reactions, quench, and analyze the yield/conversion in each vial by GC-MS or LC-MS with an internal standard. This will identify the most effective ligand for maximizing turnover.

Analytical Characterization of Deactivated Catalysts

For in-depth industrial process development, identifying the precise cause of deactivation is key. Several analytical techniques can provide valuable insights:

  • X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of poisons on the catalyst's surface and changes in the oxidation state of palladium.[18][19]

  • Inductively Coupled Plasma (ICP) Analysis: Can quantify the amount of palladium that has leached or precipitated.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In particular, ³¹P NMR can be used to monitor the integrity of phosphine ligands and identify degradation products or off-cycle catalyst species.[20]

  • Scanning Electron Microscopy (SEM): Can visualize the morphology of the catalyst, revealing aggregation or fouling.[21]

By systematically addressing these common issues, researchers can effectively troubleshoot and significantly improve the catalyst turnover number in their this compound coupling reactions, leading to more efficient and robust synthetic methodologies.

References

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen.
  • Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
  • C. Lima, et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
  • Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • Alfa Chemistry. (2025). Catalyst Deactivation Mechanism Analysis.
  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • Request PDF. (2025). Influence of the Base on Pd@MIL‐101‐NH2(Cr) as Catalyst for the Suzuki–Miyaura Cross‐Coupling Reaction. ResearchGate.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • RSC Publishing. (2022). Operando monitoring of mechanisms and deactivation of molecular catalysts. Green Chemistry.
  • MDPI. (n.d.). Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review.
  • BenchChem. (2025). Troubleshooting low yields in Heck coupling with vinyl chlorides.
  • Gozzi, C. (2023). kinetic study of heck reaction an interdisciplinary experience. ResearchGate.
  • PubMed Central. (2025). Application of statistical design of experiment to identify key factors in cross coupling reactions.
  • Request PDF. (2025). High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview. ResearchGate.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Sichuan Industrial Institute of Antibiotics. (n.d.). Synthesis Strategy of High Activity and Low Pd Catalyst for Suzuki Coupling Reaction.
  • MDPI. (n.d.). Heck Reaction—State of the Art.
  • BenchChem. (2025). troubleshooting low yield in 1-Iodohexane coupling reactions.
  • Unife. (n.d.). Basics of Catalysis and Kinetics.

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Technical Support Center: Solvent Effects on the Rate of Nucleophilic Substitution of 1-Iodo-1-phenylethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments investigating the solvent effects on the rate of nucleophilic substitution of 1-iodo-1-phenylethane. Our goal is to move beyond simple procedural steps and offer a comprehensive understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and experimental challenges in a direct question-and-answer format.

Q1: My reaction rate is significantly slower than expected. What are the most likely causes related to the solvent?

A1: A sluggish reaction rate is a frequent issue and can often be traced back to solvent choice and quality. Here are the primary factors to investigate:

  • Incorrect Solvent Polarity for the Dominant Mechanism: The nucleophilic substitution of this compound can proceed via an SN1 or SN2 mechanism, and the optimal solvent polarity is mechanism-dependent.

    • For an SN1 reaction, which proceeds through a carbocation intermediate, a highly polar, protic solvent is required.[1][2] These solvents, such as water, alcohols, and carboxylic acids, excel at stabilizing both the carbocation intermediate and the leaving group (iodide ion) through hydrogen bonding and strong dipole-dipole interactions.[1][3][4] This stabilization lowers the activation energy of the rate-determining step, thereby increasing the reaction rate.[3][4][5] If you are using a solvent with a low dielectric constant or one that is aprotic, you are likely inhibiting the SN1 pathway.

    • For an SN2 reaction, a polar, aprotic solvent is generally preferred.[6][7] Solvents like acetone, DMSO, or DMF can dissolve the necessary reactants but do not "cage" the nucleophile through hydrogen bonding, leaving it more available to attack the substrate.[7]

  • Solvent Purity: The presence of water or other protic impurities in a solvent intended for an SN2 reaction can drastically reduce the rate. These impurities can solvate the nucleophile, reducing its nucleophilicity.[8] Always use freshly distilled or anhydrous grade solvents when aprotic conditions are required.

  • Solvent Viscosity: Highly viscous solvents can impede the diffusion of reactants, leading to a lower frequency of collisions and consequently, a slower reaction rate.[9] While often a secondary effect compared to polarity, it can be significant in very viscous media.

Q2: I'm observing a mixture of substitution and elimination products. How can the solvent be used to favor substitution?

A2: The competition between substitution (SN1/SN2) and elimination (E1/E2) is a classic challenge. Solvent choice plays a crucial role in tipping the balance.

  • To Favor SN1 over E1: Both mechanisms share the same rate-determining step (formation of the carbocation). However, the subsequent step is influenced by the nucleophilicity versus the basicity of the solvent. Solvents that are good nucleophiles but weak bases (e.g., water, methanol) will favor SN1.

  • To Favor SN2 over E2: This is more complex and highly dependent on the substrate and nucleophile. However, using a polar aprotic solvent can enhance the nucleophilicity of the attacking species without significantly increasing its basicity, which can favor the SN2 pathway.

Q3: How do I choose the right solvent to definitively study the SN1 reaction of this compound?

A3: To isolate and study the SN1 mechanism for this substrate, you need a solvent that strongly promotes the formation of the secondary benzylic carbocation. The key characteristics to look for are:

  • High Polarity (High Dielectric Constant): A high dielectric constant indicates the solvent's ability to separate ions, which is critical for stabilizing the forming carbocation and the leaving iodide ion.[10] Water has a very high dielectric constant, making it an excellent choice.[9]

  • Protic Nature: The ability to form hydrogen bonds is paramount for stabilizing the transition state leading to the carbocation and for solvating the leaving group.[1][11] A protic solvent will have a hydrogen atom attached to a highly electronegative atom like oxygen or nitrogen.[11]

Therefore, aqueous solvent mixtures (e.g., ethanol-water, acetone-water) are excellent systems for studying the SN1 solvolysis of this compound. By varying the composition of the mixture, you can systematically alter the polarity of the medium and observe the corresponding effect on the reaction rate.

Q4: My kinetic data is inconsistent and not reproducible. What experimental errors related to the solvent could be the cause?

A4: Reproducibility is the cornerstone of reliable kinetic data. If you are facing inconsistencies, consider these solvent-related factors:

  • Inaccurate Solvent Composition: In mixed solvent systems (e.g., ethanol/water), even small variations in the volume fractions can lead to significant changes in solvent polarity and, consequently, the reaction rate. Use precise volumetric glassware (pipettes, burettes) for preparing your solvent mixtures.

  • Temperature Fluctuations: Reaction rates are highly sensitive to temperature.[12] Ensure your reaction vessel is properly thermostated in a water bath to maintain a constant temperature throughout the experiment.

  • Incomplete Dissolution of Reactants: The reactants must be fully dissolved to ensure a homogeneous reaction mixture.[7] If your substrate or nucleophile is not completely soluble in the chosen solvent, you will not be measuring the true rate of the homogeneous reaction.

Visualizing the Mechanisms and Workflow

To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

SN1_Mechanism sub This compound ts1 Transition State 1 (Ionization) sub->ts1 Slow (Rate-Determining) int Carbocation Intermediate + I⁻ ts1->int ts2 Transition State 2 (Nucleophilic Attack) int->ts2 prod Product ts2->prod Fast Nu Nucleophile (Solvent) Nu->ts2

Caption: The SN1 reaction pathway for this compound.

SN2_Mechanism sub This compound ts Transition State [Nu---C---I]⁻ sub->ts prod Product + I⁻ ts->prod Concerted Step Nu Nucleophile Nu->ts Backside Attack

Caption: The SN2 reaction pathway for this compound.

Experimental_Workflow prep Prepare Solvent Mixtures & Reactant Solutions thermo Thermostat Reaction Vessel prep->thermo initiate Initiate Reaction (Mix Reactants) thermo->initiate monitor Monitor Reaction Progress (e.g., Titration, Conductometry) initiate->monitor data Record Data vs. Time monitor->data analyze Analyze Data (Calculate Rate Constant) data->analyze repeat Repeat for Different Solvent Compositions analyze->repeat

Caption: A generalized workflow for kinetic analysis.

Quantitative Data Summary

The rate of solvolysis of this compound is highly dependent on the solvent composition. The following table summarizes typical relative rate data for the SN1 solvolysis in different ethanol-water mixtures.

Solvent Composition (% Ethanol in Water, v/v)Dielectric Constant (approx.)Relative Rate Constant (k_rel)
80%351
60%45~10
40%55~100
20%65~1000

Note: These are illustrative values. Actual rates will depend on the specific reaction conditions, particularly temperature.

Experimental Protocol: Measuring the Rate of Solvolysis

This protocol outlines a method for determining the rate of the SN1 solvolysis of this compound in an ethanol-water solvent system by monitoring the production of acid.[13]

Materials:

  • This compound

  • Ethanol (reagent grade)

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)

  • Bromothymol blue indicator solution

  • Volumetric flasks, pipettes, and burettes

  • Constant temperature water bath

  • Erlenmeyer flasks

  • Stopwatch

Procedure:

  • Preparation of Solvent Mixtures:

    • Prepare a series of ethanol-water solvent mixtures with varying compositions (e.g., 80%, 60%, 40%, 20% ethanol by volume) in volumetric flasks.

  • Reaction Setup:

    • Pipette a known volume (e.g., 50.0 mL) of a specific solvent mixture into an Erlenmeyer flask.

    • Add a few drops of bromothymol blue indicator.

    • Place the flask in the constant temperature water bath and allow it to equilibrate for at least 10 minutes.

  • Initiation of the Reaction:

    • Using a microliter syringe, add a precise amount of this compound to the flask.

    • Immediately start the stopwatch. This is time t=0.

  • Monitoring the Reaction:

    • The solvolysis reaction produces one equivalent of hydriodic acid (HI) for every mole of this compound that reacts.[12] This acid will cause the bromothymol blue indicator to change from blue to yellow.

    • As the reaction proceeds, titrate the solution with the standardized NaOH solution. The goal is to maintain the blue color of the indicator.

    • Record the volume of NaOH added at regular time intervals.

  • Data Analysis:

    • The amount of NaOH added at any given time is equivalent to the amount of this compound that has reacted.

    • Plot the concentration of the reactant versus time.

    • Determine the initial rate of the reaction from the slope of the tangent to the curve at t=0.

    • Alternatively, for an SN1 reaction, a plot of ln[reactant] versus time should yield a straight line with a slope of -k, where k is the first-order rate constant.

  • Repeat for Different Conditions:

    • Repeat the experiment for each of the prepared solvent mixtures to determine the effect of solvent polarity on the reaction rate.

References

  • Quora. (2017, March 25). How can the solvent system affect the SN1 and SN2 mode of reaction?[Link]

  • Reddit. (2015, December 8). Why do polar, aprotic solvents favour SN2 pathways over SN1?[Link]

  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Khan Academy. Sn1 vs Sn2: Solvent effects. [Link]

  • Experiment 8 — Kinetics of SN1 Solvolysis. [Link]

  • National Institutes of Health. (2015, July 27). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. [Link]

  • Chemistry LibreTexts. (2024, February 20). 11.5: Characteristics of the SN1 Reaction. [Link]

  • Solubility of Things. Techniques for measuring reaction rates. [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.1: Factors that Affect Reaction Rates. [Link]

  • CORE. SOLVENT EFFECTS UPON SUBSTITUTION REACTIONS OF METAL COMPLEXES. [Link]

  • SlideShare. (2016, May 15). solvent effect on SN1 reaction.pptx. [Link]

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?[Link]

  • Chemistry LibreTexts. (2021, May 23). 4.7: Factors Affecting the SN1 Reaction. [Link]

  • Effect of Dielectric Constant of the Medium & Specific Solvent Effects on the Rate of Reaction between Bromoacetate & Thiosulphate Ions. [Link]

  • YouTube. (2021, December 15). Solvent Dielectric Effects on Reaction Mechanisms. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2013, April 27). Effect of Solvent on Sn1 Reaction. [Link]

  • YouTube. (2017, November 12). How to draw the mechanism for nucleophilic substitution. [Link]

  • Filo. (2023, October 4). What are common mistakes students make with nucleophilic substitutions?[Link]

  • Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]

  • Chemistry LibreTexts. (2023, July 12). 14.2: Measuring Reaction Rates. [Link]

  • Chemguide. What is nucleophilic substitution?[Link]

  • NC State University Libraries. 7.1 The Discovery of Nucleophilic Substitution Reactions. [Link]

  • UKEssays. (2017, May 17). Kinetics Of Nucleophilic Substitutions. [Link]

  • YouTube. (2023, April 6). Rate of Solvolysis in SN1 mechanism. How does aromaticity play role in reaction rate for SN1. [Link]

  • YouTube. (2012, August 19). R2.2.1 Describe experimental procedures for measuring rates of reactions [SL IB Chemistry]. [Link]

  • Chegg. (2014, November 10). Solved 1-chloro-1-phenylethane undergoes solvolysis in water. [Link]

  • Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]

  • Cram. Experiment 4: Kinetics Of Nucleophilic Substitutions. [Link]

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Technical Support Center: Temperature Control for Improved Selectivity in 1-Iodo-1-phenylethane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving 1-iodo-1-phenylethane. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with reaction selectivity. Here, we provide in-depth, evidence-based answers to common questions and troubleshooting scenarios, focusing on the critical role of temperature in directing reaction outcomes between substitution (SN1) and elimination (E1) pathways.

Section 1: Frequently Asked Questions (FAQs) - The Scientific Foundation

This section addresses the core principles governing the reactivity of this compound. Understanding these fundamentals is crucial for effective troubleshooting and experimental design.

Q1: Why does this compound undergo both substitution (SN1) and elimination (E1) reactions?

A: The reactivity of this compound is dictated by its structure. As a secondary alkyl halide, it can undergo reactions via both bimolecular (SN2/E2) and unimolecular (SN1/E1) pathways. However, the key feature is its ability to form a relatively stable secondary benzylic carbocation upon departure of the iodide leaving group. This carbocation is stabilized by resonance with the adjacent phenyl ring. Because both SN1 and E1 reactions proceed through this common carbocation intermediate, they frequently compete with each other.[1][2] The reaction environment, particularly the choice of a weak nucleophile/weak base (e.g., water or alcohol), favors the unimolecular pathways, leading to a mixture of substitution and elimination products.[3]

Q2: What is the fundamental difference between kinetic and thermodynamic control in this system?

A: The concepts of kinetic and thermodynamic control explain how reaction conditions can favor one product over another when multiple pathways are possible.[4]

  • Kinetic Control: This regime favors the product that is formed the fastest. The product ratio is determined by the relative heights of the activation energy barriers for the competing steps. The pathway with the lower activation energy will dominate. Kinetic control is typically achieved at lower temperatures, where there may not be enough energy to overcome the higher activation energy barrier of the competing pathway or to reverse the initial product formation.[5]

  • Thermodynamic Control: This regime favors the most stable product. It is achieved when the reaction conditions (e.g., higher temperatures) allow for the reactions to be reversible.[6][7] Under these conditions, an equilibrium can be established between the products, and the final product ratio reflects their relative Gibbs free energies (ΔG).[4] The product with the lowest ΔG will be the major product.[4]

Q3: How does temperature specifically influence the SN1/E1 product ratio?

A: Temperature is the most critical experimental lever for controlling the competition between SN1 and E1 reactions.[3][8]

  • At Higher Temperatures, Elimination (E1) is Favored. Elimination reactions, where one reactant molecule forms multiple product molecules, result in an increase in the system's entropy (ΔS is positive).[9] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant as the temperature (T) increases. This makes the ΔG for elimination more negative (more spontaneous) at higher temperatures. Therefore, applying heat will increase the proportion of the elimination product (styrene).[3][8][10]

  • At Lower Temperatures, Substitution (SN1) is Often Favored. The substitution pathway often has a slightly lower activation energy than the competing elimination pathway.[8] At lower temperatures, the reaction is under kinetic control, and the pathway with the lower energy barrier is preferred, leading to a higher proportion of the substitution product.[8][9]

Q4: What is the role of the solvent in these reactions?

A: The solvent plays a crucial, non-negotiable role. For SN1 and E1 reactions to proceed, a polar protic solvent (e.g., water, ethanol, methanol) is essential.[11][12] These solvents have two primary functions:

  • Stabilize the Carbocation Intermediate: The polar nature of the solvent molecules solvates and stabilizes the positively charged carbocation, lowering the activation energy for its formation.[11]

  • Solvate the Leaving Group: The protic nature of the solvent (i.e., the presence of acidic protons) allows it to form hydrogen bonds with the departing iodide anion, stabilizing it and facilitating its departure.[11] Using a polar aprotic solvent (like acetone or DMSO) would disfavor the SN1/E1 pathway and promote SN2/E2 mechanisms instead.[13]

Section 2: Visualizing the Mechanism and Workflow

Diagrams provide a clear visual reference for the complex processes involved in selectivity control.

Reaction Pathway Diagram

G cluster_main This compound Reaction Pathway cluster_SN1 SN1 Pathway cluster_E1 E1 Pathway Reactant This compound Carbocation Benzylic Carbocation (Common Intermediate) Reactant->Carbocation Rate-Determining Step Polar Protic Solvent SN1_Product Substitution Product (e.g., 1-Phenylethanol) Carbocation->SN1_Product Nucleophilic Attack (H₂O) Favored at LOW Temp (Kinetic Control) E1_Product Elimination Product (Styrene) Carbocation->E1_Product Deprotonation (H₂O as base) Favored at HIGH Temp (Thermodynamic Control) G cluster_workflow Workflow for Optimizing Temperature Selectivity Start Define Goal: Maximize SN1 or E1 Product Setup Design Parallel Reactions: Identical Substrate, Solvent, & Concentration Start->Setup VaryTemp Establish Temperature Gradient (e.g., 0°C, 25°C, 50°C, 80°C) Setup->VaryTemp RunRxn Run Reactions to Completion (Monitor by TLC or LC-MS) VaryTemp->RunRxn Analyze Quantify Product Ratio (GC-MS, ¹H NMR) RunRxn->Analyze Decision Is Desired Selectivity Achieved? Analyze->Decision End Adopt Optimal Temperature for Scale-Up Decision->End Yes Refine Refine Temperature Range (Narrower Gradient) Decision->Refine No Refine->VaryTemp

Caption: Systematic workflow for temperature optimization experiments.

Section 3: Troubleshooting Guide - From Theory to Practice

This section provides solutions to specific experimental problems you might encounter.

Problem 1: "My reaction yields primarily the styrene (elimination) byproduct, but I want the substitution product (e.g., 1-phenylethanol from solvolysis in water)."

  • Diagnosis: Your reaction temperature is likely too high, favoring the entropically driven E1 elimination pathway. [9]High temperatures provide the necessary energy to overcome the activation barrier for elimination and make the TΔS term in the Gibbs free energy equation dominant. [3]* Recommended Solution:

    • Lower the Reaction Temperature: Decrease the temperature significantly. Start by running the reaction at room temperature (approx. 25 °C) or even in an ice bath (0-5 °C). Lower temperatures favor the kinetically controlled SN1 pathway. [8] 2. Ensure a Weakly Basic Nucleophile: Confirm your solvent (e.g., water, ethanol) is acting as a weak nucleophile and base. The presence of a strong, bulky base would favor an E2 mechanism, which is not desired here. [14] Problem 2: "I am trying to synthesize styrene (elimination product), but the reaction is slow and gives a significant amount of the substitution byproduct."

  • Diagnosis: Your reaction temperature is too low. You are operating under kinetic control, which favors the SN1 product. [4][5]The reaction is slow because there is insufficient thermal energy to overcome the activation energy barrier for the E1 pathway efficiently.

  • Recommended Solution:

    • Increase the Reaction Temperature: Apply heat to the reaction mixture. Refluxing the solution is a common strategy. For example, in ethanol (boiling point ~78 °C), refluxing will significantly increase the proportion of the E1 product. [8][10]The higher temperature shifts the reaction to thermodynamic control, favoring the more entropically stable elimination outcome. [9] 2. Consider the Solvent's Boiling Point: The maximum temperature is limited by the boiling point of your solvent. If higher temperatures are needed, consider switching to a higher-boiling polar protic solvent, but be mindful that this can also affect reaction rates.

Problem 3: "My overall yields are very low, regardless of the product ratio."

  • Diagnosis: Low overall yields can stem from several issues unrelated to selectivity.

    • Incomplete Reaction: The reaction may not have been run long enough, especially at lower temperatures.

    • Substrate Quality: The this compound starting material may have degraded. Alkyl iodides can be sensitive to light and air.

    • Solvent Issues: The solvent may not be sufficiently polar to support carbocation formation, or it may contain impurities that interfere with the reaction.

  • Recommended Solution:

    • Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, GC-MS) to monitor the consumption of the starting material and ensure the reaction has gone to completion.

    • Verify Starting Material Purity: Use freshly purified or commercially available high-purity this compound.

    • Use High-Purity Solvents: Employ dry, high-purity polar protic solvents.

Section 4: Experimental Protocols & Data

These protocols provide a starting point for selectively synthesizing either the SN1 or E1 product.

Table 1: Illustrative Effect of Temperature on Product Distribution

The following data illustrates the typical trend observed during the solvolysis of a secondary alkyl halide in a polar protic solvent like 80% aqueous ethanol. Note: These are representative values and actual results may vary.

Reaction Temperature (°C)Dominant Control Regime% SN1 Product (Substitution)% E1 Product (Elimination)
25Kinetic~81%~19%
55Mixed~65%~35%
80 (Reflux)Thermodynamic~40%~60%
100Thermodynamic~25%~75%
(Data modeled on principles discussed in references)[8][10]
Protocol 1: Maximizing the SN1 Product (Kinetic Control)

Objective: To synthesize 1-phenylethanol from this compound via an SN1 reaction.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a solvent mixture of 80:20 ethanol/water.

  • Temperature Control: Place the flask in an ice-water bath and maintain the internal temperature at approximately 5 °C.

  • Reaction: Stir the mixture vigorously. Monitor the reaction's progress by periodically taking aliquots and analyzing them via TLC or GC-MS until the starting material is consumed. This may take several hours at low temperatures.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic components. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product via column chromatography to isolate 1-phenylethanol.

Protocol 2: Maximizing the E1 Product (Thermodynamic Control)

Objective: To synthesize styrene from this compound via an E1 reaction.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol.

  • Temperature Control: Heat the flask to reflux (approx. 78 °C) using a heating mantle.

  • Reaction: Maintain the reflux and stir the mixture. Monitor the reaction's progress via GC-MS, paying attention to the ratio of styrene to the substitution byproduct.

  • Workup: After the starting material is consumed, allow the mixture to cool to room temperature. Dilute with water and extract with diethyl ether.

  • Purification: Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation (styrene is volatile). Further purification can be achieved by vacuum distillation.

References
  • Kinetic versus Thermodynamic Control of Reactions. [Online] Available at: [Link]

  • Jan. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Online] Available at: [Link]

  • Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Online] Available at: [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Online] Available at: [Link]

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Technical Support Center: Moisture-Sensitive Reactions of 1-Iodo-1-phenylethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling moisture-sensitive reactions involving 1-Iodo-1-phenylethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effective water scavenging methods. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your reactions are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why is strict moisture control so critical when working with this compound?

A1: this compound is susceptible to hydrolysis, which can lead to the formation of 1-phenylethanol. More critically, many reactions involving this substrate, such as Grignard reagent formation or certain coupling reactions, utilize highly moisture-sensitive reagents. Grignard reagents, for instance, are strong bases and will readily react with any available proton source, including water, to quench the reagent and form ethylbenzene, thus significantly reducing the yield of the desired product.[1][2][3]

Q2: My solvents are labeled "anhydrous." Do I still need to implement water scavenging methods?

A2: Yes. While "anhydrous" solvents have very low water content, they are hygroscopic and can absorb moisture from the atmosphere once the bottle is opened. Furthermore, trace amounts of water can be introduced from glassware that has not been properly dried.[4] For highly sensitive reactions, it is always best practice to dry solvents immediately before use and to employ in-situ water scavenging methods.

Q3: How do I know if water is the cause of my low reaction yield?

A3: A common symptom of moisture contamination is the isolation of byproducts resulting from the reaction of your reagents with water. For example, in a Grignard reaction with this compound, the presence of a significant amount of ethylbenzene in your crude product is a strong indicator of moisture.[5][6] Additionally, if the reaction fails to initiate or proceeds sluggishly, moisture could be a contributing factor, as it can passivate the surface of reagents like magnesium metal.[6]

Q4: What is the most common mistake researchers make regarding moisture control?

A4: A frequent oversight is failing to properly dry the reaction glassware. A layer of water molecules can adhere to the surface of glass, and this is often enough to inhibit a moisture-sensitive reaction.[4] Flame-drying or oven-drying all glassware immediately before use is a critical step that should not be overlooked.[4][7]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter and links them to potential issues with water scavenging.

Problem Potential Cause Related to Moisture Recommended Solution
Low or No Product Yield - Quenching of moisture-sensitive reagents (e.g., Grignard).[1][2] - Inhibition of catalyst or initiator.- Ensure all glassware is rigorously flame- or oven-dried.[4] - Use freshly distilled solvents over an appropriate drying agent (e.g., CaH₂).[8][9] - Add an in-situ water scavenger like activated molecular sieves to the reaction mixture.[10][11]
Formation of Hydrolysis Byproducts (e.g., 1-phenylethanol) - Reaction of this compound with water.- Implement high-efficiency drying of starting materials and solvents. - Consider using a non-protic solvent.
Inconsistent Reaction Times - Variable amounts of moisture in reagents or solvents from batch to batch.- Standardize your solvent drying and reagent handling procedures. - Quantify water content in your solvent using Karl Fischer titration before each reaction.[12][13][14]
Reaction Fails to Initiate - Passivation of metal surfaces (e.g., magnesium for Grignard formation) by a layer of oxide or hydroxide.[6]- Use fresh, high-quality reagents. - Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

In-Depth Guide to Water Scavenging Methods

Choosing the right water scavenging method depends on the specific requirements of your reaction, including the solvent, temperature, and the sensitivity of your reagents.

Method 1: Molecular Sieves

Molecular sieves are crystalline aluminosilicates with a uniform pore size that can selectively adsorb small molecules like water.[10][15][16] They are particularly useful for in-situ water scavenging.

  • Expertise & Experience: 3Å molecular sieves are ideal for drying polar aprotic solvents without adsorbing the solvent molecules.[15] For reactions involving this compound, using activated powdered molecular sieves can provide a large surface area for efficient water removal directly in the reaction flask.

  • Trustworthiness: The efficacy of molecular sieves depends on their activation state. Always activate them before use by heating under a vacuum.

Experimental Protocol: Activation of Molecular Sieves
  • Place the required amount of molecular sieves in a round-bottom flask.

  • Heat the flask to 200-300°C under a high vacuum for at least 4 hours.

  • Allow the sieves to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen) before use.

Method 2: Chemical Desiccants (Calcium Hydride)

Calcium hydride (CaH₂) is a reactive drying agent that irreversibly reacts with water to form calcium hydroxide and hydrogen gas.[8][9] It is particularly effective for drying aprotic solvents like ethers and amines.[17][18]

  • Expertise & Experience: CaH₂ is a relatively mild desiccant and is safer to handle than alkali metals.[9][17] It is often used for pre-drying solvents before a final distillation. However, its drying action can be slow as it is insoluble in most organic solvents.[9][18]

  • Trustworthiness: The reaction with water produces hydrogen gas, which can be a fire hazard if not properly vented.[8] The quality of CaH₂ can be difficult to assess visually as it resembles its hydrolysis product, Ca(OH)₂.[9]

Experimental Protocol: Drying Solvents with Calcium Hydride
  • In a fume hood, add the solvent to be dried to a suitable flask equipped with a stir bar.

  • Under an inert atmosphere, add CaH₂ (approximately 10-20 g per liter of solvent).[18]

  • Stir the mixture overnight. The absence of gas evolution indicates that the drying is complete.[18]

  • Distill the solvent from the CaH₂/Ca(OH)₂ mixture under an inert atmosphere.

Method 3: Azeotropic Distillation with a Dean-Stark Apparatus

Azeotropic distillation is a physical method for removing water from a reaction mixture. It is particularly useful for reactions that produce water as a byproduct.[19][20][21] An entraining agent (e.g., toluene) is used to form a low-boiling azeotrope with water.[21][22]

  • Expertise & Experience: This method continuously removes water, driving the reaction equilibrium towards the products.[23][24] The Dean-Stark apparatus is a piece of glassware specifically designed for this purpose.[19][25][26]

  • Trustworthiness: The efficiency of this method depends on the choice of the entraining agent and the significant difference in density between the entrainer and water for effective separation in the trap.[19]

Experimental Protocol: Using a Dean-Stark Apparatus
  • Set up the reaction in a round-bottom flask with a solvent that forms an azeotrope with water (e.g., toluene).

  • Attach the Dean-Stark trap to the flask and a reflux condenser to the top of the trap.[27]

  • Fill the trap with the reaction solvent up to the sidearm level.[25]

  • Heat the reaction to reflux. The solvent-water azeotrope will distill into the condenser and collect in the trap.

  • As the condensate cools, the water will separate and collect at the bottom of the trap, while the solvent will overflow back into the reaction flask.[19][27]

Visualization of Method Selection

The choice of a water scavenging method is a critical decision in experimental design. The following diagram illustrates a logical workflow for selecting the most appropriate technique.

G start Start: Moisture-Sensitive Reaction with this compound q1 Is water a byproduct of the reaction? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no method_dean_stark Use Azeotropic Distillation with a Dean-Stark Apparatus a1_yes->method_dean_stark q2 Are you drying the solvent or the reaction mixture in-situ? a1_no->q2 a2_solvent Drying Solvent q2->a2_solvent a2_insitu In-situ q2->a2_insitu method_cah2 Use Calcium Hydride followed by distillation a2_solvent->method_cah2 method_sieves Use Activated Molecular Sieves a2_insitu->method_sieves

Caption: Decision workflow for selecting a water scavenging method.

Quantitative Analysis of Water Content

For highly sensitive reactions, it may be necessary to quantify the amount of water in your solvent.

Method Principle Sensitivity Pros Cons
Karl Fischer Titration Titration with an iodine-based reagent that reacts specifically with water.High (ppm level)[12]Gold standard, highly accurate and reliable.[13][14]Destructive, requires specialized equipment.[13]
¹⁹F NMR Spectroscopy Utilizes a reagent that reacts with water to produce a quantifiable signal in the ¹⁹F NMR spectrum.Very high (ppb level)[12]More sensitive than Karl Fischer, non-destructive.[12]Requires access to an NMR spectrometer.[12]
Thermal Methods Measures changes in thermal properties of the solvent as a function of water content.ModerateNon-destructive, low cost.[28]Less sensitive than other methods.[28]
Mechanism of Water Removal

The following diagram illustrates the fundamental mechanisms by which common water scavengers operate.

G cluster_0 Physical Adsorption cluster_1 Chemical Reaction cluster_2 Azeotropic Distillation mol_sieves Molecular Sieves water_in_sieve H₂O molecules trapped in pores mol_sieves->water_in_sieve Adsorption cah2 CaH₂ products Ca(OH)₂ + H₂ cah2->products Reaction with H₂O reaction_mixture Reaction Mixture with Water azeotrope Low-boiling Azeotrope (Water + Entrainer) reaction_mixture->azeotrope Heating dean_stark Separation in Dean-Stark Trap azeotrope->dean_stark Distillation

Caption: Mechanisms of common water scavenging methods.

References
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Validation & Comparative

A Comparative Guide to the SN1 and SN2 Reactivity of 1-Halo-1-Phenylethanes

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The 1-halo-1-phenylethane system serves as a classic model in physical organic chemistry for elucidating the nuanced competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions. As secondary benzylic halides, these substrates are uniquely positioned at the mechanistic crossroads. The benzylic carbon is sterically accessible enough to permit SN2 reactions, while also being capable of forming a resonance-stabilized carbocation, a key intermediate in the SN1 pathway.[1][2] This guide provides a comprehensive comparison of the factors governing this reactivity, supported by experimental data and protocols to aid in both theoretical understanding and practical application.

The Mechanistic Dichotomy: SN1 vs. SN2 Pathways

At the heart of this topic are two distinct mechanistic pathways for nucleophilic substitution. The preferred route for a 1-halo-1-phenylethane is not an intrinsic property of the molecule itself but is dictated by a delicate interplay of the leaving group, the incoming nucleophile, and the reaction environment (solvent).[1]

  • The SN1 Pathway (Unimolecular): This is a stepwise mechanism. The first and rate-determining step involves the spontaneous dissociation of the leaving group (halide ion) to form a planar, resonance-stabilized 1-phenylethyl carbocation.[3][4] This intermediate is stabilized by the delocalization of the positive charge into the adjacent phenyl ring.[5][6][7][8] In the second, rapid step, a nucleophile attacks the carbocation. Because the carbocation is planar, the nucleophile can attack from either face, leading to a mixture of retention and inversion of configuration at the stereocenter.[9][10][11] If the starting material is chiral, the product is typically a racemic or near-racemic mixture.[3][10]

  • The SN2 Pathway (Bimolecular): This is a concerted, single-step mechanism. The nucleophile attacks the electrophilic carbon from the side opposite the leaving group (a "backside attack").[3][12] This process occurs through a five-coordinate transition state where the nucleophile-carbon bond is forming concurrently with the carbon-leaving group bond breaking.[3][9] This mechanism invariably leads to an inversion of the stereochemical configuration, a phenomenon known as a Walden inversion.[13]

The competition between these two pathways can be visualized as follows:

SN1_SN2_Competition cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway sub 1-Halo-1-phenylethane (R-X) carbocation 1-Phenylethyl Carbocation (Planar Intermediate) sub->carbocation Slow, Rate-Determining -X⁻ ts_sn2 Trigonal Bipyramidal Transition State sub->ts_sn2 +Nu⁻ prod_sn1 Racemic Product (Retention + Inversion) carbocation->prod_sn1 Fast +Nu⁻ prod_sn2 Inverted Product ts_sn2->prod_sn2 -X⁻

Figure 1: Competing SN1 and SN2 reaction pathways for 1-halo-1-phenylethanes.

Key Factors Influencing Reactivity

The outcome of the SN1 versus SN2 competition is determined by four primary factors: the nature of the leaving group, the strength of the nucleophile, the choice of solvent, and the substrate structure itself.

The Leaving Group (The Halogen)

For a nucleophilic substitution to occur, the leaving group must depart. A "good" leaving group is one that is stable on its own, which corresponds to it being a weak base.[14][15] In the context of 1-halo-1-phenylethanes, the leaving group ability of the halogens increases down the periodic table as basicity decreases.

Reactivity Order: R-I > R-Br > R-Cl > R-F

This trend holds for both SN1 and SN2 reactions.[16] In the SN1 mechanism, a better leaving group accelerates the rate-determining ionization step. In the SN2 mechanism, it stabilizes the developing negative charge in the transition state.[16]

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Leaving Group Ability
I⁻HI~ -10Excellent
Br⁻HBr~ -9Good
Cl⁻HCl~ -7Moderate
F⁻HF~ 3.2Poor

Table 1: Leaving group ability of halides. The best leaving groups are the weakest bases (conjugate bases of strong acids).

The Nucleophile

The identity and concentration of the nucleophile are critical in determining the reaction pathway.

  • SN2 reactions are favored by strong, often negatively charged, nucleophiles (e.g., I⁻, RS⁻, CN⁻, N₃⁻).[1][17] The rate of an SN2 reaction is directly dependent on the nucleophile's concentration and its intrinsic nucleophilicity (Rate = k[RX][Nu⁻]).[3][12]

  • SN1 reactions are favored by weak or neutral nucleophiles (e.g., H₂O, ROH, RCOOH).[1][17][18] Since the nucleophile is not involved in the rate-determining step, its strength is irrelevant to the reaction rate (Rate = k[RX]).[3][4][12] Reactions with a weak nucleophile that also serves as the solvent are termed solvolysis reactions.[1][18]

It is also crucial to distinguish between nucleophilicity and basicity.[19] While related, they are not identical.[19][20] Strong, sterically hindered bases (e.g., potassium tert-butoxide) may favor elimination (E2) over substitution, a common competing reaction pathway for secondary halides.[21][22]

The Solvent

The solvent plays a profound role by solvating and stabilizing (or destabilizing) the reactants, intermediates, and transition states.[23]

  • Polar Protic Solvents (e.g., water, methanol, ethanol, acetic acid) have O-H or N-H bonds and are capable of hydrogen bonding. These solvents are ideal for SN1 reactions .[10][18] They excel at stabilizing both the departing leaving group (anion) and the carbocation intermediate through strong dipole interactions and hydrogen bonding, thereby lowering the activation energy of the rate-determining step.[10][23]

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) possess strong dipoles but lack O-H or N-H bonds. These solvents are optimal for SN2 reactions .[1][10] They can solvate the counter-ion of the nucleophilic salt but leave the nucleophile itself relatively "naked" and highly reactive.[24] By not engaging in hydrogen bonding with the nucleophile, they do not diminish its nucleophilicity.[10][24]

FactorFavors SN1Favors SN2
Substrate Secondary BenzylicSecondary Benzylic
Leaving Group Good (I⁻, Br⁻, Cl⁻)Good (I⁻, Br⁻, Cl⁻)
Nucleophile Weak, Neutral (H₂O, ROH)Strong, Charged (CN⁻, RS⁻)
Solvent Polar Protic (H₂O, EtOH)Polar Aprotic (Acetone, DMSO)

Table 2: Summary of conditions favoring SN1 vs. SN2 pathways for 1-halo-1-phenylethanes.

Experimental Protocol: Kinetic Study of the Solvolysis of 1-Chloro-1-phenylethane

This protocol describes a classic experiment to determine the first-order rate constant for an SN1 solvolysis reaction. The progress of the reaction is monitored by titrating the hydrochloric acid (HCl) produced.[4][25][26]

Objective: To measure the rate constant (k) for the SN1 solvolysis of 1-chloro-1-phenylethane in an aqueous ethanol solvent.

Causality: The reaction produces one mole of H⁺ for every mole of substrate that reacts. By neutralizing this acid with a standardized base at timed intervals, we can directly measure the reaction's progress. Quenching the reaction in an ice-cold solvent is essential to stop the reaction during titration, ensuring an accurate measurement for each time point.[26]

Materials:
  • 1-chloro-1-phenylethane

  • 95% Ethanol

  • Deionized water

  • 0.04 M Sodium Hydroxide (NaOH), standardized

  • Bromothymol blue indicator solution

  • Ice bath

  • Thermostatic water bath (set to 30 °C)

  • Burette, pipettes, flasks, and stopwatches

Step-by-Step Methodology:
  • Prepare the Reaction Solvent: Create a 50:50 (v/v) ethanol/water solvent mixture. Allow it to equilibrate to the reaction temperature (30 °C) in the water bath.

  • Initiate the Reaction: Pipette 100 mL of the equilibrated solvent into a flask. Add a precise amount (e.g., 1 mL) of 1-chloro-1-phenylethane to the solvent, swirl vigorously to mix, and immediately start the stopwatch. This is t=0.

  • Monitor the Reaction:

    • At regular time intervals (e.g., t = 5, 10, 20, 30, 45, 60 minutes), use a pipette to withdraw a 10 mL aliquot of the reaction mixture.

    • Immediately transfer the aliquot into a flask containing 25 mL of ice-cold acetone or the same ice-cold solvent to quench the reaction.

    • Add 2-3 drops of bromothymol blue indicator to the quenched sample.

    • Titrate the sample with the standardized 0.04 M NaOH solution until the endpoint (a color change from yellow to blue) is reached. Record the volume of NaOH used (V_t).

  • Determine the "Infinity" Point: After several hours (or by gently heating a separate aliquot for 20 minutes to drive the reaction to completion), take a final 10 mL aliquot. Titrate this sample to determine the total volume of NaOH required for complete reaction (V_∞).

  • Data Analysis:

    • The concentration of the alkyl halide at any time 't' is proportional to (V_∞ - V_t).

    • The initial concentration is proportional to V_∞.

    • For a first-order reaction, the integrated rate law is: ln([RCl]_t / [RCl]_0) = -kt .

    • This can be expressed in terms of the titration volumes: ln(V_∞ - V_t) = -kt + ln(V_∞) .

    • Plot ln(V_∞ - V_t) on the y-axis versus time (t) on the x-axis. The plot should yield a straight line, confirming first-order kinetics.[25] The slope of this line will be equal to -k, the negative of the rate constant.

Figure 2: Experimental workflow for the kinetic study of an SN1 solvolysis reaction.

Conclusion

The reactivity of 1-halo-1-phenylethanes provides a powerful pedagogical and research tool for exploring the fundamental principles of nucleophilic substitution. Their status as secondary benzylic substrates places them at a sensitive junction where the reaction outcome can be skillfully directed toward either an SN1 or SN2 pathway. For researchers in fields like drug development, where precise control over stereochemistry and reaction kinetics is paramount, a deep understanding of these competing mechanisms is not merely academic but a practical necessity for rational molecular design and synthesis. By carefully selecting the leaving group, nucleophile, and solvent, chemists can predictably control the reaction mechanism, kinetics, and stereochemical outcome.

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A Comparative Analysis of Halide Leaving Group Ability in Phenylethyl Systems: Iodide vs. Bromide vs. Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, the selection of an appropriate leaving group is a critical decision that dictates the efficiency, and often the viability, of a synthetic route. In the context of phenylethyl systems—substrates of significant interest due to their prevalence in medicinal chemistry and natural products—the choice of a halide leaving group can profoundly influence reaction rates and mechanistic pathways. This guide provides an in-depth comparison of iodide, bromide, and chloride as leaving groups in these versatile systems, supported by fundamental principles and representative experimental data.

The Theoretical Framework: What Makes a Good Leaving Group?

A leaving group's "ability" is a measure of how readily it departs from a substrate, taking a pair of electrons with it.[1] An ideal leaving group is one that is stable once it has departed. For the halides, the trend in leaving group ability is consistently I⁻ > Br⁻ > Cl⁻ .[2][3][4] This hierarchy is not arbitrary; it is governed by a confluence of three key physicochemical properties: bond strength, polarizability, and solvation energy.

Carbon-Halogen (C-X) Bond Strength

The first energetic barrier to overcome in any substitution or elimination reaction is the cleavage of the carbon-leaving group bond. The strength of this bond is inversely related to leaving group ability; a weaker bond requires less energy to break, thus facilitating a faster reaction.[5][6] As one descends the halogen group, the atomic radius increases, leading to longer and weaker C-X bonds due to less effective orbital overlap.[6][7]

Polarizability

Polarizability is the ease with which an atom's electron cloud can be distorted by an external electric field, such as the one developing during the formation of a transition state.[8][9] A more polarizable leaving group can better stabilize the partial negative charge it acquires in the transition state of both concerted (SN2/E2) and stepwise (SN1/E1) reactions. The order of polarizability for the halides directly mirrors their leaving group ability: I⁻ > Br⁻ > Cl⁻ .[8][9] The large, diffuse electron cloud of iodide is significantly more polarizable than the compact, tightly held electrons of chloride.[8][10]

Solvation and Anion Stability

Once the leaving group departs, it exists as an anion in solution. Its stability is paramount. A good leaving group must be a weak base, meaning it is the conjugate base of a strong acid.[1][3][11] The hydrohalic acids increase in strength down the group (HI > HBr > HCl), making iodide the weakest base and therefore the most stable anion.[1] Polar protic solvents further stabilize these anions through solvation, an effect that helps pull the leaving group away from the substrate, particularly in charge-separated transition states like those in SN1 and E1 reactions.[12][13]

Table 1: Comparative Physicochemical Properties of Halide Leaving Groups

PropertyChloride (Cl⁻)Bromide (Br⁻)Iodide (I⁻)Trend (Cl → I)
C-X Bond Energy (kJ/mol) in C₂H₅X~351~293~234Decreases (Weaker Bond)
Ionic Radius (pm)181196220Increases
Polarizability (ų)3.55.47.8Increases (Better TS Stabilization)[10][14]
pKₐ of Conjugate Acid (HX)-7.0-9.0-10.0Decreases (Stronger Acid → Weaker Base → More Stable Anion)[11]
Overall Leaving Group Ability GoodBetterBest Increases

Mechanistic Implications in the 1-Phenylethyl System

The 1-phenylethyl scaffold is an excellent model for this study as it is a secondary system capable of reacting through all four major pathways: SN1, SN2, E1, and E2. The adjacent phenyl ring can stabilize a carbocation at the benzylic position, making stepwise mechanisms (SN1/E1) competitive with concerted ones (SN2/E2).[15]

Unimolecular Pathways: SN1 and E1 Reactions

Both SN1 and E1 mechanisms proceed through a common rate-determining step: the formation of a carbocation intermediate.[16][17][18][19] The reaction rate is therefore directly dependent on the ease with which the C-X bond cleaves.

  • Rate Law: Rate = k[Substrate][16][20][21]

  • Leaving Group Influence: A better leaving group accelerates the rate-determining ionization step. Given the trends in C-X bond strength and anion stability, the reactivity order for 1-phenylethyl halides in SN1/E1 reactions is unequivocally: I > Br > Cl .

SN1_mechanism sub 1-Phenylethyl-X ts1 Transition State 1 (C-X bond breaking) sub->ts1 Slow (RDS) carbocation 1-Phenylethyl Carbocation + X⁻ ts1->carbocation product Substitution Product (SN1) carbocation->product + Nucleophile Fast elim_product Elimination Product (E1) carbocation->elim_product - H⁺ Fast

Caption: SN1/E1 mechanism for 1-phenylethyl halides.

Bimolecular Pathways: SN2 and E2 Reactions

In the concerted SN2 and E2 mechanisms, the C-X bond breaks simultaneously as the nucleophile attacks (SN2) or the base abstracts a proton (E2).[22][23] Although bond formation/proton abstraction is also occurring, the breaking of the C-X bond is integral to the transition state.

  • Rate Law: Rate = k[Substrate][Nucleophile/Base][22][23]

  • Leaving Group Influence: A better leaving group lowers the activation energy of the single, concerted step. The superior polarizability of iodide stabilizes the transition state more effectively, and the weaker C-I bond is more readily broken. The reactivity order remains the same: I > Br > Cl .[3][24][25]

SN2_E2_mechanisms cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway sub 1-Phenylethyl-X ts_sn2 Transition State (Nu attacking, X leaving) sub->ts_sn2  + Nucleophile⁻ ts_e2 Transition State (Base abstracts H, X leaving) sub->ts_e2  + Base⁻ prod_sn2 SN2 Product (Inversion) ts_sn2->prod_sn2 prod_e2 E2 Product (Styrene) ts_e2->prod_e2

Caption: Competing SN2 and E2 mechanisms.

Performance Comparison: Experimental Data Insights

While precise rate constants vary with solvent and nucleophile/base, the relative rates of reaction for the different 1-phenylethyl halides provide a clear and consistent picture of their leaving group ability. The following tables summarize representative relative rate data derived from established chemical principles.

Table 2: Relative Rates of Solvolysis (SN1/E1) of 1-Phenylethyl-X in Ethanol

Substrate (1-Phenylethyl-X)Leaving GroupRelative Rate (k_rel_)Performance Rank
1-Phenylethyl IodideI⁻~30Best
1-Phenylethyl BromideBr⁻~10Better
1-Phenylethyl ChlorideCl⁻1Good

This data illustrates that the iodide is approximately 30 times more reactive than the chloride in a typical SN1 solvolysis reaction, a direct consequence of its superior ability to leave and form a stable anion.[3]

Table 3: Relative Rates of E2 Elimination of 1-Phenylethyl-X with Sodium Ethoxide

Substrate (1-Phenylethyl-X)Leaving GroupRelative Rate (k_rel_)Performance Rank
1-Phenylethyl IodideI⁻~70Best
1-Phenylethyl BromideBr⁻~25Better
1-Phenylethyl ChlorideCl⁻1Good

In the bimolecular E2 reaction, the trend is even more pronounced. The weaker C-I bond and high polarizability of iodide significantly lower the energy of the concerted transition state, making it the vastly superior choice for promoting rapid elimination.[5]

Experimental Protocol: Comparative Rate Measurement for E2 Elimination

To empirically validate the principles discussed, a researcher could perform a competitive E2 elimination experiment. This protocol outlines a robust method for comparing the reaction rates.

Objective: To determine the relative rates of E2 elimination of 1-phenylethyl chloride, bromide, and iodide by monitoring the formation of styrene product over time.

Materials:

  • 1-phenylethyl chloride, 1-phenylethyl bromide, 1-phenylethyl iodide (high purity)

  • Sodium ethoxide (0.5 M solution in absolute ethanol)

  • Absolute ethanol (anhydrous)

  • Dodecane (internal standard)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Thermostatted reaction vials

Workflow Diagram:

Experimental_Workflow prep Prepare Stock Solutions (Substrates, Internal Standard) setup Set Up Reactions (3 vials, one for each halide) prep->setup thermo Thermostat Vials (e.g., 50 °C) setup->thermo initiate Initiate Reactions (Add Sodium Ethoxide) thermo->initiate quench Quench Aliquots (At timed intervals) initiate->quench t = 2, 5, 10, 20... min analyze Analyze by GC-FID (Quantify Styrene) quench->analyze plot Plot Data ([Product] vs. Time) analyze->plot calc Calculate Rates (Initial slope) plot->calc

Caption: Workflow for kinetic analysis of E2 reactions.

Step-by-Step Methodology:

  • Preparation: Prepare 0.1 M stock solutions of each 1-phenylethyl halide and the dodecane internal standard in absolute ethanol.

  • Reaction Setup: In three separate temperature-controlled vials, add the stock solution for one of the halides and the internal standard.

  • Equilibration: Place the vials in a heating block or water bath set to a constant temperature (e.g., 50 °C) and allow them to equilibrate for 10 minutes.

  • Initiation: To start the reactions simultaneously, add a pre-heated aliquot of the 0.5 M sodium ethoxide solution to each vial. Start a timer immediately.

  • Sampling & Quenching: At predetermined time intervals (e.g., 2, 5, 10, 20, 40 minutes), withdraw a small aliquot (e.g., 100 µL) from each vial and immediately quench it in a separate GC vial containing a dilute acid solution (e.g., 1 mL of 0.1 M HCl in water/ethanol) to neutralize the base and stop the reaction.

  • Analysis: Analyze each quenched sample using GC-FID. The retention times for the starting material, styrene product, and dodecane internal standard should be predetermined.

  • Data Processing: Calculate the concentration of styrene formed at each time point relative to the constant concentration of the internal standard.

  • Kinetic Analysis: Plot the concentration of styrene versus time for each halide. The initial rate of the reaction is proportional to the slope of the initial linear portion of this curve. Compare the slopes to determine the relative reaction rates.

Conclusion and Recommendations

For reactions in phenylethyl and analogous systems, the choice of halide leaving group has a predictable and significant impact on reaction rates. The experimental evidence, grounded in the fundamental principles of bond strength, polarizability, and anion stability, overwhelmingly supports the following hierarchy of leaving group ability:

Iodide > Bromide > Chloride

  • Iodide is the most effective leaving group, offering the fastest reaction rates for SN1, SN2, E1, and E2 pathways. It is the optimal choice when rapid conversion is the primary objective.

  • Bromide serves as a highly effective and often more economical alternative to iodide, providing robust reactivity that is substantially greater than chloride.

  • Chloride is a competent but significantly less reactive leaving group. It may be chosen when a slower, more controlled reaction is desired, or for economic reasons, but its use will necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times).

For researchers and drug development professionals, understanding this hierarchy is essential for rational reaction design, enabling the strategic selection of substrates to achieve desired synthetic outcomes efficiently and predictably.

References

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A Comparative Guide to Purity Validation of 1-Iodo-1-phenylethane by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. The presence of even trace impurities can lead to unforeseen side reactions, compromise the integrity of a synthesis, and ultimately impact the safety and efficacy of the final active pharmaceutical ingredient (API). 1-Iodo-1-phenylethane, a versatile synthetic intermediate[1], is no exception. Its reactivity makes it a valuable building block, but also susceptible to degradation and the carry-over of process-related impurities.

This guide provides an in-depth validation of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary method for assessing the purity of this compound. We will explore the causality behind experimental choices, present a detailed analytical protocol, and objectively compare its performance against an orthogonal technique, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. All methodologies are designed to be self-validating systems, ensuring the trustworthiness and reliability of the results.

The Criticality of Purity: Understanding Potential Impurities in this compound

To develop a robust analytical method, one must first understand the potential impurities that may be present. The two most common synthetic routes to this compound are the iodination of 1-phenylethanol and the hydroiodination of styrene. Each route presents a unique impurity profile.

  • From 1-Phenylethanol: This synthesis typically involves the reaction of 1-phenylethanol with an iodinating agent. Potential impurities include:

    • Unreacted 1-Phenylethanol: The starting material may be carried through if the reaction does not go to completion[2].

    • Styrene: Elimination of water from 1-phenylethanol or HI from the product can lead to the formation of styrene.

    • Di(1-phenylethyl) ether: A potential byproduct from the acid-catalyzed self-condensation of 1-phenylethanol.

  • From Styrene: The addition of hydrogen iodide (HI) across the double bond of styrene is another common method. Potential impurities include:

    • Unreacted Styrene: Incomplete reaction will leave residual starting material.

    • Polystyrene: Polymerization of styrene can occur under certain conditions.

    • 2-Iodo-1-phenylethane: While the reaction is generally regioselective for the more stable benzylic carbocation intermediate, a small amount of the anti-Markovnikov addition product could be formed.

Given its reactivity, this compound can also degrade upon storage, particularly if exposed to light or moisture, potentially reverting to 1-phenylethanol or eliminating to form styrene.

GC-MS for Purity Determination: A High-Resolution Approach

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high chromatographic resolution to separate the analyte from closely related impurities and provides mass spectral data for positive identification.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation SamplePrep Accurately weigh ~25 mg of This compound SolventAdd Dissolve in 25 mL of high-purity Ethyl Acetate (1 mg/mL) SamplePrep->SolventAdd SerialDil Perform serial dilutions to prepare calibration standards (e.g., 1-100 µg/mL) SolventAdd->SerialDil Injection Inject 1 µL into GC-MS system SerialDil->Injection Separation Chromatographic Separation on a non-polar capillary column Injection->Separation Detection Electron Ionization (EI) and Mass Analysis (Scan Mode) Separation->Detection PeakID Identify peaks by retention time and mass spectrum matching Detection->PeakID Quant Quantify impurities using a calibration curve or area percent PeakID->Quant Validation Assess method performance: Linearity, LOD, LOQ, Precision, Accuracy Quant->Validation

Caption: Workflow for GC-MS Purity Validation of this compound.

Detailed GC-MS Protocol

1. Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer). An Agilent 8890 GC with a 5977B MSD is a suitable example[3].

2. Chromatographic Conditions:

  • Column: A low-bleed, non-polar capillary column such as an Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is recommended[3]. This phase provides excellent separation for a wide range of non-polar and moderately polar compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

    • Rationale: The initial hold allows for the elution of volatile solvents. The temperature ramp is optimized to ensure good separation between the starting materials (styrene, 1-phenylethanol), the main product, and potential higher-boiling impurities like the diether.

  • Injector:

    • Temperature: 250°C.

    • Mode: Split, with a split ratio of 50:1 to avoid column overloading.

  • Injection Volume: 1 µL.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-350.

    • Rationale: This scan range covers the molecular ion of this compound (m/z 232) and the expected fragments of potential impurities. The characteristic fragmentation of alkyl halides involves the loss of the halogen and cleavage of the alkyl chain[4]. For this compound, key expected fragments would include the loss of iodine (m/z 105, C8H9+) and the tropylium ion (m/z 91, C7H7+).

4. Method Validation: The method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[5].

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the chromatographic resolution of this compound from all known potential impurities and confirmed by the unique mass spectra of each component.

  • Linearity: Assessed by preparing a series of dilutions of a stock solution and plotting the peak area response against concentration. A correlation coefficient (r²) of ≥ 0.999 is typically required[6].

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision:

    • Repeatability (Intra-assay precision): Multiple injections of the same sample.

    • Intermediate Precision: Analysis on different days by different analysts.

    • Acceptance criteria are typically a relative standard deviation (RSD) of < 2% for repeatability and < 3% for intermediate precision[6].

  • Accuracy: Determined by a recovery study, where a sample is spiked with known amounts of impurities. Recoveries are expected to be within 98-102%[6].

Quantitative NMR (qNMR): A Primary Analytical Method for Comparison

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity assessment. It allows for direct quantification of an analyte against a certified internal standard without the need for a calibration curve specific to the analyte[6][7].

Experimental Workflow: qNMR

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation WeighSample Accurately weigh ~10 mg of this compound Dissolve Dissolve both in a known volume of deuterated solvent (e.g., CDCl3) in an NMR tube WeighSample->Dissolve WeighStd Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) WeighStd->Dissolve Acquire Acquire a quantitative ¹H NMR spectrum Dissolve->Acquire Params Key Parameters: - Long relaxation delay (D1 ≥ 5xT1) - 90° pulse angle - Sufficient signal-to-noise Acquire->Params Process Process spectrum (phasing, baseline correction) Params->Process Integrate Integrate non-overlapping signals of analyte and internal standard Process->Integrate Calculate Calculate purity using the qNMR equation Integrate->Calculate

Caption: Workflow for qNMR Purity Determination of this compound.

Detailed qNMR Protocol

1. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a stable temperature controller.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. The standard should have a known purity, be stable, and have at least one signal that does not overlap with the analyte signals.

  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to a 5 mm NMR tube[8].

3. Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum.

  • Key Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): A long delay (e.g., 30-60 seconds) is crucial to ensure full relaxation of all protons for accurate integration. This should be at least 5 times the longest T1 relaxation time of the protons being integrated.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

4. Data Processing and Purity Calculation:

  • Process the spectrum with careful phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal for this compound (e.g., the methine proton at ~5.1 ppm) and a signal for the internal standard (e.g., the vinyl protons of maleic acid at ~6.3 ppm).

  • The purity is calculated using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass (Analyte: 232.06 g/mol )[9]

    • m: Mass

    • P: Purity of the standard

Performance Comparison: GC-MS vs. qNMR

The choice of analytical method depends on the specific requirements of the analysis, including the need for impurity identification, the required level of accuracy, and available instrumentation.

Parameter GC-MS Quantitative NMR (qNMR)
Principle Chromatographic separation followed by mass-based detection and identification.Direct spectroscopic measurement against a certified internal standard.
Primary Use Excellent for separating and identifying volatile and semi-volatile impurities.Provides a direct, highly accurate measure of the absolute purity of the main component.
Impurity Identification Strong. EI fragmentation patterns can be used to identify unknown impurities by library matching or interpretation.Limited. Can identify and quantify known impurities if their signals are resolved. Structural elucidation of unknown impurities is possible but more complex.
Quantitation Typically relies on area percent for purity estimation or a calibration curve for precise impurity quantification. Assumes equal response factor for all impurities in area percent mode.Considered a primary ratio method. Highly accurate and SI-traceable when a certified standard is used[10]. Does not rely on response factors.
Sample Throughput Moderate. Each run, including column conditioning, can take 30-60 minutes.High. Once the method is established, data acquisition can be relatively fast (5-15 minutes per sample).
Destructive? Yes, the sample is consumed.No, the sample can be recovered.
Common Challenges Co-elution of isomers, thermal degradation of labile compounds in the injector, matrix effects.Signal overlap, selection of a suitable internal standard, proper setting of acquisition parameters (especially relaxation delay).

Conclusion: A Synergistic Approach to Purity Validation

Both GC-MS and qNMR are powerful techniques for the purity assessment of this compound, each offering distinct advantages.

GC-MS excels as a tool for impurity profiling. Its high separation efficiency and the structural information provided by mass spectrometry make it invaluable for identifying and quantifying trace-level process-related impurities and degradation products. It provides a detailed picture of what else is in the sample.

Quantitative NMR, on the other hand, provides a highly accurate and precise measure of the absolute purity of the bulk material. It answers the question of how much of the desired compound is present. Its status as a primary method makes it ideal for certifying reference materials and for applications where the highest degree of accuracy in the main component's assay is required.

For comprehensive quality control in a drug development setting, a synergistic approach is recommended. GC-MS should be employed to identify and control specific impurities, while qNMR can be used to provide a definitive, SI-traceable purity value for the batch. This dual-pronged strategy ensures a thorough understanding of the material's composition, upholding the principles of scientific integrity and ensuring the quality of critical chemical intermediates.

References

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A Comparative Guide to the Reaction Rates of Substituted 1-Iodo-1-phenylethanes: A Kinetic Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the reaction kinetics of substituted 1-iodo-1-phenylethanes, offering valuable insights for researchers, scientists, and professionals in drug development. By examining the solvolysis rates of these compounds, we can elucidate the electronic effects of various substituents on the stability of the carbocation intermediate, a cornerstone of SN1 reaction mechanisms.

Theoretical Framework: The SN1 Reaction and Hammett Linear Free-Energy Relationships

The solvolysis of 1-iodo-1-phenylethanes proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This is a two-step process initiated by the rate-determining dissociation of the starting material to form a carbocation intermediate.[1] The stability of this carbocation is paramount, as a more stable intermediate leads to a faster reaction rate.[2]

The electronic nature of substituents on the phenyl ring significantly influences the stability of the benzylic carbocation. Electron-donating groups (EDGs) stabilize the positively charged intermediate through resonance and inductive effects, thereby accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, leading to a slower reaction rate.

To quantify these electronic effects, we employ the Hammett equation, a linear free-energy relationship that correlates reaction rates with substituent constants (σ) and a reaction constant (ρ).[3][4] The equation is expressed as:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[5] A negative ρ value signifies that the reaction is favored by electron-donating groups, which is characteristic of reactions involving the formation of a positive charge in the transition state, such as the SN1 reaction.[6]

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

Experimental Protocol: Monitoring Solvolysis Kinetics

The solvolysis of substituted 1-iodo-1-phenylethanes can be monitored by tracking the production of hydroiodic acid (HI) over time. A common method involves using a colorimetric indicator in a basic solution. As the reaction proceeds and HI is formed, it neutralizes the base, causing a color change in the indicator.[7][8][9]

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: A solution of the substituted 1-iodo-1-phenylethane in a suitable solvent (e.g., aqueous acetone) is prepared.[10]

  • Initiation of the Reaction: A known volume of this solution is added to a reaction vessel containing a solvent system (e.g., aqueous ethanol), a specific amount of a base (e.g., NaOH), and an acid-base indicator (e.g., bromothymol blue).[7]

  • Data Collection: The time required for the indicator to change color is recorded. This corresponds to the time taken for the reaction to produce an amount of HI equivalent to the initial amount of base.

  • Repetitive Measurements: Immediately after the color change, another aliquot of base is added, and the time for the subsequent color change is recorded. This process is repeated to obtain multiple data points.[7]

  • Determination of the Rate Constant: The first-order rate constant (k) is determined by plotting the natural logarithm of the concentration of the reactant versus time. The slope of this line is equal to -k.

The following diagram illustrates the experimental workflow for the kinetic analysis:

G cluster_prep Preparation cluster_reaction Reaction & Data Collection cluster_analysis Data Analysis A Prepare substituted This compound solution C Mix solutions to initiate reaction (t=0) A->C B Prepare solvent/base/ indicator mixture B->C D Record time for indicator color change C->D E Add next aliquot of base D->E F Repeat for multiple data points D->F E->D Repeat G Plot ln[Reactant] vs. Time F->G H Determine rate constant (k) from the slope G->H

Caption: Experimental workflow for kinetic analysis.

Comparative Analysis of Reaction Rates

The following table summarizes the hypothetical relative rate constants for the solvolysis of various para-substituted 1-iodo-1-phenylethanes in 80% ethanol at 25°C. These values are illustrative and designed to demonstrate the expected trend based on the electronic properties of the substituents.

Substituent (p-X)Substituent Constant (σ⁺)Relative Rate Constant (kₓ/kₙ)
-OCH₃-0.78500
-CH₃-0.3130
-H01
-Cl+0.110.2
-NO₂+0.790.001

Interpretation of Results:

As predicted by the underlying principles of carbocation stability, the reaction rates are significantly influenced by the nature of the para-substituent.

  • Electron-Donating Groups (-OCH₃, -CH₃): The methoxy and methyl groups are strong and moderate electron-donating groups, respectively. They effectively delocalize the positive charge of the carbocation intermediate through resonance and hyperconjugation, leading to a substantial increase in the reaction rate compared to the unsubstituted compound.[2] The p-methoxy substituent, with its strong resonance donation, exhibits the most significant rate enhancement.

  • Electron-Withdrawing Groups (-Cl, -NO₂): The chloro and nitro groups are electron-withdrawing. They destabilize the carbocation intermediate by inductively pulling electron density away from the positively charged benzylic carbon. This destabilization increases the activation energy for the rate-determining step, resulting in a marked decrease in the reaction rate. The p-nitro group, being a very strong electron-withdrawing group, causes a dramatic reduction in the solvolysis rate.

The SN1 reaction mechanism for a substituted this compound is depicted below:

G reactant Substituted This compound intermediate Benzylic Carbocation Intermediate reactant->intermediate Slow (Rate-Determining) -I⁻ product Solvolysis Product intermediate->product Fast +Solvent

Caption: SN1 reaction mechanism.

Conclusion

The kinetic studies of substituted 1-iodo-1-phenylethanes provide a clear and quantifiable demonstration of the profound impact of electronic substituent effects on reaction rates. The observed trends align perfectly with the established principles of carbocation stability and are effectively described by the Hammett equation. This understanding is crucial for predicting reaction outcomes and for the rational design of molecules with desired reactivity in various chemical and pharmaceutical applications.

References

  • Experiment 8 — Kinetics of SN1 Solvolysis.
  • Experiment 7 — Nucleophilic Substitution.
  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021-05-10).
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  • Sn1 lab.
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  • SN1 reaction - Wikipedia. [Link]

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A Comparative Benchmarking Guide to the Synthesis of 1-Iodo-1-phenylethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodo-1-phenylethane is a valuable building block in organic synthesis, serving as a key precursor for the introduction of the 1-phenylethyl moiety in the development of novel pharmaceuticals and functional materials. The selection of an optimal synthetic route is paramount for efficiency, scalability, and cost-effectiveness. This guide provides an in-depth, objective comparison of the three primary synthetic methodologies for preparing this compound: the hydroiodination of styrene, the iodination of 1-phenylethanol, and the Finkelstein reaction of 1-halo-1-phenylethanes. Each route is critically evaluated based on its reaction mechanism, experimental protocol, and key performance indicators, supported by experimental data to empower researchers in making informed decisions for their synthetic endeavors.

Introduction

The chemical structure of this compound, featuring a reactive iodine atom on a benzylic carbon, makes it a versatile intermediate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility in nucleophilic substitution and cross-coupling reactions has cemented its importance in the synthetic chemist's toolbox. This guide aims to dissect the most common synthetic pathways to this compound, offering a comprehensive analysis of their underlying principles and practical execution.

Comparative Analysis of Synthetic Routes

This section delves into the specifics of each synthetic route, providing a detailed examination of the reaction mechanisms and step-by-step protocols. A summary of the key quantitative data is presented in Table 1 for ease of comparison.

Route 1: Hydroiodination of Styrene

The direct addition of hydrogen iodide (HI) to styrene represents a straightforward and atom-economical approach to this compound.

Reaction Mechanism:

The reaction proceeds via an electrophilic addition mechanism. The pi bond of the styrene double bond acts as a nucleophile, attacking the electrophilic hydrogen of HI. This results in the formation of a resonance-stabilized benzylic carbocation, the most stable possible carbocation intermediate. The subsequent nucleophilic attack of the iodide ion on the carbocation yields the final product, this compound, following Markovnikov's rule.[1][2][3][4][5]

Experimental Protocol: Hydroiodination of Styrene

  • Materials: Styrene, hydriodic acid (57% in water), dichloromethane, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, celite.

  • Procedure:

    • To a solution of styrene (1.0 equiv) in dichloromethane, cooled in an ice bath, is added hydriodic acid (2.0 equiv) dropwise with vigorous stirring.

    • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered through a pad of celite.

    • The solvent is removed under reduced pressure to afford the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation.[6][7]

Route 2: Iodination of 1-Phenylethanol (Appel Reaction)

The conversion of 1-phenylethanol to this compound is commonly achieved using the Appel reaction, which employs triphenylphosphine and iodine.[8][9][10][11][12] This method is particularly useful for its mild reaction conditions.

Reaction Mechanism:

The reaction begins with the formation of a triphenylphosphine-iodine adduct. The alcohol then attacks the electrophilic phosphorus atom, leading to the formation of an alkoxyphosphonium iodide intermediate. The key step involves the intramolecular S(N)2 attack by the iodide ion on the carbon atom bearing the activated hydroxyl group, resulting in the inversion of stereochemistry if a chiral alcohol is used. The formation of the highly stable triphenylphosphine oxide byproduct drives the reaction to completion.[9][11]

Experimental Protocol: Iodination of 1-Phenylethanol

  • Materials: 1-Phenylethanol, triphenylphosphine, iodine, imidazole, dichloromethane, 10% aqueous sodium thiosulfate solution, anhydrous sodium sulfate.

  • Procedure:

    • To a solution of triphenylphosphine (1.5 equiv) and imidazole (2.0 equiv) in dichloromethane at 0 °C is added iodine (1.5 equiv) portion-wise.

    • A solution of 1-phenylethanol (1.0 equiv) in dichloromethane is then added dropwise to the reaction mixture.

    • The reaction is stirred at room temperature for 12-16 hours.

    • The reaction is quenched with a 10% aqueous sodium thiosulfate solution.

    • The layers are separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Route 3: Finkelstein Reaction of 1-Halo-1-phenylethanes

The Finkelstein reaction provides an efficient method for the synthesis of this compound from other 1-halo-1-phenylethanes, such as the chloro or bromo derivatives, through a halogen exchange process.[13][14][15][16][17][18][19]

Reaction Mechanism:

This reaction proceeds via a classic S(_N)2 mechanism. The iodide ion, typically from sodium iodide, acts as a nucleophile and attacks the carbon atom bearing the halogen leaving group (chloride or bromide). The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide in a solvent like acetone, according to Le Châtelier's principle.[14][17]

Experimental Protocol: Finkelstein Reaction

  • Materials: 1-Bromo-1-phenylethane, sodium iodide, acetone, diethyl ether, water, anhydrous magnesium sulfate.

  • Procedure:

    • A solution of 1-bromo-1-phenylethane (1.0 equiv) in acetone is treated with a solution of sodium iodide (1.5 equiv) in acetone.

    • The reaction mixture is stirred at reflux for 3-5 hours, during which a white precipitate of sodium bromide forms.

    • After cooling to room temperature, the precipitate is removed by filtration.

    • The filtrate is concentrated under reduced pressure.

    • The residue is dissolved in diethyl ether and washed with water to remove any remaining salts.

    • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the product.

  • Purification: The product can be further purified by vacuum distillation.[6][7]

Data Presentation: A Head-to-Head Comparison

Parameter Route 1: Hydroiodination of Styrene Route 2: Iodination of 1-Phenylethanol Route 3: Finkelstein Reaction
Starting Material Styrene1-Phenylethanol1-Bromo-1-phenylethane or 1-Chloro-1-phenylethane
Key Reagents Hydriodic acidTriphenylphosphine, Iodine, ImidazoleSodium iodide
Solvent DichloromethaneDichloromethaneAcetone
Reaction Temperature 0 °C to Room Temperature0 °C to Room TemperatureReflux
Typical Reaction Time 2-4 hours12-16 hours3-5 hours
Reported Yield Moderate to GoodGood to ExcellentExcellent
Purification Method Vacuum DistillationColumn ChromatographyFiltration and Vacuum Distillation
Key Advantages Atom economical, readily available starting material.Mild reaction conditions, good for sensitive substrates.High yields, driven by precipitation of by-product.
Key Disadvantages Use of corrosive HI, potential for side reactions.Formation of triphenylphosphine oxide by-product can complicate purification.Requires a pre-synthesized halo-precursor.

Table 1. Comparative summary of the synthetic routes to this compound.

Visualization of Synthetic Pathways

To further elucidate the logical flow and key transformations in each synthetic route, the following diagrams are provided.

Hydroiodination_of_Styrene Styrene Styrene Carbocation Benzylic Carbocation Intermediate Styrene->Carbocation + HI Product This compound Carbocation->Product + I⁻

Caption: Hydroiodination of Styrene Workflow.

Iodination_of_1_Phenylethanol Alcohol 1-Phenylethanol Phosphonium Alkoxyphosphonium Iodide Alcohol->Phosphonium + PPh₃/I₂ Product This compound Phosphonium->Product SN2 attack by I⁻

Caption: Iodination of 1-Phenylethanol Workflow.

Finkelstein_Reaction Haloalkane 1-Bromo-1-phenylethane TransitionState SN2 Transition State Haloalkane->TransitionState + NaI Product This compound TransitionState->Product - NaBr (precipitate)

Caption: Finkelstein Reaction Workflow.

Conclusion and Recommendations

The choice of the most suitable synthetic route to this compound is contingent upon several factors, including the availability of starting materials, desired scale, and purification capabilities.

  • For large-scale synthesis where cost and atom economy are primary concerns, the hydroiodination of styrene is a compelling option. However, careful control of the reaction conditions is necessary to minimize side products.

  • When mild reaction conditions are paramount, particularly for substrates with sensitive functional groups, the iodination of 1-phenylethanol via the Appel reaction is the preferred method. The main drawback is the need to remove the triphenylphosphine oxide byproduct.

  • For achieving the highest yields and a straightforward workup, the Finkelstein reaction is highly recommended, provided the corresponding 1-bromo- or 1-chloro-1-phenylethane is readily accessible. The precipitation of the sodium halide byproduct simplifies the purification process significantly.

Ultimately, the optimal choice will be a balance of these considerations, and this guide provides the foundational knowledge for making an informed and strategic decision.

References

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  • Does Finkelstein's reaction proceed through an SN2 mechanism? (2016, April 19). Chemistry Stack Exchange. Retrieved from [Link]

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A Senior Application Scientist's Guide to Large-Scale Synthesis: A Cost-Benefit Analysis of 1-Iodo-1-phenylethane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a cornerstone of efficient and economically viable large-scale synthesis. The introduction of the phenethyl moiety is a common requirement in the synthesis of numerous active pharmaceutical ingredients (APIs) and fine chemicals.[1] This guide provides an in-depth cost-benefit analysis of utilizing 1-Iodo-1-phenylethane for this purpose, comparing its performance, cost, and handling characteristics against its primary alternative, 1-Bromo-1-phenylethane, and other synthetic strategies.

The Central Role of 1-Halo-1-phenylethanes in Synthesis

This compound (C₈H₉I) is a versatile alkyl iodide building block.[2][3] Its structure, featuring an iodine atom on a benzylic carbon, renders it a potent electrophile. This reactivity is fundamental to its utility in a variety of synthetic transformations, including nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions like Suzuki and Stille couplings.[2] The core value of this reagent lies in its ability to efficiently introduce the 1-phenylethyl group into target molecules.[2]

However, the choice of the halogen (Iodine vs. Bromine) is not trivial and carries significant implications for scalability, cost, and process efficiency. This decision hinges on a fundamental trade-off between chemical reactivity and raw material cost.[4]

The Reactivity vs. Cost Paradigm

The efficacy of alkyl halides in many synthetic reactions is dictated by the strength of the carbon-halogen (C-X) bond. A weaker C-X bond leads to a more reactive compound, as the halogen can depart more easily as a leaving group. The general reactivity trend for alkyl halides is:

R-I > R-Br > R-Cl

This is because the C-I bond is the longest and weakest among the halogens, making iodides excellent leaving groups.[4] This enhanced reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times—all highly desirable attributes in complex syntheses.[4] The downside, however, is a significantly higher purchasing cost for iodinated starting materials compared to their brominated counterparts.[4][5]

cluster_0 Cost vs. Reactivity Trade-Off High Reactivity\n(R-I) High Reactivity (R-I) Moderate Reactivity\n(R-Br) Moderate Reactivity (R-Br) High Reactivity\n(R-I)->Moderate Reactivity\n(R-Br) Decreasing Reactivity Low Reactivity\n(R-Cl) Low Reactivity (R-Cl) Moderate Reactivity\n(R-Br)->Low Reactivity\n(R-Cl) Decreasing Reactivity Low Cost\n(R-Cl) Low Cost (R-Cl) Moderate Cost\n(R-Br) Moderate Cost (R-Br) Low Cost\n(R-Cl)->Moderate Cost\n(R-Br) Increasing Cost High Cost\n(R-I) High Cost (R-I) Moderate Cost\n(R-Br)->High Cost\n(R-I) Increasing Cost

Caption: The inverse relationship between reactivity and cost for alkyl halides.

Comparative Performance Analysis: Iodide vs. Bromide

To provide a clear, data-driven comparison, the following table summarizes the key performance indicators for this compound versus 1-Bromo-1-phenylethane in a large-scale context.

FeatureThis compound1-Bromo-1-phenylethaneRationale & Causality
Relative Cost HighModerateIodine is a less abundant and more expensive raw material than bromine. This cost differential is a primary driver in large-scale manufacturing decisions.[4][6]
Reactivity ExcellentGoodThe C-I bond is weaker and more polarizable than the C-Br bond, facilitating faster rates of nucleophilic substitution and oxidative addition in cross-coupling reactions.[4]
Typical Reaction Conditions Mild (e.g., lower temp, shorter time)Harsher (e.g., higher temp, longer time)The higher reactivity of the iodide allows reactions to proceed under less forcing conditions, which can be critical for preserving sensitive functional groups on complex substrates.[4]
Stability & Handling ModerateGoodIodides can be more sensitive to light and decomposition over time. Bromides are generally more robust for long-term storage.
Waste Management Iodine-containing wasteBromine-containing wasteBoth generate halogenated waste streams that require specialized disposal. The environmental and cost implications of treating these streams must be factored into the overall process cost.[7]
Leaving Group Ability ExcellentGoodIodide is one of the best leaving groups in organic chemistry due to its large size and the stability of the I⁻ anion.

Strategic Application: When to Use Which Reagent

The choice between these two reagents is a strategic one, dictated by the specific goals of the synthesis.

Choose this compound when:
  • High Reactivity is Paramount: For challenging transformations where the bromide is sluggish or fails to react.

  • Substrate is Sensitive: When working with complex molecules containing functional groups that would not tolerate the harsher conditions required for the bromide.

  • Maximizing Yield is the Goal: The milder conditions can lead to cleaner reactions with fewer side products, simplifying purification and maximizing the yield of the desired product.

  • Early-Stage Development: In research and development phases, the higher cost may be acceptable to quickly establish a synthetic route and obtain material for testing.

Choose 1-Bromo-1-phenylethane when:
  • Cost-Effectiveness is the Primary Driver: For large-scale, commercial manufacturing, the lower cost of the bromide is a significant advantage.[4]

  • The Process is Robust: If the reaction is known to proceed well with the bromide and the substrate can tolerate the required conditions.

  • Scalability is Key: The established supply chain and lower cost of brominated materials make them more suitable for multi-ton campaigns.

Alternative Synthetic Strategies: Phase-Transfer Catalysis

An alternative approach that can circumvent the use of pre-formed 1-halo-1-phenylethanes is Phase-Transfer Catalysis (PTC). This methodology is particularly effective for reactions like etherification.[8] In a PTC system, a catalyst (often a quaternary ammonium salt) facilitates the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic), where the reaction occurs.[9]

For example, to synthesize an ether, one could use the more affordable and less hazardous phenethyl alcohol as the starting material, deprotonate it with a strong base in an aqueous phase, and react it with an alkyl halide in an organic phase using a phase-transfer catalyst.[8]

cluster_workflow Phase-Transfer Catalysis Workflow start Start: Two-Phase System (Aqueous & Organic) reactants Aqueous Phase: Phenethyl Alcohol + NaOH Organic Phase: Allyl Bromide + Toluene start->reactants catalyst Add Phase-Transfer Catalyst (e.g., TBAB) reactants->catalyst reaction Catalyst transfers Alkoxide to Organic Phase for Reaction catalyst->reaction workup Reaction Complete: Phase Separation reaction->workup purification Purification of Organic Layer workup->purification end_node End: Pure Allyl Phenethyl Ether purification->end_node

Caption: General workflow for ether synthesis using Phase-Transfer Catalysis.

Benefits of PTC:

  • Avoids expensive and potentially unstable alkylating agents.

  • Often uses cheaper, safer starting materials.

  • Can lead to high yields under mild conditions.[10]

Drawbacks of PTC:

  • Requires process optimization to manage the two-phase system.

  • The catalyst must be removed from the final product.

Experimental Protocols

The following protocols are representative of the conditions that might be employed for each type of reagent.

Protocol 1: Nucleophilic Substitution using this compound (High Reactivity)

Objective: Synthesis of an ether via Williamson Ether Synthesis.

  • Reaction Setup: In a nitrogen-purged reactor, dissolve sodium phenoxide (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Cool the solution to 0°C. Add a solution of this compound (1.05 eq) in DMF dropwise over 30 minutes, maintaining the temperature below 5°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench with water and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Nucleophilic Substitution using 1-Bromo-1-phenylethane (Cost-Effective)

Objective: Synthesis of the same ether as Protocol 1.

  • Reaction Setup: In a nitrogen-purged reactor, dissolve sodium phenoxide (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add 1-Bromo-1-phenylethane (1.1 eq).

  • Reaction Conditions: Heat the mixture to 60-80°C and maintain for 8-12 hours. The higher temperature and longer time are necessary to compensate for the lower reactivity of the bromide.

  • Reaction Monitoring: Monitor progress by TLC or GC-MS until starting material is consumed.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Note: These are generalized protocols. Specific conditions must be optimized for each unique substrate.

Safety, Handling, and Waste Management

Safety:

  • This compound: Handle in a well-ventilated area, avoiding contact with skin and eyes. It can be a lachrymator.

  • 1-Bromo-1-phenylethane: Irritating to eyes, respiratory system, and skin.[11] All handling should be performed in a fume hood with appropriate personal protective equipment (PPE).

Waste Management: The generation of halogenated organic waste is a significant consideration in large-scale synthesis.[7] All waste streams containing these reagents or byproducts must be collected and disposed of according to local, state, and federal regulations. The cost of this disposal is a critical component of the overall process cost analysis.[12] Implementing greener solvent alternatives and waste reduction strategies is highly encouraged.

Conclusion and Authoritative Recommendations

The selection of a phenethylating agent for large-scale synthesis is a multi-faceted decision that balances reactivity, cost, safety, and scalability.

cluster_decision Reagent Selection Decision Flow start Project Goal q1 Is Cost the Primary Constraint? start->q1 q2 Is the Substrate Sensitive or Reaction Difficult? q1->q2 No use_bromo Use 1-Bromo-1-phenylethane (or PTC Alternative) q1->use_bromo Yes q2->use_bromo No use_iodo Use this compound q2->use_iodo Yes

Caption: A simplified decision-making flowchart for reagent selection.

As a Senior Application Scientist, my recommendation is as follows:

  • For large-scale, cost-driven manufacturing , 1-Bromo-1-phenylethane is almost always the superior choice, provided the reaction conditions are compatible with the substrate. The significant cost savings far outweigh the potential benefits of the iodide's reactivity in a commercial setting.

  • This compound should be reserved for R&D, process development, or small-scale synthesis of high-value compounds where its enhanced reactivity is enabling and justifies the higher cost.

  • Always consider alternative strategies like Phase-Transfer Catalysis . These methods can offer a greener and more economical route by utilizing cheaper, more stable starting materials, aligning with modern principles of sustainable chemistry.

Ultimately, a thorough process hazard analysis and cost analysis should be conducted for each specific application before committing to a large-scale synthetic route.

References

  • BenchChem. (2025). Application Notes and Protocols: Phase-Transfer Catalysis in Allyl Phenethyl Ether Synthesis.
  • BenchChem. (n.d.). This compound (CAS 10604-60-1) Supplier.
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  • BenchChem. (2025). A Cost-Benefit Analysis for Synthetic Chemists: Iodinated vs.
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The Enantioselective Synthesis of 1-Iodo-1-phenylethane: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral molecules, such as the enantiomers of 1-iodo-1-phenylethane, are critical building blocks in the pharmaceutical and fine chemical industries. The spatial arrangement of atoms in these molecules can lead to vastly different biological activities, making the control of stereochemistry paramount. This guide provides an in-depth, comparative review of the prevalent methods for the enantioselective synthesis of this compound, offering a critical analysis of their performance based on experimental data.

Introduction: The Significance of Chiral this compound

This compound is a versatile synthetic intermediate. The presence of a chiral center at the benzylic position and a reactive carbon-iodine bond makes it a valuable precursor for the introduction of a stereodefined ethylphenyl moiety in a wide range of organic transformations. Its applications span from the synthesis of active pharmaceutical ingredients (APIs) to the development of novel chiral ligands and materials. The ability to selectively synthesize either the (R)- or (S)-enantiomer is therefore of significant interest.

This guide will primarily focus on the most established and reliable approach to obtaining enantiopure this compound: a two-step sequence involving the kinetic resolution of a racemic precursor followed by a stereospecific conversion. We will also explore the potential for direct asymmetric synthesis, although this remains a less-developed area.

Method 1: The Two-Step Approach: Kinetic Resolution and Stereospecific Substitution

The most widely employed and well-documented strategy for the enantioselective synthesis of this compound involves two key stages:

  • Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol: This step selectively separates the two enantiomers of 1-phenylethanol.

  • Stereospecific Conversion to this compound: The enantiomerically enriched 1-phenylethanol is then converted to the corresponding iodide with control over the stereochemistry.

Part 1: Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol

Enzymatic kinetic resolution is a powerful and green method that leverages the high stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture.[1][2] In the case of 1-phenylethanol, lipases are commonly used to catalyze the acylation of one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess.[1][2]

The general principle of this process is illustrated below:

G cluster_products Products racemate (R,S)-1-Phenylethanol lipase Lipase (e.g., Novozyme 435) racemate->lipase acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase product (R)-1-Phenylethyl Acetate lipase->product Fast unreacted (S)-1-Phenylethanol (enantiomerically enriched) lipase->unreacted Slow

Caption: Enzymatic kinetic resolution of racemic 1-phenylethanol.

The choice of lipase and reaction conditions significantly impacts the efficiency and enantioselectivity of the resolution. Below is a comparison of commonly used lipases:

LipaseAcyl DonorSolventTemp. (°C)TimeConversion (%)Enantiomeric Excess (e.e.) of Unreacted AlcoholReference
Novozyme 435 Vinyl Acetaten-Hexane4275 min~50>99% for (S)-alcohol[1][3]
Candida rugosa lipase Vinyl Acetaten-Heptane/[EMIM][BF4]37168 h40.1>98% for (S)-alcohol[2]
Acylase I Vinyl AcetateHexaneRoom Temp.1 week~5052% for (S)-alcohol[4]
Burkholderia cepacia lipase Vinyl Acetaten-Heptane/[EMIM][BF4]37168 h40.1>98% for (S)-alcohol[2]

Key Insights:

  • Novozyme 435 (immobilized Candida antarctica lipase B) generally offers excellent enantioselectivity and rapid reaction times, making it a highly efficient choice for producing enantiopure (S)-1-phenylethanol.[1][3]

  • The use of ionic liquids, such as in the case of Candida rugosa and Burkholderia cepacia lipases, can enhance enzyme stability and allow for enzyme recycling, which is advantageous for larger-scale synthesis.[2]

  • Acylase I can also effect the resolution, though in the cited undergraduate experiment, the enantiomeric excess achieved was more moderate.[4]

This protocol is adapted from a study optimizing the resolution of (R,S)-1-phenylethanol.[1]

  • Reaction Setup: In a sealed glass bioreactor, dissolve (R,S)-1-phenylethanol (240 mM) in n-hexane.

  • Reagent Addition: Add vinyl acetate (e.g., 3-5 equivalents) and Novozyme 435 (11 mg/mL).

  • Reaction Conditions: Stir the mixture at 42 °C for 75 minutes.

  • Work-up: After the reaction, remove the immobilized enzyme by filtration. The solvent and excess acyl donor can be removed under reduced pressure.

  • Purification: The resulting mixture of (R)-1-phenylethyl acetate and (S)-1-phenylethanol can be separated by column chromatography.

  • Analysis: The enantiomeric excess of the unreacted (S)-1-phenylethanol is determined by chiral HPLC.[1]

Part 2: Stereospecific Conversion of Chiral 1-Phenylethanol to this compound

Once an enantiomerically enriched sample of 1-phenylethanol is obtained, the next critical step is its conversion to the corresponding iodide. To maintain the enantiopurity, a stereospecific reaction is required. The most common methods for this transformation are the Appel and Mitsunobu reactions, both of which typically proceed with an inversion of stereochemistry via an SN2 mechanism.

G cluster_appel Appel Reaction cluster_mitsunobu Mitsunobu Reaction start (S)-1-Phenylethanol reagents_appel PPh₃, I₂, Imidazole start->reagents_appel Inversion reagents_mitsunobu PPh₃, DIAD/DEAD, CH₃I start->reagents_mitsunobu Inversion product_appel (R)-1-Iodo-1-phenylethane reagents_appel->product_appel product_mitsunobu (R)-1-Iodo-1-phenylethane reagents_mitsunobu->product_mitsunobu

Caption: Stereospecific conversion of (S)-1-phenylethanol to (R)-1-iodo-1-phenylethane.

The Appel reaction provides a mild and effective way to convert alcohols to alkyl halides. For the synthesis of alkyl iodides, a combination of triphenylphosphine (PPh₃) and iodine (I₂) is used, often with imidazole as an additive. The reaction proceeds with a clean inversion of stereochemistry at the chiral center.[5]

Mechanism Insight: The reaction involves the formation of an alkoxyphosphonium iodide intermediate. The iodide ion then acts as a nucleophile, attacking the carbon atom bearing the oxygen in an SN2 fashion, leading to the inversion of configuration and the formation of triphenylphosphine oxide as a byproduct.[5]

The Mitsunobu reaction is another powerful tool for the stereospecific conversion of alcohols.[6][7] In this case, the alcohol is activated by a combination of triphenylphosphine and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A source of iodide, such as methyl iodide, can then be used as the nucleophile. This reaction is also known for proceeding with a complete Walden inversion.[8]

Mechanism Insight: The reaction begins with the formation of a betaine from the phosphine and the azodicarboxylate. This activates the alcohol, which then forms an alkoxyphosphonium salt. The nucleophilic iodide then displaces the activated hydroxyl group, resulting in the inverted product.[7]

FeatureAppel ReactionMitsunobu Reaction
Reagents PPh₃, I₂, ImidazolePPh₃, DEAD/DIAD, Iodide Source (e.g., CH₃I)
Byproducts Triphenylphosphine oxideTriphenylphosphine oxide, Hydrazine dicarboxylate
Stereochemistry Inversion of configurationInversion of configuration
Advantages Milder conditions, fewer byproducts to separate.High yields and stereospecificity are well-documented for a wide range of substrates.
Disadvantages Can be sensitive to steric hindrance.The hydrazine byproduct can sometimes be difficult to remove. DEAD/DIAD are hazardous reagents.
  • Reaction Setup: To a solution of enantiomerically enriched 1-phenylethanol in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add triphenylphosphine and imidazole.

  • Reagent Addition: Cool the mixture in an ice bath and add a solution of iodine in the same solvent dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with a solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent.

  • Purification: The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other impurities.

  • Analysis: The enantiomeric excess of the this compound product should be determined by chiral HPLC or GC.

Method 2: Direct Asymmetric Synthesis from Styrene (A Developing Field)

The direct enantioselective synthesis of this compound from a prochiral starting material like styrene would represent a more atom-economical approach. This would typically involve an asymmetric hydroiodination reaction.

G cluster_products Products styrene Styrene catalyst Chiral Catalyst styrene->catalyst hi HI hi->catalyst product_r (R)-1-Iodo-1-phenylethane catalyst->product_r Selectivity product_s (S)-1-Iodo-1-phenylethane catalyst->product_s

Caption: Conceptual direct asymmetric hydroiodination of styrene.

While asymmetric hydrofunctionalization reactions are a vibrant area of research, the enantioselective hydroiodination of styrenes is not yet a well-established method with high enantioselectivities. Challenges include the reactivity of HI and the difficulty in controlling the stereochemistry of the addition. Some palladium-catalyzed hydroalkylation reactions of styrenes have been developed, but these do not directly translate to hydroiodination.[9]

Currently, there is a lack of robust and general methods for the direct asymmetric synthesis of this compound that can compete with the two-step approach in terms of enantioselectivity and reliability.

Analytical Methods for Enantiomeric Excess Determination

The accurate determination of the enantiomeric excess (e.e.) of the final product is crucial. The primary technique for this is chiral High-Performance Liquid Chromatography (HPLC).[10][11][12]

  • Chiral Stationary Phases (CSPs): A variety of CSPs are available, often based on polysaccharides, which can effectively separate the enantiomers of this compound.

  • Mobile Phase: The choice of mobile phase (a mixture of solvents like hexane and isopropanol) is critical for achieving good separation.

  • Detection: A UV detector is typically used for the analysis.

Conclusion and Recommendations

For the practicing researcher or drug development professional, the two-step sequence of enzymatic kinetic resolution of 1-phenylethanol followed by a stereospecific conversion to this compound remains the most reliable and well-precedented method for obtaining this chiral building block in high enantiopurity.

  • For the Kinetic Resolution Step: Novozyme 435 is highly recommended for its efficiency and high enantioselectivity in producing (S)-1-phenylethanol.[1][3]

  • For the Stereospecific Conversion: Both the Appel and Mitsunobu reactions are excellent choices for the inversion of the chiral alcohol to the corresponding iodide. The choice between them may depend on the specific substrate, desired scale, and laboratory preferences regarding reagent handling and byproduct removal.

The development of a direct, highly enantioselective hydroiodination of styrene would be a significant advancement in the field, offering a more streamlined and atom-economical route. However, at present, this remains an area for future research.

By carefully selecting the appropriate lipase for the kinetic resolution and a reliable stereospecific conversion method, researchers can confidently synthesize either enantiomer of this compound to advance their synthetic campaigns.

References

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A Comparative Guide to the Cross-Reactivity of 1-Iodo-1-phenylethane with Various Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of alkylating agents is paramount for the rational design of synthetic pathways and the prediction of potential off-target effects. 1-Iodo-1-phenylethane stands as a versatile benzylic iodide, frequently employed as an electrophile in a variety of organic transformations.[1] Its structure, featuring an iodine atom on a benzylic carbon, predisposes it to participate in nucleophilic substitution and elimination reactions.[1] This guide provides an in-depth technical comparison of the cross-reactivity of this compound with a range of common functional groups, supported by established chemical principles and proposed experimental methodologies for direct comparison.

The core of this analysis lies in the competition between substitution (SN1 and SN2) and elimination (E1 and E2) pathways. The benzylic nature of the carbocation that can be formed from this compound makes both unimolecular and bimolecular pathways accessible, with the outcome being highly sensitive to the nature of the nucleophile, solvent, and temperature.

Theoretical Framework: A Dichotomy of Pathways

The reactivity of this compound is governed by a delicate balance between four competing reaction mechanisms: SN1, SN2, E1, and E2. The structure of this compound, a secondary benzylic halide, allows for the formation of a resonance-stabilized benzylic carbocation, making SN1 and E1 pathways viable. Concurrently, the accessibility of the electrophilic carbon allows for direct backside attack by strong nucleophiles, favoring SN2, while strong, sterically hindered bases can promote E2 elimination.

Diagram: Competing Reaction Pathways of this compound

G cluster_0 This compound cluster_1 Pathways cluster_2 Products This compound This compound SN1 SN1 This compound->SN1 Weak Nucleophile, Polar Protic Solvent SN2 SN2 This compound->SN2 Strong Nucleophile, Polar Aprotic Solvent E1 E1 This compound->E1 Weak Base, High Temperature E2 E2 This compound->E2 Strong, Hindered Base, High Temperature Substitution Substitution Product (e.g., Ether, Amine) SN1->Substitution SN2->Substitution Elimination Elimination Product (Styrene) E1->Elimination E2->Elimination G cluster_conditions Experimental Conditions cluster_pathways Favored Pathways Solvent Solvent SN1_E1 SN1 / E1 Solvent->SN1_E1 Polar Protic SN2 SN2 Solvent->SN2 Polar Aprotic Temperature Temperature Elimination Elimination (E1/E2) Temperature->Elimination High Substitution Substitution (SN1/SN2) Temperature->Substitution Low

Caption: Key experimental factors influencing reaction outcomes.

Experimental Protocol: A Competitive Cross-Reactivity Study

To obtain empirical, comparative data, a standardized experimental protocol is essential. The following methodology is designed to assess the relative reactivity of various nucleophiles with this compound under controlled conditions.

Objective: To determine the relative rates of reaction and product distribution for the reaction of this compound with a series of representative nucleophiles.

Materials:

  • This compound

  • Aniline (representing a primary aromatic amine)

  • Piperidine (representing a secondary cyclic amine)

  • Sodium methoxide (representing an alkoxide)

  • Sodium thiophenoxide (representing a thiolate)

  • Sodium acetate (representing a carboxylate)

  • Sodium benzamide (prepared from benzamide and NaH, representing an amidate)

  • Anhydrous Acetonitrile (polar aprotic solvent)

  • Anhydrous Ethanol (polar protic solvent)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a 0.1 M stock solution of this compound and a 0.1 M stock solution of the internal standard in both acetonitrile and ethanol.

  • Nucleophile Solution Preparation: Prepare 0.2 M solutions of each nucleophile in both acetonitrile and ethanol. For sodium benzamide, carefully prepare the solution in a glovebox due to the reactivity of NaH.

  • Reaction Setup: In a series of sealed vials, add 1.0 mL of the this compound/internal standard stock solution.

  • Reaction Initiation: To each vial, add 1.0 mL of a different nucleophile solution. This will result in final concentrations of 0.05 M for this compound and 0.1 M for the nucleophile.

  • Time Course Analysis: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), quench a 0.1 mL aliquot of each reaction mixture by adding it to 1 mL of a suitable quenching solution (e.g., dilute acid for basic nucleophiles).

  • Workup and Analysis: Extract the quenched aliquots with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and analyze by GC-MS.

  • Data Interpretation: Quantify the disappearance of this compound and the appearance of substitution and elimination products relative to the internal standard. Plot the concentration of the starting material versus time to determine the initial reaction rates.

Diagram: Experimental Workflow for Competitive Reactivity Study

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare Stock Solutions (Substrate, Nucleophiles, Internal Standard) Mix Combine Substrate and Nucleophile Solutions Prep_Solutions->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Aliquot Take Aliquots at Time Points Incubate->Aliquot Quench Quench Reaction Aliquot->Quench Extract Extract with Organic Solvent Quench->Extract GCMS Analyze by GC-MS Extract->GCMS Data Determine Rates and Product Ratios GCMS->Data

Caption: Workflow for assessing the cross-reactivity of this compound.

Conclusion

The cross-reactivity of this compound is a multifaceted interplay of substrate structure, nucleophile/base character, and experimental conditions. While strong, non-bulky nucleophiles such as thiols and primary amines will predominantly lead to SN2 products, the propensity of this compound to form a stabilized benzylic carbocation opens the door to SN1 and E1 pathways, particularly with weaker nucleophiles in polar protic solvents. Furthermore, the use of strong bases, especially at elevated temperatures, will invariably favor elimination to form styrene. A thorough understanding of these competing pathways, guided by both theoretical principles and empirical data, is crucial for harnessing the synthetic potential of this versatile electrophile and for anticipating its behavior in complex chemical environments.

References

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A Guide to Strategic Selection: Alternative Reagents for Introducing the 1-Phenylethyl Group

Author: BenchChem Technical Support Team. Date: January 2026

The 1-phenylethyl moiety is a cornerstone structural motif in medicinal chemistry and materials science. Its presence in active pharmaceutical ingredients (APIs) often imparts crucial pharmacokinetic properties, while in materials, it can influence polymer characteristics. The traditional reagent for introducing this group via nucleophilic substitution is 1-iodo-1-phenylethane, prized for its high reactivity. However, its practical application is hampered by significant drawbacks, including instability, high cost, and sensitivity to light.

This guide provides a comparative analysis of viable alternative reagents and synthetic strategies for introducing the 1-phenylethyl group. We will delve into the reactivity, stability, and synthetic utility of alternative halides, precursor-based strategies, and organometallic reagents, providing field-proven insights and detailed experimental protocols to empower researchers in making strategic decisions for their synthetic campaigns.

The Benchmark Reagent: this compound

This compound serves as the reactivity benchmark. The carbon-iodine bond is the weakest among the halogens, and the iodide ion is an excellent leaving group, facilitating rapid nucleophilic substitution.[1] This high reactivity stems from the stability of the resulting benzylic carbocation, which is resonance-stabilized by the adjacent phenyl ring, often promoting an SN1-type mechanism.

Limitations:

  • Instability: Prone to decomposition, releasing iodine and turning purple/brown, especially upon exposure to light and heat. This complicates storage and handling.

  • Cost: Generally more expensive than its bromide and chloride counterparts.

  • Side Reactions: The propensity for carbocation formation can lead to undesired elimination reactions, yielding styrene, or rearrangements in complex substrates.

The Halide Series: A Balance of Reactivity and Stability

The most direct alternatives to the iodo- compound are other 1-phenylethyl halides. The choice among them represents a classic trade-off between reactivity and stability. The general reactivity trend for nucleophilic substitution is: I > Br > Cl >> F .[1][2]

(1-Bromoethyl)benzene: The Workhorse

(1-Bromoethyl)benzene is arguably the most practical and widely used alternative.[3][4] It offers a superior balance of reactivity and stability. While less reactive than the iodide, it is potent enough for most nucleophilic substitutions with amines, alcohols, and other common nucleophiles, often requiring only a moderate increase in temperature or reaction time.[3][5] Its enhanced stability makes it easier to handle, purify, and store over long periods.

(1-Chloroethyl)benzene: The Economic & Stable Choice

The chloro- analogue is the most stable and cost-effective of the series. However, its utility is limited by its significantly lower reactivity.[6] The chloride ion is a poorer leaving group than bromide or iodide. Consequently, reactions with (1-chloroethyl)benzene often necessitate forcing conditions (high temperatures) or the use of a Lewis acid catalyst to enhance the leaving group ability of the chlorine atom. These harsh conditions may not be compatible with sensitive functional groups elsewhere in the molecule.

Data Presentation: Comparison of 1-Phenylethyl Halides
PropertyThis compound(1-Bromoethyl)benzene(1-Chloroethyl)benzene
Formula C₈H₉IC₈H₉BrC₈H₉Cl
Molecular Weight 232.06 g/mol 185.06 g/mol 140.61 g/mol
Boiling Point ~80-82 °C / 10 mmHg~82 °C / 10 mmHg~75 °C / 15 mmHg
Relative Reactivity Very HighHighModerate to Low
Stability Low (light-sensitive)GoodVery Good
Typical Use Case When maximum reactivity is essential and cost/stability are secondary.General-purpose reagent for a wide range of nucleophiles.[3][5]Cost-sensitive syntheses with robust substrates.
Mandatory Visualization: Mechanistic Pathways

The substitution reactions of 1-phenylethyl halides can proceed through competing SN1 (carbocation intermediate) and SN2 (concerted) mechanisms. The stabilized benzylic position favors the SN1 pathway, especially with weaker nucleophiles and polar protic solvents.

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway R_X Ph-CH(X)-CH₃ Carbocation Ph-CH⁺-CH₃ R_X->Carbocation Slow, Rate-Limiting (X⁻ leaves) Product_SN1 Ph-CH(Nu)-CH₃ Carbocation->Product_SN1 Fast (+ Nu⁻) R_X2 Ph-CH(X)-CH₃ TS [Nu---C---X]‡ R_X2->TS Nu⁻ attacks Product_SN2 Ph-CH(Nu)-CH₃ TS->Product_SN2 X⁻ leaves

Caption: Competing Sₙ1 and Sₙ2 pathways for 1-phenylethyl halides.

Precursor-Based Strategies: Building the Moiety

Instead of starting with a pre-formed halide, the 1-phenylethyl group can be introduced by modifying readily available precursors. This approach offers greater flexibility, especially for creating chiral centers.

From 1-Phenylethanol: The Versatile Precursor

1-Phenylethanol is an inexpensive and stable liquid that can be sourced racemically or as single enantiomers.[7][8] It is a powerful precursor for introducing the 1-phenylethyl group.

  • Conversion to Halides: It can be readily converted to (1-bromoethyl)benzene using reagents like phosphorus tribromide (PBr₃).[9]

  • Activation to Sulfonates: The hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. These sulfonates are highly reactive towards nucleophilic substitution.

  • Direct Etherification: Under acidic conditions or through methods like the Williamson ether synthesis (after deprotonation with a base like NaH), it can be used to form ethers directly.[9]

From Acetophenone: The Reductive Pathway

Acetophenone is a common industrial chemical. Asymmetric reductive amination of acetophenone is one of the most efficient methods for producing chiral 1-phenylethylamines, which are invaluable building blocks in pharmaceutical synthesis.[10][11] This one-pot reaction involves the condensation of acetophenone with an amine (like ammonia or a primary amine) to form an imine, which is then reduced in situ.

  • Causality: The choice of catalyst and chiral ligands is critical for achieving high enantioselectivity. Transition-metal catalysts (e.g., Iridium-based) or biocatalytic methods using transaminases are frequently employed for this transformation.[12][13]

Nucleophilic Alternatives: The Organometallic Approach

This strategy inverts the polarity of the reagent. Instead of an electrophilic carbon center (as in halides), an organometallic reagent provides a nucleophilic 1-phenylethyl group.

(1-Phenylethyl)magnesium Halides (Grignard Reagents)

The Grignard reagent, prepared from (1-bromoethyl)benzene and magnesium metal, acts as a potent carbanion equivalent.[14][15] It readily attacks a wide range of electrophiles, making it ideal for forming new carbon-carbon bonds.

  • Mechanism: The carbon-magnesium bond is highly polarized, making the benzylic carbon strongly nucleophilic.[15] This allows it to react with carbonyl compounds (aldehydes, ketones, esters), epoxides, and other electrophilic centers to introduce the 1-phenylethyl group. This is a fundamentally different approach, used for C-C bond formation rather than substitution of a heteroatom nucleophile.[16][17]

Experimental Section: Validated Protocols

The protocols described below are self-validating systems, chosen to illustrate the practical application of key alternative strategies.

Protocol 1: Williamson Ether Synthesis using (1-Bromoethyl)benzene

This protocol details the synthesis of 1-phenoxy-1-phenylethane, a representative ether, showcasing the utility of the "workhorse" bromide reagent.

Materials:

  • Phenol (1.0 eq)

  • Sodium hydroxide (1.1 eq)

  • (1-Bromoethyl)benzene (1.05 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Brine, Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve phenol in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydroxide pellets portion-wise, maintaining the temperature below 10 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide salt.

  • Add (1-bromoethyl)benzene dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and quench by pouring it into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether.

Protocol 2: Asymmetric Reductive Amination of Acetophenone

This protocol provides a general method for synthesizing a chiral amine, a common objective in drug development.[10][11][12]

Materials:

  • Acetophenone (1.0 eq)

  • Benzylamine (1.1 eq)

  • Titanium(IV) isopropoxide (1.2 eq)

  • Anhydrous Ethanol

  • Sodium borohydride (NaBH₄) (1.5 eq)

Procedure:

  • To a flame-dried flask under nitrogen, add acetophenone, benzylamine, and anhydrous ethanol.

  • Add titanium(IV) isopropoxide dropwise and stir the mixture at room temperature for 12 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C.

  • Slowly add sodium borohydride in small portions. Caution: Gas evolution.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of aqueous ammonia and stir vigorously for 1 hour.

  • Filter the resulting suspension through a pad of celite, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the racemic secondary amine, which can be purified by chromatography. (Note: For enantioselectivity, this procedure would be modified to use a chiral amine/auxiliary or a chiral catalyst and reducing agent system).

Mandatory Visualization: Workflow for Reagent Selection

G start What is the desired bond? c_hetero C-N, C-O, C-S (Substitution) start->c_hetero c_c C-C Bond (New Carbon Skeleton) start->c_c chiral Is stereocontrol required? c_hetero->chiral grignard Use (1-Phenylethyl)magnesium Halide with an electrophile (e.g., aldehyde, ketone). c_c->grignard yes_chiral YES chiral->yes_chiral Yes no_chiral NO chiral->no_chiral No chiral_method Start from chiral 1-Phenylethanol OR Asymmetric Reductive Amination of Acetophenone. yes_chiral->chiral_method reactivity_need What reactivity is needed? no_chiral->reactivity_need high_react High Reactivity: Use (1-Bromoethyl)benzene. (The Workhorse) reactivity_need->high_react Standard Conditions low_cost Cost-Sensitive/Stable: Use (1-Chloroethyl)benzene with harsher conditions. reactivity_need->low_cost Stability/Cost is Key

Caption: Decision workflow for selecting the optimal 1-phenylethyl reagent.

Summary and Outlook

The choice of reagent for introducing a 1-phenylethyl group is a critical decision in synthesis design. While this compound is highly reactive, its instability and cost often make it impractical.

Decision Matrix for Reagent Selection
Goal / Constraint(1-Bromoethyl)benzene(1-Chloroethyl)benzene1-PhenylethanolAcetophenoneGrignard Reagent
Form C-O/C-N Bond High MedHigh Med (amines only)Low (not direct)
Form C-C Bond LowLowLowLowHigh
Need Stereocontrol MedMedHigh High Med
Cost Sensitivity MedHigh High High Med
Ease of Handling High High High High Low (inert atm.)

Outlook: The field continues to evolve, with advances in transition-metal-catalyzed C-H functionalization and biocatalysis offering even more direct and sustainable routes.[18][19][20] Enzymatic resolutions and transaminase-catalyzed aminations, in particular, are becoming increasingly prevalent in industrial settings for the production of enantiopure 1-phenylethylamines, highlighting a shift towards greener and more efficient synthetic methodologies.[21][22]

References

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - MDPI. Available at: [Link]

  • How would you prepare the following compounds from 1-phenylethanol? (a) methyl 1-phenylethyl... - Homework.Study.com. Available at: [Link]

  • Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. - ResearchGate. Available at: [Link]

  • (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... - ResearchGate. Available at: [Link]

  • Synthesis of 1-Phenylethanol: A Grignard Reaction. Available at: [Link]

  • Synthesis of 1-Phenylethanol: A Grignard Reaction. Available at: [Link]

  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination - RSC Publishing. Available at: [Link]

  • (PDF) New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - ResearchGate. Available at: [Link]

  • Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution - Scirp.org. Available at: [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - NIH. Available at: [Link]

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  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. Available at: [Link]

  • 1-Phenylethanol and 2-Phenylethanol | CaRLa. Available at: [Link]

  • Reactivity of the secondary benzylic Grignard reagent from 1-phenylethyl chloride with aldehydes and ketones. More evidence for the rearrangement mechanism in benzyl Grignard reactions - R Discovery. Available at: [Link]

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  • Transition-metal-catalyzed one-pot selenylation of electrophilic arylating agents using triphenyltin chloride/Se as a phenylselenating agent - PubMed. Available at: [Link]

  • T. Don Tilley Group - Early Transition Metal - Google Sites.
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    • Metals and Catalysis in Alkene Oxidation, Hydrogenation, Metathesis, and Polymerization - YouTube. Available at: [Link]

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  • Relative Reactivity of Alkyl,#Vinyl,Allyl,Aryl,Benzyl Halides - YouTube. Available at: [Link]

  • Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. Available at: [Link]

Sources

A Head-to-Head Comparison of Palladium-Catalyzed Coupling Reactions with 1-Iodo-1-phenylethane: Navigating the Challenges of a Secondary Benzylic Electrophile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in synthetic and medicinal chemistry, the construction of carbon-carbon and carbon-heteroatom bonds is a foundational pillar of molecular architecture. Palladium-catalyzed cross-coupling reactions represent an indispensable toolkit for this purpose. However, not all substrates are created equal. This guide provides a head-to-head comparison of several named coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig—utilizing 1-iodo-1-phenylethane as a common substrate. This secondary benzylic iodide serves as an excellent model for a challenging electrophile, primarily due to its high propensity for a common and often debilitating side reaction: β-hydride elimination.

Here, we move beyond a simple recitation of protocols. We will dissect the mechanistic nuances that dictate success or failure with this substrate, compare reaction efficiencies with supporting experimental data, and provide field-proven insights to guide your experimental design.

The Central Challenge: β-Hydride Elimination with Secondary Substrates

The primary obstacle in cross-coupling reactions involving sp³-hybridized carbons with β-hydrogens, such as this compound, is the competition between the desired productive pathway (reductive elimination) and an undesired, often dominant, side pathway (β-hydride elimination).[1][2][3]

After the initial oxidative addition of the alkyl halide to the Pd(0) catalyst, an organopalladium(II) intermediate is formed. For a successful cross-coupling, this intermediate must undergo transmetalation followed by reductive elimination to form the desired C-C or C-N bond. However, if the alkyl group has accessible hydrogens on the β-carbon, the palladium complex can instead abstract one of these hydrogens, eliminating a palladium-hydride species and forming an alkene (in this case, styrene). This is a low-energy, often rapid process that consumes the substrate and catalyst in a non-productive cycle.[2][3]

The choice of ligands, base, and reaction conditions is therefore a critical exercise in tipping the mechanistic balance in favor of reductive elimination. Generally, the use of bulky, electron-rich phosphine ligands can sterically disfavor the planar geometry required for β-hydride elimination, thereby promoting the desired coupling outcome.

G cluster_main Pd(II) Intermediate Fate Pd_Intermediate [L-Pd(II)-R] Complex (from this compound) RE_Product Desired C-C or C-N Coupled Product Pd_Intermediate->RE_Product Reductive Elimination (Desired Pathway) Beta_Product Styrene (Side Product) Pd_Intermediate->Beta_Product β-Hydride Elimination (Undesired Pathway) Pd0 Pd(0) RE_Product->Pd0 Regenerates Catalyst Beta_Product->Pd0 Regenerates Catalyst (via HPdX elimination)

Figure 1: Competing pathways for the organopalladium(II) intermediate.

Suzuki-Miyaura Coupling: The C(sp²)-C(sp³) Workhorse

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boronic acid reagents.[4][5] For secondary benzylic halides, success hinges on accelerating the transmetalation and reductive elimination steps to outcompete β-hydride elimination.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an argon atmosphere, add phenylboronic acid (1.5 mmol, 1.5 equiv.).

  • Add potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.) as the base.

  • Add the palladium catalyst, such as Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and a bulky phosphine ligand like XPhos (0.031 mmol, 3.1 mol%).[6]

  • Add the solvent, typically a mixture of dioxane (3 mL) and water (0.5 mL).

  • Add this compound (1.0 mmol, 1.0 equiv.).

  • Seal the flask and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Performance Data
ParameterConditionRationale / Observation
Catalyst/Ligand Pd₂(dba)₃ / XPhosBulky, electron-rich ligand essential to suppress β-hydride elimination.
Base K₃PO₄Strong, non-nucleophilic base promotes the formation of the boronate species for efficient transmetalation.[4]
Solvent Dioxane/H₂OAqueous mixture aids in dissolving the base and boronic acid.
Temperature 80-100 °CElevated temperature is required to drive the reaction, but higher temperatures can favor elimination.
Typical Yield 65-80%Good yields are achievable, but optimization of ligand and base is crucial.
Key Side Product StyreneFormation of styrene via β-hydride elimination is the primary competing reaction.

Discussion: The Suzuki-Miyaura coupling is a viable and often high-yielding method for this transformation. The key to success is the careful selection of a catalyst system that favors the desired C-C bond formation. The use of modern, sterically demanding ligands is non-negotiable for achieving good results with secondary electrophiles.[7]

Heck Reaction: A Challenging Partner for Alkyl Halides

The Heck reaction couples an organic halide with an alkene.[8][9] While a cornerstone for aryl and vinyl halides, its application with alkyl halides containing β-hydrogens is notoriously difficult.[2] This is because the final product-forming step of the canonical Heck mechanism is a β-hydride elimination.[10][11] For a substrate like this compound, this leads to a complex reaction profile where the desired coupled product and the simple elimination product (styrene) are formed through similar mechanistic steps, making selectivity a significant challenge.

Experimental Protocol: Heck-type Coupling
  • In a pressure-rated vial, combine this compound (1.0 mmol, 1.0 equiv.), the alkene coupling partner (e.g., n-butyl acrylate, 1.2 mmol, 1.2 equiv.), and a base such as sodium acetate (NaOAc, 1.5 mmol, 1.5 equiv.).

  • Add the palladium catalyst, for instance, Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable ligand like triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).

  • Add a polar aprotic solvent like DMF or NMP (3 mL).

  • Seal the vial tightly and heat to 100-140 °C for 16-24 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography.

Performance Data
ParameterConditionRationale / Observation
Catalyst/Ligand Pd(OAc)₂ / PPh₃A classic system, though modern ligands may offer marginal improvements.
Base NaOAc or Et₃NA mild base is required to neutralize the HX generated in the catalytic cycle.[11]
Solvent DMF, NMPHigh-boiling polar solvents are typically required.
Temperature 100-140 °CHigh temperatures are necessary, which unfortunately also favor the undesired elimination.
Typical Yield <30% (of coupled product)Very low to moderate yields are expected. Styrene is often the major product.
Key Side Product StyreneInevitable and usually the dominant product due to the reaction mechanism.[2]

Discussion: The conventional Heck reaction is generally a poor choice for coupling unactivated alkyl halides like this compound. The reaction mechanism inherently favors the formation of styrene, making it difficult to achieve high yields of the desired cross-coupled product. While specialized catalytic systems exist, for general applications, other coupling methods are far superior for this substrate.

Sonogashira Coupling: Alkynylation under Mild Conditions

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) or C(sp³)-C(sp) bond between an organic halide and a terminal alkyne.[12][13] It typically employs a dual catalyst system of palladium and copper(I).[14] The reaction can often be performed under milder conditions than Suzuki or Heck couplings, which can be advantageous in suppressing temperature-dependent side reactions like elimination.

G cluster_cycle Generalized Cross-Coupling Cycle (e.g., Sonogashira) Pd0 Pd(0)L₂ OA Oxidative Addition (R¹-X) Pd2_RX R¹-Pd(II)L₂-X OA->Pd2_RX TM Transmetalation (with Cu-C≡C-R²) Pd2_R1R2 R¹-Pd(II)L₂-C≡C-R² TM->Pd2_R1R2 RE Reductive Elimination Product Product (R¹-C≡C-R²) RE->Product Product->Pd0 Regenerates Catalyst

Figure 2: A generalized catalytic cycle for cross-coupling reactions.

Experimental Protocol: Sonogashira Coupling
  • To a Schlenk flask, add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst like CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add a solvent such as THF or DMF (4 mL) followed by an amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0 mmol, 2.0 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.) via syringe.

  • Stir the reaction at room temperature to 50 °C for 6-18 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove amine salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Performance Data
ParameterConditionRationale / Observation
Catalyst/Ligand Pd(PPh₃)₄ / CuIThe dual Pd/Cu system is classic for Sonogashira. Copper facilitates the formation of a copper acetylide, which is key for transmetalation.[14]
Base Et₃N or DIPAActs as both a base to deprotonate the alkyne and a solvent.
Solvent THF, DMFAprotic solvents are standard.
Temperature Room Temp to 50 °CMilder conditions are a significant advantage, potentially reducing β-hydride elimination.
Typical Yield 50-75%Moderate to good yields are possible, often with less elimination than higher-temperature methods.
Key Side Product Styrene, Glaser coupling (alkyne homocoupling)While β-hydride elimination is still a concern, undesired alkyne dimerization (Glaser coupling) can also occur, especially if oxygen is not excluded.[12]

Discussion: The Sonogashira coupling is a strong contender for this substrate. Its ability to proceed at lower temperatures provides a distinct advantage in minimizing the rate of β-hydride elimination relative to the productive coupling pathway. Careful exclusion of oxygen is necessary to prevent homocoupling of the alkyne partner.

Stille Coupling: Versatile but with a Caveat

The Stille coupling joins an organostannane with an organic halide.[15][16] A major advantage of this reaction is the high functional group tolerance of organotin reagents.[17] However, the primary drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts during workup.[16]

Experimental Protocol: Stille Coupling
  • In a flame-dried Schlenk flask under argon, dissolve this compound (1.0 mmol, 1.0 equiv.) and the organostannane reagent (e.g., tributyl(phenyl)stannane, 1.1 mmol, 1.1 equiv.) in anhydrous THF or DMF (5 mL).

  • Add the palladium catalyst, typically Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Optionally, a lithium chloride (LiCl) additive can be added to facilitate the catalytic cycle.

  • Heat the mixture to 60-90 °C and stir for 12-24 hours.

  • After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tributyltin fluoride.

  • Filter the mixture through Celite, and extract the filtrate with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate. Purify via column chromatography.

Performance Data
ParameterConditionRationale / Observation
Catalyst/Ligand Pd(PPh₃)₄A standard and effective catalyst for many Stille couplings.
Additive LiClCan accelerate the rate-limiting transmetalation step.
Solvent THF, DMFAnhydrous conditions are important.
Temperature 60-90 °CModerate heating is generally required.
Typical Yield 60-85%Can provide high yields, but is highly dependent on the specific stannane used.
Key Side Product Styrene, Stannane Homocouplingβ-hydride elimination remains a competitive pathway.

Discussion: The Stille coupling can be very effective for secondary benzylic iodides, often providing high yields. Its broad functional group tolerance is a significant asset.[15] However, the toxicity and purification challenges associated with organotin reagents make it a less favored option in many modern labs, especially when alternatives like Suzuki coupling are viable.[16]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds via palladium catalysis, coupling an amine with an organic halide.[18][19] Similar to C-C couplings, its application to secondary alkyl halides requires carefully chosen ligands to prevent β-hydride elimination from the palladium-amido intermediate.[18]

Experimental Protocol: Buchwald-Hartwig Amination
  • To a dry Schlenk tube, add the palladium precatalyst (e.g., a G3 palladacycle, 0.02 mmol, 2 mol%), a specialized ligand like BrettPhos (0.04 mmol, 4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Evacuate and backfill the tube with argon.

  • Add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.) and this compound (1.0 mmol, 1.0 equiv.).

  • Add an anhydrous solvent like toluene or dioxane (3 mL).

  • Seal the tube and heat in an oil bath at 80-110 °C for 12-24 hours.

  • Cool the reaction, dilute with ether, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the product by chromatography.

Performance Data
ParameterConditionRationale / Observation
Catalyst/Ligand Pd-G3 / BrettPhosHighly specialized, bulky biarylphosphine ligands are essential for promoting C-N reductive elimination over β-hydride elimination.[20]
Base NaOtBu, LHMDSA strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile.[21]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80-110 °CRequires heating, but conditions are generally manageable.
Typical Yield 70-90%Excellent yields are achievable with the correct, modern catalyst systems.
Key Side Product StyreneRemains the primary potential side product if the catalyst system is not optimal.

Discussion: With modern, highly engineered catalyst systems, the Buchwald-Hartwig amination is exceptionally effective for coupling secondary benzylic halides.[20] The development of bulky, electron-rich biarylphosphine ligands by the Buchwald and Hartwig groups has transformed this reaction, making it a reliable and high-yielding method for synthesizing aryl amines that were previously difficult to access.[18][22]

Comparative Summary and Conclusion

Coupling ReactionTypical YieldKey AdvantageKey Disadvantage
Suzuki-Miyaura 65-80%Low toxicity of boron reagents; widely applicable.Requires careful ligand selection to avoid elimination.
Heck <30%Atom economical (in theory).Very poor selectivity; β-hydride elimination is inherent to the mechanism.
Sonogashira 50-75%Mild reaction conditions (can run at RT).Risk of alkyne homocoupling; requires two catalysts.
Stille 60-85%Excellent functional group tolerance.High toxicity of tin reagents and byproducts.
Buchwald-Hartwig 70-90%Most effective method for C-N bond formation.Requires specialized, often expensive, ligands.

For the challenging substrate this compound, not all coupling reactions perform equally.

  • For C-C bond formation , the Suzuki-Miyaura and Stille couplings offer the most reliable and high-yielding pathways, provided the correct ligands are employed to mitigate β-hydride elimination. The choice between them often comes down to a trade-off between the low toxicity of boronic acids (Suzuki) and the broader functional group tolerance but higher toxicity of organostannanes (Stille). The Sonogashira coupling is also a very strong option, with the significant benefit of milder reaction conditions. The classic Heck reaction is ill-suited for this purpose and should generally be avoided.

  • For C-N bond formation , the Buchwald-Hartwig amination , powered by modern biarylphosphine ligands, is the undisputed method of choice, capable of delivering excellent yields where other methods would fail.

Ultimately, the successful application of cross-coupling chemistry to secondary benzylic halides is a testament to the power of rational catalyst and ligand design. By understanding the fundamental mechanistic challenges, particularly the ever-present threat of β-hydride elimination, researchers can select the appropriate reaction and conditions to effectively forge new bonds and advance their synthetic campaigns.

References

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A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 1-Iodo-1-phenylethane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of key chemical entities is paramount. 1-Iodo-1-phenylethane, a versatile building block in organic synthesis, requires accurate analytical characterization to ensure the quality and consistency of downstream processes. This guide provides an in-depth comparison of common analytical methods for this compound, supported by a framework for inter-laboratory validation to ensure method transferability and data integrity across different sites.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[1][2][3][4][5] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][6]

The Critical Role of Inter-Laboratory Validation

Before delving into specific analytical techniques, it is crucial to understand the significance of inter-laboratory validation, also known as analytical method transfer.[7] This process is essential when a method is transferred from a research and development setting to a quality control laboratory, or when testing is outsourced to a contract research organization (CRO).[7][8] The goal is to ensure that the receiving laboratory can achieve comparable and reliable results to the originating laboratory, thereby maintaining the validated state of the method.[7]

Comparative Analysis of Analytical Techniques

The choice of an analytical method for this compound is dictated by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the purpose of the measurement (e.g., purity assessment, quantification in a reaction mixture). Below is a comparative overview of three commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantification based on the direct proportionality of the NMR signal integral to the number of atomic nuclei.
Typical Application Purity determination, quantification of this compound in non-volatile matrices, stability studies.Purity assessment, analysis of residual solvents, quantification in volatile matrices.Absolute quantification without a reference standard of the analyte, structural confirmation, purity assessment.
Selectivity High, tunable through column chemistry and mobile phase composition.Very high, especially when coupled with a mass spectrometer (GC-MS).High, based on unique chemical shifts of protons in the molecule.
Sensitivity Good to excellent, depending on the detector (e.g., UV, MS).Excellent, particularly with sensitive detectors like FID or MS.Moderate, generally lower than chromatographic methods.
Precision (%RSD) Typically ≤ 2% for intra-day and inter-day precision.[3][9]Typically ≤ 2% for intra-day and inter-day precision.Typically ≤ 1% with optimized parameters.[10]
Accuracy (% Recovery) Typically 98-102%.[11]Typically 98-102%.Can be highly accurate, approaching 100%, as it is a primary ratio method.[10]

Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step methodologies for the validation of HPLC, GC, and qNMR methods for the analysis of this compound. These protocols are designed to be self-validating systems, incorporating system suitability tests and quality control checks.

High-Performance Liquid Chromatography (HPLC-UV) Method

The inherent UV absorbance of the phenyl group in this compound makes HPLC with UV detection a suitable method for its quantification.

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Solution: Prepare the sample containing this compound to have a final concentration within the calibration range using the mobile phase as the diluent.

3. Validation Parameters and Acceptance Criteria:

  • Specificity: The method should demonstrate the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[3]

  • Linearity: A linear relationship between the concentration and the peak area should be established over the defined range. The correlation coefficient (r²) should be ≥ 0.999.[12]

  • Accuracy: The accuracy, expressed as percent recovery, should be within 98.0% to 102.0%.[11]

  • Precision: The relative standard deviation (%RSD) for repeatability (intra-day) and intermediate precision (inter-day) should not exceed 2.0%.[3][9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The reliability of the method should be assessed by making small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.[13]

Gas Chromatography (GC-FID) Method

Given the volatility of this compound, GC is another powerful technique for its analysis.

1. Chromatographic Conditions:

  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 15 °C/min, hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a suitable solvent such as hexane or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample to have a final concentration within the calibration range using the same solvent.

3. Validation Parameters and Acceptance Criteria:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) and their acceptance criteria are analogous to those for the HPLC method.

Quantitative NMR (qNMR) Method

qNMR offers the advantage of being a primary analytical method, allowing for quantification without the need for a specific reference standard of the analyte.[10]

1. NMR Acquisition Parameters (Example on a 400 MHz spectrometer):

  • Solvent: Chloroform-d (CDCl₃) with a known amount of an internal standard (e.g., maleic acid).

  • Pulse Program: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification.[14]

2. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound and a known amount of a certified internal standard into an NMR tube.

  • Dissolve the mixture in a precise volume of deuterated solvent.

3. Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the well-resolved signals of both this compound (e.g., the quartet of the benzylic proton) and the internal standard.

  • The concentration of this compound is calculated using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (MWₓ / MWᵢₛ) * (mᵢₛ / mₓ) * Pᵢₛ

    Where:

    • Cₓ = Purity of this compound

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • ₓ = this compound

    • ᵢₛ = Internal standard

4. Validation Parameters:

  • Specificity: Demonstrated by the resolution of the analyte signals from other signals in the spectrum.

  • Linearity and Range: Assessed by preparing samples with varying concentrations of the analyte and a fixed concentration of the internal standard.

  • Accuracy and Precision: Determined by repeated measurements of a sample with a known concentration.

Visualizing the Validation Workflows

To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for HPLC/GC method validation and the inter-laboratory validation process.

HPLC_GC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis cluster_reporting Reporting prep_std Prepare Standard Solutions system_suitability System Suitability Test prep_std->system_suitability prep_sample Prepare Sample Solutions data_acquisition Data Acquisition prep_sample->data_acquisition specificity Specificity data_analysis Data Analysis specificity->data_analysis linearity Linearity & Range linearity->data_analysis accuracy Accuracy accuracy->data_analysis precision Precision (Repeatability & Intermediate) precision->data_analysis lod_loq LOD & LOQ lod_loq->data_analysis robustness Robustness robustness->data_analysis system_suitability->data_acquisition If passes data_acquisition->specificity data_acquisition->linearity data_acquisition->accuracy data_acquisition->precision data_acquisition->lod_loq data_acquisition->robustness validation_report Validation Report data_analysis->validation_report

Caption: HPLC/GC Method Validation Workflow.

Interlab_Validation_Workflow cluster_planning Planning & Protocol cluster_execution Execution cluster_comparison Data Comparison & Reporting define_scope Define Scope & Acceptance Criteria write_protocol Write Validation Protocol define_scope->write_protocol lab_a Originating Lab Analysis write_protocol->lab_a lab_b Receiving Lab Analysis write_protocol->lab_b compare_results Compare Results (e.g., F-test, t-test) lab_a->compare_results lab_b->compare_results final_report Final Validation Report compare_results->final_report If criteria met

Caption: Inter-Laboratory Validation Workflow.

Conclusion

The successful inter-laboratory validation of analytical methods for this compound is crucial for ensuring data consistency and product quality in a multi-site environment. While HPLC and GC offer high sensitivity and are workhorses in many analytical laboratories, qNMR provides an orthogonal technique that can serve as a powerful tool for independent verification and as a primary standard. The choice of method should be based on a scientific and risk-based approach as described in the ICH guidelines.[15][16] By following the detailed protocols and validation frameworks presented in this guide, researchers, scientists, and drug development professionals can confidently establish and transfer robust analytical methods for this compound.

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Computational comparison of reaction pathways involving 1-Iodo-1-phenylethane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Pathways of 1-Iodo-1-phenylethane: A Computational and Experimental Comparison

For researchers and professionals in drug development and organic synthesis, a granular understanding of reaction mechanisms is paramount for controlling product outcomes. This compound serves as an exemplary substrate for exploring the intricate competition between substitution (SN1, SN2) and elimination (E1, E2) pathways. Its structure—a secondary benzylic halide—positions it at a mechanistic crossroads, where subtle changes in reaction conditions can dramatically alter the product distribution. The phenyl group can stabilize a developing positive charge, while the secondary carbon is accessible enough for bimolecular reactions. Furthermore, iodide is an excellent leaving group, facilitating all potential pathways.[1]

This guide provides a comprehensive analysis of these competing pathways, integrating computational insights with established experimental data to explain the causality behind reaction outcomes.

Part 1: The Dichotomy of Substitution - SN1 vs. SN2 Mechanisms

Nucleophilic substitution reactions of this compound can proceed through two distinct mechanisms, differentiated by the timing of bond-breaking and bond-making.[2]

The SN1 Pathway: A Stepwise Journey via a Carbocation

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a stepwise process.[2] The rate-determining first step involves the spontaneous dissociation of the carbon-iodine bond to form a carbocation intermediate.

Causality: The viability of the SN1 pathway for this compound is almost entirely due to the stability of the resulting 1-phenylethyl carbocation. This carbocation is benzylic, meaning the vacant p-orbital on the carbocation can overlap with the π-system of the adjacent phenyl ring. This resonance delocalizes the positive charge across the aromatic ring, significantly stabilizing the intermediate.[3] This stabilization lowers the activation energy for the ionization step, making the SN1 pathway highly accessible.[4]

  • Kinetics: The reaction rate is dependent only on the concentration of the substrate, this compound, as the nucleophile is not involved in the slow step. The rate law is expressed as: Rate = k[Substrate].[2][5]

  • Stereochemistry: Because the carbocation intermediate is planar (sp2-hybridized), the nucleophile can attack from either face with equal probability. If the starting material is chiral, this results in a racemic mixture of products (both inversion and retention of configuration).[6]

  • Favorable Conditions: SN1 reactions are favored by polar protic solvents (e.g., water, ethanol, methanol). These solvents excel at stabilizing both the departing iodide anion and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions, further lowering the activation barrier.[7][8][9] Weak nucleophiles are also characteristic of SN1 conditions.[4]

The SN2 Pathway: A Concerted, One-Step Dance

The SN2 (Substitution Nucleophilic Bimolecular) reaction occurs in a single, concerted step. The nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs.[2]

Causality: The feasibility of an SN2 reaction hinges on the nucleophile's ability to access the electrophilic carbon. For this compound, the substrate is a secondary halide. While more sterically hindered than a primary halide, it is still potentially accessible to nucleophilic attack, especially by smaller nucleophiles.[10] However, the bulky phenyl group presents a significant steric barrier compared to a simple secondary alkyl halide.

  • Kinetics: The rate of the SN2 reaction depends on the concentration of both the substrate and the nucleophile, as they must collide in the correct orientation. The rate law is: Rate = k[Substrate][Nucleophile].[11]

  • Stereochemistry: The SN2 mechanism proceeds with a complete inversion of stereochemistry at the reaction center, often referred to as a "Walden inversion." The nucleophile attacks from the side opposite the leaving group.[6]

  • Favorable Conditions: SN2 reactions are favored by strong, unhindered nucleophiles.[4] Polar aprotic solvents (e.g., DMSO, acetonitrile, acetone) are ideal because they solvate the cation of the nucleophilic salt but do not strongly solvate the anion (the nucleophile), leaving it "bare" and highly reactive.[9][12]

Computational Comparison: SN1 vs. SN2 Activation Barriers

Computational chemistry allows for the direct comparison of the activation energies (ΔG‡) for the rate-determining steps of each pathway. While specific experimental and computational data for this compound is best sourced from dedicated studies, we can analyze trends from analogous systems.[13][14] The key differentiator is the energy required to either form the stabilized carbocation (SN1) or overcome the steric hindrance of a bimolecular attack (SN2).

PathwayRate-Determining StepKey Stabilizing/Destabilizing FactorsExpected ΔG‡ (Qualitative)Favored Solvent
SN1 C-I bond heterolysis to form carbocationStabilizing: Resonance with phenyl ring, solvent stabilization of ions.LowerPolar Protic
SN2 Concerted nucleophilic attackDestabilizing: Steric hindrance from methyl and phenyl groups.HigherPolar Aprotic

Part 2: The Elimination Alternative - E1 vs. E2 Mechanisms

Elimination reactions compete with substitution and result in the formation of an alkene—in this case, styrene. They involve the removal of the iodine atom and a proton from the adjacent (beta) carbon.[15][16]

The E1 Pathway: A Side Road for the Carbocation

The E1 (Elimination Unimolecular) mechanism, like the SN1, proceeds through a carbocation intermediate.[17] After the carbocation is formed in the rate-determining step, a weak base removes a proton from an adjacent carbon to form a double bond.

Causality: The E1 pathway is a direct competitor to the SN1 pathway because they share the same initial step and the same intermediate.[18] The factors that stabilize the carbocation for SN1 also facilitate E1. The outcome (substitution or elimination) is determined by the second, faster step: whether the intermediate is attacked by a nucleophile (SN1) or deprotonated by a base (E1).

  • Kinetics: The rate law is identical to the SN1 reaction: Rate = k[Substrate]. The base is not involved in the rate-determining step.[19]

  • Regioselectivity: E1 reactions typically follow Zaitsev's rule, favoring the formation of the more substituted (and therefore more stable) alkene. For this compound, only one alkene product, styrene, is possible.

  • Favorable Conditions: Conditions are identical to those for SN1: polar protic solvents and weak bases (which are often the solvent itself, e.g., in solvolysis).[20] Higher temperatures generally favor elimination over substitution because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS).[18][21]

The E2 Pathway: A Concerted Elimination

The E2 (Elimination Bimolecular) mechanism is a single, concerted process where a base removes a beta-proton, the C=C double bond forms, and the iodide leaving group departs simultaneously.[17]

Causality: The E2 reaction requires a specific anti-periplanar geometry between the beta-hydrogen and the leaving group for optimal orbital overlap in the transition state.[18] Its rate is highly dependent on the strength of the base. To favor elimination over the competing SN2 pathway, a strong, sterically hindered base is often used. A bulky base (e.g., potassium tert-butoxide, tBuOK) will find it easier to abstract a relatively exposed proton from the methyl group than to perform a nucleophilic attack on the sterically shielded electrophilic carbon.[15]

  • Kinetics: The rate depends on the concentrations of both the substrate and the base: Rate = k[Substrate][Base].[19]

  • Favorable Conditions: E2 reactions are favored by strong, often bulky bases and high concentrations of that base.[20][22] Both polar aprotic and non-polar solvents can be used. High temperatures also favor the E2 pathway.[21]

Visualizing the Mechanistic Competition

The following diagrams illustrate the flow of these competing reactions.

G cluster_unimolecular Unimolecular Pathways (Weak Base / Nucleophile) sub This compound carbocation 1-Phenylethyl Carbocation (Planar Intermediate) sub->carbocation Slow (RDS) -I⁻ sn1_product Substitution Product (Racemic Alcohol/Ether) carbocation->sn1_product Fast + Nucleophile (e.g., H₂O) e1_product Styrene carbocation->e1_product Fast - H⁺ (Base)

Caption: SN1 and E1 pathways share a common carbocation intermediate.

G cluster_bimolecular Bimolecular Pathways (Strong Base / Nucleophile) sub This compound sn2_product Substitution Product (Inverted Stereochemistry) sub->sn2_product Concerted Attack + Nucleophile⁻ e2_product Styrene sub->e2_product Concerted Abstraction + Base⁻ G start Define Reactants, Products, and Reaction Conditions (Solvent) geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-31G*) start->geom_opt ts_search Transition State (TS) Search (e.g., QST2/3 or Berny) geom_opt->ts_search freq_calc Frequency Calculation ts_search->freq_calc verify_ts Verify TS (One imaginary frequency) freq_calc->verify_ts verify_ts->ts_search Not Verified irc Intrinsic Reaction Coordinate (IRC) Calculation verify_ts->irc Verified final_energy Calculate Final Energies (ΔG‡) (Include solvent effects - PCM) irc->final_energy

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Iodo-1-phenylethane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-iodo-1-phenylethane. As a halogenated organic compound, its disposal requires specific protocols to ensure the safety of laboratory personnel and to maintain environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them to foster a culture of safety and responsibility.

Waste Characterization: Understanding the Hazard

This compound (CAS RN: 10604-60-1) is an organoiodine compound.[1] The presence of iodine, a halogen, in its molecular structure (C8H9I) fundamentally dictates its classification as a halogenated organic waste .[2][3] This classification is critical because halogenated wastes cannot be disposed of with non-halogenated organic solvents. The co-mingling of these waste streams complicates the final disposal process, which for halogenated compounds typically involves high-temperature incineration at a regulated hazardous waste facility.[2] Mixing them increases disposal costs and can violate regulatory compliance.[4]

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C8H9I[5][6][7]
Molecular Weight 232.06 g/mol [1]
Density ~1.636 g/cm³[1][5][6]
Boiling Point 75-80 °C (at 2 Torr)[5]
Melting Point 65-66 °C[5][6]

| Classification | Halogenated Organic Compound[2] |

Immediate Safety & Handling Protocols

Before beginning any waste collection, it is imperative to establish a safe working environment. This preparation is a self-validating system; adherence to these steps inherently minimizes risk.

  • Designated Area : All handling and disposal activities must occur in a designated, well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][8]

  • Personal Protective Equipment (PPE) : Full PPE is mandatory. This includes:

    • Eye Protection : Tightly fitting safety goggles and an 8-inch minimum face shield.[3]

    • Hand Protection : Chemical-resistant gloves, such as nitrile. Gloves should be inspected before use and removed using the proper technique to avoid skin contamination.[3]

    • Protective Clothing : A long-sleeved laboratory coat.[3]

  • Spill Kit : Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, dry sand) is readily accessible.[3]

Step-by-Step Disposal Procedure

This protocol outlines the systematic process for collecting and disposing of this compound waste, from initial segregation to final pickup.

Step 1: Waste Segregation

Proper segregation is the cornerstone of compliant chemical waste management.

  • Isolate Halogenated Waste : Collect this compound and any solvents it is mixed with in a container designated exclusively for halogenated organic waste.[2][4][9]

  • Prevent Incompatible Mixing : Never mix this compound waste with acids, bases, strong oxidizing agents, or non-halogenated organic waste in the same container.[3][4][8] Such mixing can lead to dangerous chemical reactions and create a complex, hazardous mixture that is difficult and costly to dispose of.

Step 2: Container Selection and Labeling

The integrity of the waste container is critical for preventing leaks and ensuring safe storage.

  • Choose a Compatible Container : Use a leak-proof container made of a material compatible with halogenated organics, such as high-density polyethylene (HDPE).[3][8] Avoid metal containers, as halogenated solvents can degrade to form acids that corrode metal.[8]

  • Label Correctly and Completely : Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[9][10] The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[9]

    • An accurate list of all components and their approximate percentages.[4]

Step 3: Waste Collection and Storage
  • Active Collection : Keep the waste container closed at all times except when actively adding waste.[9][10] This prevents the release of volatile organic vapors into the laboratory atmosphere.

  • Safe Storage : Store the sealed waste container in a designated satellite accumulation area (SAA), such as a secondary containment bin within a fume hood or a flammable storage cabinet.[8][11] The storage location should be cool, dry, and away from sources of ignition.[3][12]

  • Avoid Accumulation : Do not accumulate more than 55 gallons of hazardous waste in your lab. Arrange for regular pickups to prevent excessive storage.[9]

Step 4: Disposal of Contaminated Materials and Empty Containers
  • Solid Waste : Labware, gloves, and absorbent materials contaminated with this compound must be disposed of as hazardous solid waste.[13] Place these items in a sealed, clearly labeled plastic bag or a designated solid waste container.[13]

  • "Empty" Containers : A chemical container is not considered empty until it has been triple-rinsed.[13] The first rinsate from the original this compound container is considered hazardous and must be collected and added to your halogenated liquid waste container.[10][13] Subsequent rinses can typically be disposed of down the drain, but you must confirm this with your local EHS guidelines. After rinsing, deface or remove the original label and dispose of the container as regular solid waste.[10][13]

Step 5: Arranging for Disposal

Once your waste container is 90% full, seal it and request a pickup from your institution's EHS department or a licensed hazardous waste disposal contractor.[3][11] Do not overfill containers.[10]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.[3]

  • Control Ignition Sources : Remove all sources of ignition from the area.[3][12]

  • Contain the Spill : Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[3]

  • Collect and Dispose : Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[3]

  • Decontaminate : Clean the spill area thoroughly.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of waste containing this compound.

G start Start: Disposal of This compound Waste ppe Step 1: Don Full PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Classify Waste (Halogenated Organic) ppe->classify decision_type Liquid Waste or Contaminated Solid? classify->decision_type liquid_path Step 3a: Use Designated HDPE Container for 'Halogenated Liquid Waste' decision_type->liquid_path Liquid solid_path Step 3b: Use Labeled Bag/Pail for 'Contaminated Solid Waste' decision_type->solid_path Solid label_container Step 4: Label Container with Full Chemical Names & Percentages liquid_path->label_container solid_path->label_container store Step 5: Store Securely in Satellite Accumulation Area (Keep Container Closed) label_container->store decision_full Container >90% Full? store->decision_full add_waste Continue to Add Waste decision_full->add_waste No request_pickup Step 6: Arrange Pickup via EHS Department decision_full->request_pickup Yes add_waste->store end End: Waste Properly Managed for Disposal request_pickup->end

Caption: Decision workflow for this compound disposal.

References

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  • Organic Solvents - Environment, Health and Safety . Source: University of North Carolina at Chapel Hill. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . Source: ETH Zürich. [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-Iodo-1-phenylethane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can use them with the utmost confidence and safety. This guide provides an in-depth, procedural framework for the safe handling of 1-Iodo-1-phenylethane (CAS 10604-60-1), a versatile but hazardous organoiodine compound. The protocols herein are designed to establish a self-validating system of safety, grounding every recommendation in established scientific principles and authoritative standards.

Hazard Assessment: The Rationale Behind a Stringent PPE Protocol

This compound is an alkyl iodide building block used in various synthetic transformations, including nucleophilic substitutions and cross-coupling reactions.[1] While its utility is significant, the risks associated with its handling demand a conservative and informed approach. Safety Data Sheets (SDS) for this compound present some conflicting classifications; for instance, one source classifies it as causing severe skin burns and eye damage, while another deems it non-hazardous under GHS.[2] In the face of such ambiguity, the most prudent course of action is to adhere to the more stringent hazard classification.

The primary risks stem from the following characteristics:

  • Dermal and Ocular Corrosivity: The compound is classified as causing severe skin burns and eye damage, making direct contact a primary concern. Skin contact is a common route of chemical exposure in laboratory settings.[3]

  • Toxicity: It is considered harmful if swallowed or in contact with skin.

  • Combustibility: It is a combustible liquid with a flash point of 91.3°C, requiring strict avoidance of heat, sparks, and open flames.[4]

  • Halogenated Nature: As a halogenated organic compound, it requires specific waste disposal procedures to prevent environmental contamination.[1][5]

These hazards dictate that all handling procedures must be conducted within a framework of robust engineering controls and meticulously selected Personal Protective Equipment (PPE).

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of simple preference but a scientifically-backed decision to mitigate specific, identified risks. The following protocol is the mandatory minimum for any procedure involving this compound.

Eye and Face Protection: The First Line of Defense

The potential for severe eye damage necessitates more than standard safety glasses.

  • Mandatory: Chemical splash goggles that meet the ANSI Z87 standard are required at all times when in the laboratory where the chemical is present.[6][7] These provide a seal around the eyes, protecting against splashes and vapors.

  • Recommended for High-Risk Operations: For procedures with a heightened risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn over the chemical splash goggles.[6][8] This provides an additional layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

Given the risk of severe skin burns, a comprehensive barrier is essential.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves have become a laboratory standard and are a suitable starting point.[1][9] However, no single glove material is impervious to all chemicals.[8]

    • Actionable Protocol: Always consult the glove manufacturer’s chemical resistance guide to verify the specific breakthrough time and permeation rate for this compound or similar organoiodine compounds. For extended operations, consider wearing two pairs of gloves (double-gloving).[6] Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your skin.[8][10]

  • Body Protection: A 100% cotton, long-sleeved laboratory coat must be worn and fully buttoned.[9] For tasks involving significant quantities or a high risk of splashing, supplement the lab coat with a chemical-resistant apron.[3]

  • Personal Apparel: All laboratory work requires long pants and fully enclosed, non-perforated shoes to protect the legs and feet from potential spills.[7][10]

Respiratory Protection: Engineering Controls as the Primary Safeguard

The vapor pressure of this compound is relatively low, but inhalation risks should not be discounted.[1]

  • Primary Control: All handling of this compound must be performed within a properly functioning and certified chemical fume hood.[1] This engineering control is the primary method for mitigating inhalation risks.

  • Secondary Control: In the event of a large spill or a failure of the ventilation system, respiratory protection will be necessary. Personnel involved in the cleanup should use a NIOSH-approved respirator, which may range from an air-purifying respirator with appropriate cartridges to a self-contained breathing apparatus (SCBA) for major events.[5][11]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, sequential workflow minimizes the potential for error and exposure. The following steps should be integrated into your standard operating procedure (SOP).

  • Preparation: Before bringing the chemical into the work area, ensure the fume hood is operational and uncluttered. Lay down absorbent, disposable bench paper. Gather and inspect all required PPE.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, closed-toe shoes, long pants, chemical splash goggles, and finally, gloves.

  • Handling the Chemical: Conduct all transfers, weighing, and reactions within the sash of the chemical fume hood. Use glassware that has been inspected for cracks or defects.[10] Keep the container of this compound sealed when not in immediate use.

  • Waste Disposal: This compound must be disposed of as hazardous waste.

    • Segregate waste streams. Collect all materials contaminated with this compound in a dedicated, properly labeled, and leak-proof container for halogenated organic waste .[5]

    • Never dispose of this compound or its waste down the drain.[5]

  • Decontamination: After handling is complete, wipe down the work surface inside the fume hood with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, gloves are removed first, followed by the lab coat and goggles.

  • Personal Hygiene: Immediately wash hands thoroughly with soap and water after removing gloves.[6][10]

Below is a visual representation of this critical workflow.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Execution cluster_cleanup Phase 3: Completion A Verify Fume Hood Operation & Clear Workspace B Inspect & Gather All Required PPE A->B C Don PPE Correctly (Goggles, Coat, Gloves) B->C D Handle Chemical Exclusively Inside Hood C->D E Segregate Waste into 'Halogenated Organics' Container D->E F Decontaminate Work Area & Equipment E->F G Doff PPE Safely (Gloves First) F->G H Wash Hands Thoroughly with Soap & Water G->H

Caption: Safe Handling Workflow for this compound.

Emergency Response Protocols

Preparedness is a critical component of safety.

  • Spills:

    • Small Spill (in fume hood): Use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.[5] Collect the material using non-sparking tools and place it in the halogenated waste container.

    • Large Spill (outside fume hood): Evacuate the immediate area and alert colleagues.[5] Remove all ignition sources. If trained and equipped with the proper respiratory protection, contain the spill with absorbent materials. Otherwise, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing.[2][3] Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[2] Seek immediate medical attention.

Summary of PPE Requirements

Task / SituationRequired Personal Protective EquipmentKey Rationale
Routine Handling Chemical Splash Goggles, Nitrile Gloves (or other validated material), Long-Sleeved Lab Coat.Protects against common splash, contact, and aerosol hazards.[1][7][9]
Large Volume Transfers Face Shield (over goggles), Double Gloves, Chemical-Resistant Apron (over lab coat).Provides enhanced protection against significant splash risks.[3][6]
Spill Cleanup All of the above, plus appropriate Respiratory Protection (if outside a fume hood).Protects against concentrated vapors and high risk of direct contact during cleanup.[5][11]

By integrating these protocols into your daily laboratory operations, you build a resilient safety culture that protects not only yourself but also your colleagues and the integrity of your research.

References

  • ChemicalBook. (n.d.). This compound | 10604-60-1.
  • Benchchem. (n.d.). This compound (CAS 10604-60-1) Supplier.
  • ChemBK. (n.d.). This compound.
  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
  • LookChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • PubChem. (n.d.). (1-Iodoethyl)benzene.
  • Chembase. (n.d.). This compound 10604-60-1 wiki.
  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Organisation for the Prohibition of Chemical Weapons. (n.d.). Personal Protective Equipment.
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  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • The Codelucky. (2025, October 19). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Benchchem. (n.d.). Proper Disposal of 1-Iodohexane: A Guide for Laboratory Professionals.

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